Eudragit RS
Description
Properties
IUPAC Name |
ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO2.2C5H8O2.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;1-4(2)5(6)7-3;1-3-5(6)7-4-2;/h1,6-7H2,2-5H3;1H2,2-3H3;3H,1,4H2,2H3;1H/q+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXVSUSRJXIJHB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C.CC(=C)C(=O)OC.CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33434-24-1 | |
| Record name | Ethyl acrylate-methyl methacrylate-trimethylaminoethyl methacrylate chloride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33434-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
407.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33434-24-1 | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, chloride (1:1), polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Foundational & Exploratory
What is the chemical structure of Eudragit RS 100?
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the chemical structure, physicochemical properties, and analytical methodologies for the characterization of Eudragit RS 100, a widely utilized cationic polymer in the pharmaceutical industry for controlled-release drug delivery systems.
Chemical Structure and Composition
This compound 100 is a copolymer synthesized from ethyl acrylate, methyl methacrylate, and a low content of trimethylammonioethyl methacrylate chloride. The random distribution of these monomers along the polymer chain imparts its unique properties. The presence of quaternary ammonium groups renders the polymer permeable to water, a critical feature for its application in drug formulation.
The molar ratio of the constituent monomers—ethyl acrylate, methyl methacrylate, and trimethylammonioethyl methacrylate chloride—is approximately 1:2:0.1.[1][2] This specific composition results in a polymer that is insoluble in aqueous media but allows for pH-independent drug release.
Physicochemical Properties
A summary of the key quantitative physicochemical properties of this compound 100 is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 58.44 - 68 °C | [3] |
| Molecular Properties | ||
| Average Molecular Weight (Mw) | ~150,000 g/mol | |
| Ammonio Methacrylate Units | 4.48 - 6.77% (USP/NF) | [4] |
| 4.5 - 7.0% (Ph. Eur.) | [4] | |
| Physical Properties | ||
| Density | Approximately 1.1 g/cm³ | [5] |
| Viscosity | 1 - 15 mPa·s (at 20°C, 30 rpm) | [6][7] |
| Appearance | ||
| Form | Granules or a white powder with a faint amine-like odor. | [6] |
| Solubility | ||
| Soluble in | Methanol, ethanol, isopropyl alcohol (containing small amounts of water), acetone, ethyl acetate, methylene chloride. | [6] |
| Insoluble in | Petroleum ether, water. | [6] |
Experimental Protocols for Characterization
Detailed methodologies for the characterization of this compound 100 are crucial for quality control and research purposes. The following are protocols for key analytical techniques.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition temperature (Tg) and to study the thermal behavior of the polymer.
-
Instrumentation: A differential scanning calorimeter (e.g., DSC-60, Shimadzu).
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound 100 sample into a sealed aluminum pan. An empty sealed aluminum pan is used as a reference.
-
Experimental Conditions:
-
Analysis: The glass transition is observed as a step-change in the heat flow curve.
Scanning Electron Microscopy (SEM)
SEM is utilized to examine the surface morphology and particle shape of this compound 100, particularly when formulated into microparticles or nanoparticles.
-
Instrumentation: A scanning electron microscope (e.g., Zeiss Ultra Plus Fesem).
-
Sample Preparation:
-
Spread the sample onto a double-sided carbon tape affixed to a specimen stub.
-
Allow the sample to dry at room temperature.
-
Coat the sample with a thin layer of gold (approximately 100 Å) using a sputter coater (e.g., under 50 mA for 2 minutes).[10]
-
-
Imaging Conditions:
-
Mode: High vacuum.
-
Accelerating Voltage: 3.0 kV.[10]
-
Magnification is varied as needed to observe the desired features.
-
High-Performance Liquid Chromatography (HPLC)
While HPLC is not used to characterize the polymer itself, it is a critical tool for quantifying the amount of an active pharmaceutical ingredient (API) encapsulated within or released from a this compound 100-based formulation. The following is a general protocol that can be adapted.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (example for a formulated drug):
-
Analysis: The concentration of the API is determined by comparing the peak area of the sample to a calibration curve constructed from standards of known concentrations.
Experimental Workflow
The characterization of this compound 100, especially within a drug delivery system, follows a logical workflow to assess its physical, chemical, and performance attributes.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. tandfonline.com [tandfonline.com]
- 4. scribd.com [scribd.com]
- 5. Buy this compound (EVT-370525) | 33434-24-1 [evitachem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. This compound-100 this compound-100 Manufacturers, Suppliers, Price | India, China [ottokemi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ijper.org [ijper.org]
- 10. Desloratadine-Eudragit® RS100 Nanoparticles: Formulation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
Determining the Glass Transition Temperature of Eudragit® RS Polymers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to determine the glass transition temperature (Tg) of Eudragit® RS polymers. Understanding the Tg is critical for predicting polymer behavior, ensuring the stability of pharmaceutical formulations, and controlling drug release profiles. Eudragit® RS, a copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups, is widely used in oral solid dosage forms for sustained-release coatings.[1] Its thermoplastic nature and pH-independent swelling are key to its functionality. The Tg marks the transition from a rigid, glassy state to a more flexible, rubbery state, a change that significantly impacts the polymer's mechanical properties and drug permeability.[1][2]
Core Concepts
The glass transition is a reversible physical change that occurs in amorphous or semi-crystalline polymers.[2] Below the Tg, the polymer chains have limited mobility, resulting in a hard and brittle material. Above the Tg, the polymer chains have sufficient energy to move more freely, leading to a softer and more pliable material. This transition is not a sharp melting point but rather occurs over a temperature range.[3] Factors such as the specific grade of the polymer, the presence and concentration of plasticizers, and the analytical method used for determination can all influence the measured Tg.[1]
Key Analytical Techniques for Tg Determination
Three primary thermal analysis techniques are employed to determine the Tg of Eudragit® RS polymers:
-
Differential Scanning Calorimetry (DSC): This is the most common technique and measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity of the polymer.[4]
-
Dynamic Mechanical Analysis (DMA): DMA is a highly sensitive method that measures the mechanical properties of a material as it is subjected to an oscillating force.[5] It provides information on the storage modulus (elastic response) and loss modulus (viscous response). The Tg can be determined from the onset of the drop in the storage modulus, the peak of the loss modulus, or the peak of the tan delta (the ratio of loss modulus to storage modulus).[3]
-
Thermomechanical Analysis (TMA): TMA measures the dimensional changes of a material as a function of temperature. The glass transition is identified by a change in the coefficient of thermal expansion.[6]
Factors Influencing Eudragit® RS Glass Transition Temperature
The inherent Tg of Eudragit® RS polymers can be significantly modified by the addition of plasticizers. Plasticizers are low molecular weight compounds that reduce the intermolecular forces between polymer chains, thereby increasing their mobility and lowering the Tg.[7] This is a crucial aspect in pharmaceutical formulations, as it allows for the modulation of the polymer's properties to achieve desired drug release characteristics at physiological temperatures.[8]
Commonly used plasticizers for Eudragit® RS include:
-
Triethyl Citrate (TEC): A widely used plasticizer that effectively reduces the Tg of Eudragit® RS.[8]
-
Polyethylene Glycol (PEG), particularly PEG 400: Another effective plasticizer that can lower the Tg of Eudragit® RS to around body temperature, making it suitable for thermo-responsive drug delivery systems.[9][10]
Experimental Data
The following tables summarize the glass transition temperatures of various Eudragit® RS grades and the effect of different plasticizers.
Table 1: Glass Transition Temperatures of Eudragit® Polymer Grades
| Eudragit® Grade | Glass Transition Temperature (Tg) in °C | Reference(s) |
| Eudragit® RS 100 / RS PO | 65 | [11] |
| Eudragit® RL 100 / RL PO | 63 | [11] |
| Eudragit® RS 30 D | 55 | [11] |
| Eudragit® RL 30 D | 55 | [11] |
| Eudragit® E 100 / E PO | 48 | [11] |
| Eudragit® L 100-55 | 110 | [11] |
| Eudragit® L 100 | > 130 | [11] |
| Eudragit® S 100 | 130 (± 5) | [11] |
| Eudragit® FS 30 D | 48 | [11] |
| Eudragit® NE 30 D / 40 D | -8 | [11] |
| Eudragit® NM 30 D | 11 | [11] |
Table 2: Effect of Plasticizers on the Glass Transition Temperature (Tg) of Eudragit® RS Films
| Plasticizer | Concentration (% w/w of polymer) | Glass Transition Temperature (Tg) in °C | Reference(s) |
| None | 0 | 55.8 | [8] |
| Triethyl Citrate (TEC) | 5 | 45.2 | [8] |
| Triethyl Citrate (TEC) | 10 | 38.5 | [8] |
| Triethyl Citrate (TEC) | 20 | Not detected by DSC, ~34 by TMA | [8][12] |
| Polyethylene Glycol 400 (PEG 400) | 5 | 46.1 | [8] |
| Polyethylene Glycol 400 (PEG 400) | 10 | 39.2 | [8] |
| Polyethylene Glycol 400 (PEG 400) | 20 | 32.3 | [8] |
Experimental Protocols
Detailed methodologies for the determination of Eudragit® RS Tg are outlined below.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation:
-
For solvent-cast films, accurately weigh 2-6 mg of the film and place it in a standard aluminum DSC pan.[13][14]
-
Ensure the film covers as much of the pan bottom as possible for optimal heat transfer.[15]
-
Hermetically seal the pan to prevent any loss of volatile components.[15]
-
Prepare an empty, sealed aluminum pan as a reference.[15]
-
-
Instrumentation and Parameters:
-
Use a calibrated Differential Scanning Calorimeter.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.[13]
-
Equilibrate the sample at a temperature below the expected Tg (e.g., 25°C).[13]
-
Ramp the temperature at a constant heating rate, typically 10°C/min, to a temperature well above the expected Tg (e.g., 300°C for initial characterization).[13]
-
A common thermal cycle involves an initial heating scan to erase the thermal history of the sample, followed by a controlled cooling scan, and a second heating scan from which the Tg is determined.
-
-
Data Analysis:
-
The glass transition is observed as a step-like change in the heat flow signal on the thermogram.
-
The Tg is typically determined as the midpoint of the transition, calculated from the intersection of the tangents to the baselines before and after the transition.[4] Alternatively, the inflection point of the transition can be used.
-
Dynamic Mechanical Analysis (DMA) Protocol
-
Sample Preparation:
-
Prepare rectangular film samples of appropriate dimensions for the DMA clamp being used (e.g., tension or bending mode).
-
Ensure the sample has a uniform thickness and is free of defects.
-
-
Instrumentation and Parameters:
-
Use a Dynamic Mechanical Analyzer in a suitable test mode, such as tensile or three-point bending.[5]
-
Apply a sinusoidal strain at a fixed frequency, commonly 1 Hz.[5]
-
Set a temperature ramp, for example, 3°C/min or 5°C/min, over a range that encompasses the glass transition.
-
The applied strain should be within the linear viscoelastic region of the material.
-
-
Data Analysis:
-
Plot the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
-
The Tg can be identified by:
-
The onset of the significant drop in the storage modulus.
-
The peak of the loss modulus curve.
-
The peak of the tan delta curve.
-
-
It is important to report the method used to determine the Tg, as the values obtained from these three approaches can differ.[3]
-
Thermomechanical Analysis (TMA) Protocol
-
Sample Preparation:
-
Prepare a flat, uniform sample of the polymer film.
-
The sample should have parallel top and bottom surfaces to ensure proper contact with the TMA probe.[6]
-
-
Instrumentation and Parameters:
-
Use a Thermomechanical Analyzer, typically in expansion or penetration mode.[6]
-
For expansion mode, a flat-tipped probe is used with a light, constant force applied to the sample surface.
-
For penetration mode, a pointed probe with a higher force is used.
-
A typical heating rate is between 2-5°C/min.[6]
-
A nitrogen purge is used to ensure uniform heat transfer.[6]
-
-
Data Analysis:
-
Plot the change in dimension (expansion or penetration) as a function of temperature.
-
In expansion mode, the Tg is determined as the temperature at which there is a distinct change in the slope of the dimensional change curve, indicating a change in the coefficient of thermal expansion.[6]
-
In penetration mode, the Tg is observed as the onset of a significant downward displacement of the probe as the material softens.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for determining the glass transition temperature of Eudragit® RS polymers and the logical relationships between the key steps and influencing factors.
Caption: Workflow for the determination of Eudragit® RS glass transition temperature.
Conclusion
The determination of the glass transition temperature is a fundamental aspect of characterizing Eudragit® RS polymers for pharmaceutical applications. The choice of analytical technique—DSC, DMA, or TMA—will depend on the specific information required and the nature of the sample. DSC provides a rapid and widely used method, while DMA offers higher sensitivity to the changes in mechanical properties at the glass transition. TMA is particularly useful for assessing dimensional changes. Furthermore, the ability to modify the Tg of Eudragit® RS with plasticizers like TEC and PEG 400 provides formulators with a powerful tool to design drug delivery systems with tailored release profiles, including thermo-responsive systems. A thorough understanding and precise measurement of the Tg are therefore essential for the successful development of robust and effective oral solid dosage forms.
References
- 1. A Systematic Overview of Eudragit® Based Copolymer for Smart Healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thermalsupport.com [thermalsupport.com]
- 3. tainstruments.com [tainstruments.com]
- 4. mt.com [mt.com]
- 5. Basics of Dynamic Mechanical Analysis (DMA) | Anton Paar Wiki [wiki.anton-paar.com]
- 6. Practical Tips for Curing Thermosets Part Seven: The Glass Transition Temperature Measured Using TMA - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Comparison of Plasticizer Effect on Thermo-responsive Properties of Eudragit RS Films - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of this compound to thermo-sensitive drug delivery systems: II. Effect of temperature on drug permeability through membrane consisting of this compound/PEG 400 blend polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of this compound to thermo-sensitive drug delivery systems. I. Thermo-sensitive drug release from acetaminophen matrix tablets consisting of this compound/PEG 400 blend polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview on Polymethacrylate Polymers in Gastroretentive Dosage Forms [benthamopen.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. kinampark.com [kinampark.com]
- 15. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
An In-depth Technical Guide to the Swelling Behavior of Eudragit RS Films in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eudragit® RS is a copolymer of ethyl acrylate, methyl methacrylate, and trimethylammonioethyl methacrylate chloride, widely utilized in the pharmaceutical industry for creating water-insoluble, permeable films for sustained-release drug delivery. The swelling of these films upon contact with aqueous media is a critical parameter that governs the rate of drug release. This technical guide provides a comprehensive overview of the swelling mechanism of Eudragit RS films, the key factors influencing this behavior, detailed experimental protocols for its characterization, and quantitative data to support formulation development.
Fundamentals and Mechanism of Swelling
This compound is characterized by its low content of quaternary ammonium groups.[1] These groups are permanently ionized and hydrophilic, acting as the primary sites for water ingress into the polymer matrix. The overall polymer backbone, however, is hydrophobic, leading to limited water uptake and making the film water-insoluble but permeable.
The swelling process can be described as a multi-step mechanism:
-
Initial Water Adsorption: The hydrophilic quaternary ammonium groups on the film's surface attract and bind water molecules from the aqueous environment.
-
Water Penetration and Hydration: Water molecules diffuse into the polymer matrix, hydrating the quaternary ammonium groups. This process is facilitated by the presence of chloride counter-ions.[2][3]
-
Polymer Chain Relaxation: The ingress of water acts as a plasticizer, increasing the free volume between polymer chains. This lowers the glass transition temperature (Tg) of the polymer, transitioning it from a glassy to a more rubbery state.[4] This increased mobility of the polymer chains allows for further water uptake.
-
Equilibrium: The swelling process continues until the osmotic force driving water into the film is balanced by the elastic retractive force of the cross-linked polymer network, reaching an equilibrium swelling state. The drug release is then controlled by diffusion through this swollen, porous matrix.[5]
The permeability of this compound films is pH-independent due to the permanent charge of the quaternary ammonium groups.[6][7] However, the release profiles can be influenced by ionic interactions between these groups and anions present in the dissolution media.[7]
Factors Influencing Swelling Behavior
The extent and rate of swelling of this compound films are not intrinsic properties but are significantly influenced by several formulation and environmental factors.
Plasticizers
Plasticizers are essential additives that reduce the brittleness of Eudragit films by lowering their glass transition temperature (Tg).[8] By increasing the mobility of polymer chains, plasticizers facilitate water penetration and thus enhance swelling.[4]
-
Type of Plasticizer: The choice of plasticizer has a profound impact. Hydrophilic plasticizers like Polyethylene Glycol (PEG) can leach into the aqueous medium, creating pores and increasing water uptake and drug permeation rates compared to more hydrophobic plasticizers like Triethyl Citrate (TEC) or Dibutyl Phthalate (DBP).[5][9] For instance, films with PEG 400 show higher drug permeation rates than those with TEC due to the higher solubility of PEG 400 in water.[5]
-
Concentration of Plasticizer: Increasing the plasticizer concentration generally decreases the Tg and increases film flexibility and swelling.[4] A study showed that increasing plasticizer content from 5% to 20% significantly lowered the Tg of this compound films.[4] However, at higher concentrations, plasticizers can also act as diluents, reducing the relative number of quaternary ammonium groups and potentially lowering the overall water flux.[2]
Co-polymers and Blends
Blending this compound with other polymers is a common strategy to modulate swelling and drug release.
-
Eudragit RL: Eudragit RL has a higher content of quaternary ammonium groups than this compound, making it more permeable.[10][11] Blending RS with RL increases the overall permeability and swelling of the resulting film.[12]
-
Hydrophilic Polymers (e.g., Pectin): Incorporating hydrophilic polymers like pectin can significantly increase the swelling index.[13] However, the less permeable nature of this compound can limit the full swelling potential of the hydrophilic component.[13]
-
Hydrophobic Polymers (e.g., Ethyl Cellulose): Adding hydrophobic polymers like ethyl cellulose can decrease water vapor transmission, swelling, and permeability.[12]
Anions in the Aqueous Medium
The type of anion in the dissolution or physiological medium can influence water uptake. The drug release mechanism involves an exchange of chloride ions from the polymer's quaternary ammonium groups with anions from the medium.[2][3] Anions with a strong attraction to the quaternary ammonium groups (e.g., nitrate, sulfate) can result in a lower water flux, while those with a weaker attraction (e.g., acetate) lead to a higher water flux and faster drug release.[2]
Film Thickness
As would be expected, an increase in film thickness generally leads to a decrease in water vapor transmission, a slower swelling rate, and reduced permeability.[12]
Experimental Protocols
Precise and reproducible experimental methods are crucial for characterizing the swelling behavior of this compound films.
Film Preparation: Solvent Casting Method
This is the most common method for preparing free films for evaluation.
-
Polymer Solution Preparation: Dissolve this compound and the chosen plasticizer (e.g., TEC at 20% w/w of the polymer) in a suitable organic solvent, such as ethanol (96%), to a final polymer concentration of 10-12% (w/v).[4][12]
-
Stirring: Stir the solution using a magnetic stirrer for at least 15 minutes to ensure homogeneity.[4]
-
Casting: Pour a defined volume of the polymer solution onto a level, non-stick surface, such as a Teflon-coated plate or a glass petri dish.[4][12]
-
Solvent Evaporation: Place the cast films in an oven at a controlled temperature (e.g., 40-50°C) for 24-48 hours to allow for complete solvent evaporation.[4][12]
-
Drying and Storage: After initial drying, peel the films and store them in a desiccator at room temperature to prevent moisture absorption before testing.[4]
Swelling Study: Gravimetric Method
This method measures the water uptake of the film over time.
-
Sample Preparation: Cut the dry film into accurately sized pieces (e.g., 2 cm x 2 cm) and record their initial dry weight (W_d).
-
Immersion: Immerse the film samples in a beaker containing the desired aqueous medium (e.g., phosphate buffer solution, pH 7.4). Place the beaker in a constant temperature water bath, typically at 37°C.[4]
-
Sampling: At predetermined time intervals (e.g., 30, 60, 120 minutes), remove a film sample from the medium.
-
Weighing: Gently blot the surface of the film with lint-free tissue paper to remove excess surface water and immediately weigh the swollen film (W_s).[4]
-
Calculation: Calculate the percentage swelling or degree of water uptake using the following formula:
-
Swelling Index (%) = [(W_s - W_d) / W_d] * 100
-
-
Equilibrium: Continue the process until the film's weight becomes constant, indicating that equilibrium swelling has been reached.[4]
Visualization of Workflows and Relationships
Diagrams created using Graphviz help to visualize the complex relationships and processes involved in studying this compound films.
Caption: Experimental workflow for the preparation and swelling analysis of this compound films.
Caption: Key factors influencing the swelling behavior of this compound films.
Quantitative Data Presentation
The following tables summarize quantitative data from studies on this compound films, providing a clear comparison of how different variables affect swelling.
Table 1: Effect of Plasticizer Type and Temperature on Equilibrium Swelling Ratio
| Plasticizer (20% w/w) | Temperature (°C) | Equilibrium Swelling Ratio (%) |
| Triethyl Citrate (TEC) | 27 | ~8 |
| Triethyl Citrate (TEC) | 37 | ~12 |
| Triethyl Citrate (TEC) | 42 | ~25 |
| PEG 400 | 27 | ~10 |
| PEG 400 | 37 | ~20 |
| PEG 400 | 42 | ~35 |
| Data adapted from studies showing temperature-dependent swelling. Swelling increases significantly above the polymer's glass transition temperature (Tg).[4] |
Table 2: Influence of Polymer Blends on Swelling Index
| Film Composition | Medium | Swelling Index (%) |
| 20% Pectin / 80% this compound | SGF (Simulated Gastric Fluid) | ~15 |
| 20% Pectin / 80% this compound | SIF (Simulated Intestinal Fluid) | ~18 |
| 20% Pectin / 80% Eudragit RL | SIF (Simulated Intestinal Fluid) | ~50 |
| 20% Pectin / 40% RS / 40% RL | SIF (Simulated Intestinal Fluid) | ~35 |
| Data adapted from a study by Torshizi et al., demonstrating the higher permeability and swelling of Eudragit RL compared to RS.[13] |
Conclusion
The swelling of this compound films is a complex but predictable process governed by the hydration of its quaternary ammonium groups. A thorough understanding and control of key factors—most notably the type and concentration of plasticizers, the use of polymer blends, and the ionic composition of the aqueous medium—are essential for designing robust sustained-release dosage forms. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for researchers and developers working to modulate drug release profiles and optimize pharmaceutical formulations based on this versatile polymer.
References
- 1. A Systematic Overview of Eudragit® Based Copolymer for Smart Healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anion-induced water flux as drug release mechanism through cationic this compound 30D film coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Plasticizer Effect on Thermo-responsive Properties of this compound Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iscmp.org [iscmp.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Plasticizer on Release Kinetics of Diclofenac Sodium Pellets Coated with this compound 30 D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lactic acid-induced modifications in films of Eudragit RL and RS aqueous dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prediction of Optimum Combination of this compound/Eudragit RL/Ethyl Cellulose Polymeric Free Films Based on Experimental Design for Using as a Coating System for Sustained Release Theophylline Pellets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of pectin on swelling and permeability characteristics of free films containing Eudragit RL and/or RS as a coating formulation aimed for colonic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Eudragit RS vs. Eudragit RL: A Technical Guide to Water Permeability Characteristics
For Immediate Release
This technical guide provides an in-depth analysis of the water permeability characteristics of two widely used cationic polymethacrylate copolymers, Eudragit RS and Eudragit RL. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental differences in their chemical structure, explores the resulting variations in water permeability, and provides detailed experimental protocols for characterization.
Executive Summary
This compound and Eudragit RL are key functional polymers in the pharmaceutical industry, primarily used for creating sustained-release drug delivery systems. Their efficacy in controlling drug release is intrinsically linked to their permeability to water. The primary differentiator between these two polymers is the concentration of quaternary ammonium groups in their structure. Eudragit RL possesses a higher concentration of these hydrophilic groups, rendering it significantly more permeable to water than this compound. This guide will quantitatively and qualitatively explore this critical difference.
Chemical Structure and a-Permeability Mechanism
This compound and RL are copolymers derived from acrylic and methacrylic acid esters. Their backbones are chemically similar, but they differ in the molar ratio of their functional quaternary ammonium groups. These groups are present as salts (typically chloride) and are crucial for the polymers' permeability characteristics.
-
Eudragit RL (Retard L) : Contains a higher proportion of quaternary ammonium groups (approximately 8.8-12%).
-
This compound (Retard S) : Contains a lower proportion of quaternary ammonium groups (approximately 4.5-6.8%).
The higher density of cationic quaternary ammonium groups in Eudragit RL leads to stronger electrostatic repulsion between polymer chains and a greater affinity for water molecules. This facilitates the ingress of water, causing the polymer matrix to swell and forming hydrophilic channels through which water and dissolved substances can permeate. Consequently, Eudragit RL is classified as a high-permeability polymer, while this compound is considered a low-permeability polymer. The permeability of both polymers is generally independent of pH within the physiological range of the gastrointestinal tract.
Below is a diagram illustrating the relationship between the chemical structure and water permeability.
Quantitative Permeability Data
The difference in the concentration of quaternary ammonium groups directly translates to measurable differences in water uptake and permeability. While exact values can vary based on experimental conditions (e.g., plasticizer type and concentration, film thickness, temperature, and ionic strength of the medium), the general trend is consistently observed. Eudragit RL consistently exhibits higher water uptake and a greater water vapor transmission rate (WVTR) compared to this compound.
| Parameter | Eudragit RL | This compound | Key Influencing Factor |
| Quaternary Ammonium Groups | High (~10%) | Low (~5%) | Polymer Synthesis |
| Water Uptake / Swelling | High | Low | Higher content of hydrophilic groups in RL promotes greater water absorption. |
| Water Vapor Transmission Rate (WVTR) | High | Low | Increased water uptake in RL creates more channels for vapor diffusion. |
| Drug Permeability (for hydrophilic drugs) | High | Low | The rate of drug release is often correlated with the water permeability of the polymer film. |
Note: The values presented are relative. Specific quantitative data should be generated based on the detailed experimental protocols provided in the subsequent sections, as they are highly dependent on the formulation and testing conditions.
Experimental Protocols
To accurately characterize and compare the water permeability of this compound and RL films, standardized experimental procedures are essential. The following are detailed methodologies for key experiments.
Preparation of Polymer Free Films
A prerequisite for any permeability testing is the creation of uniform, solvent-free polymer films.
Methodology (Solvent Casting):
-
Prepare a 10% (w/v) solution of this compound or RL polymer in a suitable solvent system (e.g., a 9:1 ratio of isopropyl alcohol to distilled water).
-
Incorporate a plasticizer, such as triethyl citrate (TEC) or dibutyl phthalate (DBP), at a concentration of 10-20% (w/w of the dry polymer) to ensure film flexibility and prevent brittleness.
-
Stir the mixture until the polymer and plasticizer are fully dissolved.
-
Pour a defined volume of the polymer solution into a level glass petri dish or onto a mercury substrate.
-
Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood at room temperature) for 24-48 hours.
-
Once the film is formed, place it in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for at least 24 hours to remove any residual solvent.
-
Carefully peel the film from the substrate and store it in a desiccator until testing.
Water Uptake (Swelling) Study (Based on ASTM D570)
This gravimetric method quantifies the amount of water absorbed by the polymer film.
Methodology:
-
Cut circular samples of the polymer film with a known diameter (e.g., 2 cm).
-
Dry the samples in an oven at 50°C for 24 hours to ensure the removal of any absorbed moisture.
-
After drying, place the samples in a desiccator to cool to room temperature.
-
Weigh each sample accurately to obtain the initial dry weight (W_d).
-
Immerse the samples in a beaker containing distilled water maintained at a constant temperature (e.g., 37°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a sample from the water.
-
Quickly blot the surface of the film with a lint-free filter paper to remove excess surface water.
-
Immediately weigh the swollen sample to obtain the wet weight (W_w).
-
Calculate the percentage of water uptake at each time point using the following equation: Water Uptake (%) = [(W_w - W_d) / W_d] x 100
-
Continue the measurements until the weight of the film becomes constant, indicating that equilibrium swelling has been reached.
Water Vapor Transmission Rate (WVTR) (Based on ASTM E96 - Cup Method)
This method determines the rate at which water vapor permeates through the polymer film.
Methodology:
-
Prepare test cups (permeability cups), which are shallow dishes that can be hermetically sealed.
-
Place a desiccant (e.g., anhydrous calcium chloride) or distilled water into the test cup, filling it to a specified level.
-
Cut a sample of the polymer film large enough to cover the opening of the cup.
-
Seal the film over the mouth of the cup using a gasket and a sealing ring, ensuring an airtight seal. The side of the film exposed to the controlled atmosphere should be consistent.
-
Weigh the entire assembly (cup + contents + film) accurately.
-
Place the assembly into a controlled environment chamber with a constant temperature (e.g., 25°C or 37°C) and relative humidity (e.g., 75% RH).
-
Record the weight of the assembly at regular time intervals. The weight will increase if a desiccant is used (water vapor enters) or decrease if water is used (water vapor exits).
-
Plot the weight change versus time. After an initial equilibration period, the relationship should be linear.
-
The slope of the linear portion of the graph represents the rate of water vapor transmission.
-
Calculate the WVTR using the following formula: WVTR (g/m²·day) = (G / t) / A Where:
-
G/t is the rate of weight change (slope of the plot, in g/day )
-
A is the area of the exposed film surface (in m²)
-
The following diagram outlines a typical workflow for these permeability experiments.
A Comprehensive Technical Guide to Eudragit RS 100 and Eudragit RS PO for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of Eudragit RS 100 and this compound PO, two widely utilized cationic polymers in the pharmaceutical industry for creating sustained-release oral dosage forms. This document outlines their core chemical and physical properties, presents detailed experimental protocols for their application, and visualizes key concepts to aid in formulation development.
Core Properties: A Head-to-Head Comparison
This compound 100 and this compound PO are chemically identical copolymers derived from acrylic and methacrylic acid esters. They are composed of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups (trimethylammonioethyl methacrylate chloride). These quaternary ammonium groups are present as salts, rendering the polymers permeable to water and dissolved active pharmaceutical ingredients (APIs). This permeability is independent of the pH of the surrounding environment, a critical feature for predictable, sustained drug release throughout the gastrointestinal tract.
The fundamental difference between the two grades lies in their physical form. This compound 100 is supplied as colorless, clear to cloudy granules, whereas this compound PO is a white powder. This distinction in physical form has significant implications for handling, processing, and formulation development.
Chemical and Physicochemical Properties
While chemically the same, the physical presentation of these polymers influences several practical parameters. The following tables summarize the key quantitative data for this compound 100 and this compound PO.
| Property | This compound 100 | This compound PO | Significance in Formulation |
| Chemical Name | Ammonio Methacrylate Copolymer, Type B | Ammonio Methacrylate Copolymer, Type B | Identifies the polymer according to pharmacopeial standards. |
| Monomer Ratio (approx.) | Ethyl acrylate : Methyl methacrylate : Trimethylammonioethyl methacrylate chloride (1 : 2 : 0.1)[1] | Ethyl acrylate : Methyl methacrylate : Trimethylammonioethyl methacrylate chloride (1 : 2 : 0.1)[1] | The low proportion of quaternary ammonium groups results in low water permeability and, consequently, a slower, sustained drug release. |
| Ammonio Methacrylate Units | 4.5 - 7.0% | 4.5 - 7.0% | This functional group is responsible for the pH-independent swelling and permeability of the polymer. |
| Glass Transition Temp. (Tg) | 65°C | 65°C | Important for determining processing temperatures, particularly in techniques like hot-melt extrusion and sintering, to avoid unintended physical changes. |
| Molecular Weight (approx.) | 150,000 g/mol | 150,000 g/mol | Influences the mechanical properties of the polymer matrix and the resulting dosage form. |
Physical and Performance-Related Properties
The primary distinction in physical form—granules versus powder—directly impacts properties like particle size and surface area, which in turn affect powder flow, compressibility, and dissolution behavior.
| Property | This compound 100 (Granules) | This compound PO (Powder) | Significance in Formulation |
| Physical Form | Colorless, clear to cloudy granules | White powder | Dictates the most suitable processing technologies. Granules are often preferred for direct compression and granulation processes due to better flowability. Powders are ideal for solvent-based techniques and dry granulation methods like roller compaction. |
| Particle Size | Typically in the range of several hundred micrometers to a few millimeters. | A fine powder with a particle size typically less than 315 µm.[2] | Affects powder flow, blend uniformity, and compaction behavior. The finer particle size of RS PO provides a larger surface area, which can be advantageous for creating homogenous blends and for solvent-based formulation techniques. |
| Specific Surface Area | Lower | Higher | A higher specific surface area can lead to faster wetting and hydration of the polymer, potentially influencing the initial stages of drug release. It can also impact powder cohesion and flow. |
| Water Permeability | Low, pH-independent swelling[3][4] | Low, pH-independent swelling | This is the core property responsible for the sustained release mechanism, allowing for a controlled, diffusion-based release of the API. |
Visualization of Key Concepts
To further elucidate the fundamental aspects of this compound 100 and RS PO, the following diagrams visualize their chemical structure and common experimental workflows.
Chemical Structure
The repeating unit of this compound polymers is a copolymer of ethyl acrylate, methyl methacrylate, and trimethylammonioethyl methacrylate chloride. The key functional group for its sustained-release properties is the quaternary ammonium group.
Caption: Monomer composition of this compound 100 and RS PO.
Logical Relationship: Physical Form and Application
The choice between the granular this compound 100 and the powdered this compound PO is primarily dictated by the intended manufacturing process.
Caption: Process selection based on this compound grade.
Detailed Experimental Protocols
The following sections provide detailed methodologies for common formulation techniques utilizing this compound 100 and RS PO.
Preparation of Sustained-Release Matrix Tablets by Direct Compression
This method is well-suited for this compound 100 due to its granular nature, which generally imparts good flow and compression properties to the powder blend.
Objective: To prepare a sustained-release matrix tablet of a model API.
Materials:
-
Model API
-
This compound 100
-
Diluent (e.g., Microcrystalline Cellulose)
-
Lubricant (e.g., Magnesium Stearate)
-
Glidant (e.g., Colloidal Silicon Dioxide)
Protocol:
-
Sieving: Pass the API, this compound 100, and diluent through a suitable mesh sieve (e.g., #40 mesh) to ensure particle size uniformity and de-agglomeration.[5][6]
-
Blending: Combine the sieved powders in a blender (e.g., V-blender or cubic mixer) and mix for a sufficient duration (e.g., 15-20 minutes) to achieve a homogenous blend.[5][6]
-
Lubrication: Add the lubricant and glidant to the powder blend and mix for a shorter period (e.g., 3-5 minutes) to ensure adequate lubrication without overlubrication, which could negatively impact tablet hardness and drug release.
-
Compression: Compress the final blend into tablets using a tablet press equipped with the desired tooling.[5][6] Key compression parameters to control include compression force, which will determine the tablet hardness.
-
Evaluation: Characterize the tablets for weight variation, hardness, friability, and drug content.
-
Dissolution Testing: Perform in-vitro dissolution studies using a USP apparatus (e.g., Apparatus 2, paddle method) in a suitable dissolution medium (e.g., phosphate buffer pH 6.8) to evaluate the drug release profile over an extended period (e.g., 12-24 hours).[7]
Caption: Workflow for direct compression of matrix tablets.
Microencapsulation by Solvent Evaporation
This technique is particularly suitable for this compound PO, as the powdered form dissolves readily in organic solvents to form a homogenous drug-polymer solution.
Objective: To encapsulate a model API within this compound PO microspheres for sustained release.
Materials:
-
Model API
-
This compound PO
-
Organic Solvent (e.g., acetone, dichloromethane, or a mixture)[1]
-
Continuous Phase (e.g., liquid paraffin or water with a stabilizer)
-
Emulsifying/Stabilizing Agent (e.g., Span 80, Tween 80)[1]
-
Anti-adherent (e.g., Magnesium Stearate) (optional)
Protocol:
-
Preparation of Organic Phase: Dissolve the this compound PO and the model API in the selected organic solvent system.[1] If an anti-adherent is used, it can be dispersed in this phase.
-
Preparation of Continuous Phase: Prepare the continuous phase in a separate vessel. If an aqueous continuous phase is used, dissolve the stabilizing agent in water. If an oil-in-oil system is employed, the stabilizer is dissolved in the oil (e.g., liquid paraffin).[1]
-
Emulsification: Slowly add the organic phase to the continuous phase under constant agitation (e.g., using a mechanical stirrer or homogenizer). The stirring speed is a critical parameter that influences the final particle size of the microspheres.
-
Solvent Evaporation: Continue stirring the emulsion, often at a slightly elevated temperature (e.g., 30-40°C), to facilitate the evaporation of the organic solvent.[8] This process solidifies the polymer droplets into microspheres.
-
Harvesting and Washing: Collect the formed microspheres by filtration or centrifugation. Wash the microspheres with a suitable solvent (e.g., n-hexane for oil-based systems, or water for aqueous systems) to remove any residual continuous phase and stabilizer.[1]
-
Drying: Dry the washed microspheres at room temperature or in a desiccator to remove residual solvents.[1]
-
Characterization: Evaluate the microspheres for particle size distribution, surface morphology (e.g., using scanning electron microscopy), drug loading, encapsulation efficiency, and in-vitro drug release.
Caption: Workflow for microencapsulation by solvent evaporation.
Conclusion
This compound 100 and this compound PO are chemically equivalent polymers offering reliable, pH-independent sustained-release profiles. The primary difference, their physical form, is the critical determinant for selecting the appropriate manufacturing technology. This compound 100, with its granular nature, is an excellent candidate for straightforward and cost-effective direct compression processes. In contrast, the powdered this compound PO provides the versatility required for more complex formulation strategies such as solvent evaporation, roller compaction, and hot-melt extrusion. A thorough understanding of these differences, as outlined in this guide, is essential for researchers and formulation scientists to select the optimal polymer grade and manufacturing process to achieve the desired drug delivery objectives.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. brieflands.com [brieflands.com]
- 6. ijper.org [ijper.org]
- 7. Formulation, Characterization and Evaluation of Sustained Release Matrix Tablet of Antiemetic Agent | Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences [v3.pjsir.org]
- 8. scispace.com [scispace.com]
An In-depth Technical Guide to the Solubility Profile of Eudragit® RS in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Eudragit® RS, a widely used copolymer in the pharmaceutical industry for controlled drug release applications. Understanding the solubility profile of this polymer in various organic solvents is critical for formulation development, process optimization, and ensuring the quality and efficacy of the final drug product. This document presents quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a predictive tool based on Hansen Solubility Parameters to guide solvent selection.
Solubility Profile of Eudragit® RS
Eudragit® RS, a copolymer of ethyl acrylate, methyl methacrylate, and a low content of a methacrylic acid ester with quaternary ammonium groups, exhibits a versatile solubility profile in common organic solvents.[1] Its solubility is a key parameter in the design of oral solid dosage forms, where it is often used to form water-insoluble film coatings for sustained-release products.[2]
Qualitative and Quantitative Solubility Data
The following table summarizes the solubility of various grades of Eudragit® RS in a range of common organic solvents. The data has been compiled from technical data sheets and scientific literature. For ease of comparison, semi-quantitative data has been converted to an approximate g/100mL format. It is important to note that solubility can be influenced by factors such as the specific grade of the polymer, the presence of water in the solvent, and the temperature.
| Solvent | Eudragit® Grade | Qualitative Solubility | Approximate Quantitative Solubility (g/100mL) |
| Alcohols | |||
| Methanol (aqueous, ~3% water) | RS 100 | Soluble to freely soluble | ~14.3 |
| Ethanol (aqueous, ~3% water) | RS 100 | Soluble to freely soluble | ~14.3 |
| Isopropyl Alcohol (aqueous, ~3% water) | RS 100 | Soluble to freely soluble | ~14.3 |
| Ketones | |||
| Acetone | RS 100 / RS PO | Soluble to freely soluble | ~14.3 |
| Esters | |||
| Ethyl Acetate | RS 100 | Soluble to freely soluble | ~14.3 |
| Chlorinated Solvents | |||
| Dichloromethane (Methylene Chloride) | RS 100 | Soluble to freely soluble | ~14.3 |
| Other Solvents | |||
| Acetonitrile | RS | Good solubility | Up to 2.0 |
| Acetonitrile/Water Mixtures | RS | Good solubility | Up to 2.0 |
| Petroleum Ether | RS 100 | Practically insoluble | - |
| Water | RS 100 / RS PO | Practically insoluble | - |
| 1N Sodium Hydroxide | RS 100 | Practically insoluble | - |
Note: The approximate quantitative solubility for several solvents is derived from the information that 1 g of Eudragit® RS 100 dissolves in 7 g of the solvent.[1] The density of the respective solvents at room temperature was used for the conversion to g/100mL. This should be considered an estimation, and experimental verification is recommended.
Eudragit® RS 12,5, which is a 12.5% w/w solution of the polymer in a mixture of isopropyl alcohol and acetone, is miscible with methanol, ethanol, isopropyl alcohol, acetone, ethyl acetate, and methylene chloride in a 1:1 ratio.[1]
Predicting Solubility: Hansen Solubility Parameters
Hansen Solubility Parameters (HSP) provide a powerful tool for predicting the miscibility and solubility of polymers in various solvents.[3] The principle is based on the concept that "like dissolves like," where the total cohesive energy of a substance is divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4] A smaller difference between the HSP of a polymer and a solvent suggests a higher likelihood of solubility.
The Hansen Solubility Parameter for Eudragit® RS PO has been reported as 19.64 (MPa)¹/².[5] The following table provides the individual HSP components for Eudragit® RS PO and a selection of common organic solvents.
| Substance | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) | Total (δt) |
| Eudragit® RS PO | - | - | - | 19.64 |
| Acetone | 15.5 | 10.4 | 7.0 | 20.2 |
| Dichloromethane | 18.2 | 6.3 | 6.1 | 20.3 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 18.1 |
| Isopropanol | 15.8 | 6.1 | 16.4 | 23.5 |
| Methanol | 15.1 | 12.3 | 22.3 | 29.6 |
| Ethanol | 15.8 | 8.8 | 19.4 | 26.6 |
Note: The individual HSP components for Eudragit® RS PO were not explicitly found in the search results. The total value is provided. The solvent HSP data is sourced from publicly available databases.
Experimental Protocols for Solubility Determination
For precise formulation development, experimental determination of solubility is often necessary. The following sections detail two common methods for assessing the solubility of polymers like Eudragit® RS in organic solvents.
Gravimetric Method
This method provides a quantitative measurement of solubility by determining the amount of dissolved polymer in a saturated solution.
Materials and Equipment:
-
Eudragit® RS powder
-
Selected organic solvent
-
Analytical balance
-
Vials with airtight caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or shaker
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed aluminum pans
-
Vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of Eudragit® RS powder to a known volume of the selected organic solvent in a vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved polymer at the bottom of the vial indicates a saturated solution.
-
-
Sample Collection and Filtration:
-
Allow the solution to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the supernatant through a solvent-resistant syringe filter (e.g., PTFE) to remove any undissolved microparticles.
-
-
Solvent Evaporation and Quantification:
-
Transfer a precise volume of the filtrate into a pre-weighed evaporating dish or aluminum pan.
-
Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the polymer (e.g., 40-60°C).
-
Dry the sample to a constant weight.
-
-
Calculation:
-
Calculate the concentration of the dissolved Eudragit® RS in the solvent using the following formula: Solubility (g/100mL) = (Weight of dried polymer / Volume of filtrate) x 100
-
Visual Turbidity Test
This is a simpler, semi-quantitative method to quickly assess whether a polymer is soluble in a given solvent at a specific concentration.
Materials and Equipment:
-
Eudragit® RS powder
-
Selected organic solvent
-
Test tubes or small vials with caps
-
Vortex mixer or magnetic stirrer
-
Light source and a dark background
Procedure:
-
Sample Preparation:
-
Weigh a specific amount of Eudragit® RS powder and add it to a test tube.
-
Add a known volume of the organic solvent to the test tube to achieve the desired concentration.
-
-
Dissolution:
-
Cap the test tube and vigorously mix using a vortex mixer or a magnetic stirrer until the polymer is fully dispersed. .
-
-
Visual Inspection:
-
Visually inspect the solution against a dark background with a light source from the side.
-
A clear, transparent solution indicates that the polymer is soluble at that concentration.
-
The presence of cloudiness, turbidity, or visible undissolved particles indicates that the polymer is not fully soluble or has limited solubility.
-
-
Titration for Approximate Solubility (Optional):
-
To estimate the solubility limit, start with a known amount of polymer and gradually add small, measured volumes of the solvent while continuously mixing.
-
The point at which the solution becomes completely clear provides an approximation of the solubility.
-
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for Eudragit® RS is a critical step in the formulation process. The following diagram illustrates a logical workflow to guide this decision-making process, incorporating both theoretical predictions and experimental verification.
Caption: A workflow for selecting an optimal organic solvent for Eudragit® RS.
This comprehensive guide provides drug development professionals with the necessary information and tools to effectively work with Eudragit® RS and select the most appropriate organic solvents for their specific formulation needs. By combining theoretical predictions with robust experimental verification, researchers can ensure the development of stable, effective, and high-quality pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. EUDRAGIT® Functional Polymers for Sustained Release - Evonik Industries [healthcare.evonik.com]
- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
The Pivotal Role of Quaternary Ammonium Groups in the Functionality of Eudragit RS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Eudragit RS, a member of the polymethacrylate family of polymers, stands as a cornerstone excipient in the development of sustained-release oral dosage forms. Its functionality hinges on a unique physicochemical property: water insolubility coupled with pH-independent permeability. This permeability, crucial for the controlled diffusion of active pharmaceutical ingredients (APIs), is fundamentally governed by the presence of quaternary ammonium groups within its copolymer structure. This technical guide provides an in-depth exploration of the role of these cationic groups, offering a comprehensive resource for formulation scientists and researchers in the pharmaceutical field.
Chemical Structure and the Significance of Quaternary Ammonium Groups
This compound is a copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacryloyloxyethyl trimethylammonium chloride. The positively charged quaternary ammonium groups are the functional heart of the polymer's controlled release mechanism.
Caption: Chemical monomers of this compound.
The key distinction between this compound and its more permeable counterpart, Eudragit RL, lies in the molar ratio of these quaternary ammonium groups. This compound possesses a lower concentration of these cationic moieties, resulting in a less permeable polymer matrix. This fundamental difference allows for the modulation of drug release rates by blending the two polymers in various ratios to achieve a desired permeability profile.[1][2]
Mechanism of Swelling and Permeability: The Role of Ion Exchange
The quaternary ammonium groups, present as chloride salts, are the primary drivers of the swelling and permeability of this compound films.[3] Although the polymer itself is insoluble in water, the presence of these ionic groups facilitates hydration and the formation of a permeable network.
The mechanism can be elucidated as follows:
-
Hydration: Upon contact with an aqueous medium, water molecules are attracted to the hydrophilic quaternary ammonium groups, initiating the hydration of the polymer matrix.
-
Ion Exchange: Anions present in the dissolution medium can exchange with the chloride counter-ions of the quaternary ammonium groups.[3] This ion exchange process significantly influences the degree of swelling and, consequently, the permeability of the film. The nature and concentration of the anions in the medium dictate the extent of this exchange and the subsequent water uptake. For instance, anions like acetate have been shown to enhance permeability more than succinate ions.[3]
-
Formation of Water Channels: The influx of water and the electrostatic interactions lead to the formation of a network of water-filled channels within the polymer matrix.
-
Drug Diffusion: These channels serve as pathways for the dissolved API to diffuse out of the dosage form in a controlled manner. The rate of diffusion is therefore dependent on the density and tortuosity of these channels, which are directly influenced by the number of quaternary ammonium groups.
References
Eudragit® RS: A Comprehensive Technical Guide for Laboratory Handling and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on Eudragit® RS polymers for safe and effective handling in a laboratory setting. It covers material properties, safety protocols, and experimental procedures relevant to pharmaceutical research and development.
Introduction to Eudragit® RS
Eudragit® RS is a family of copolymers derived from acrylic and methacrylic acid esters.[1][2] These polymers are characterized by their low permeability to water and pH-independent swelling, making them ideal for creating sustained-release drug delivery systems.[1][3] The "RS" designation stands for "slightly permeable." The polymer backbone contains quaternary ammonium groups, which, although present in a low concentration, facilitate a controlled and reproducible drug release.[3][4][5] Eudragit® RS is available in various grades, primarily as a solid (granules or powder, e.g., Eudragit® RS 100 and RS PO) or as an aqueous dispersion (e.g., Eudragit® RS 30 D).
Material Identification and Properties
A clear understanding of the chemical and physical properties of Eudragit® RS is crucial for its proper application and safe handling.
Chemical Composition
Eudragit® RS is a cationic copolymer of poly(ethyl acrylate-co-methyl methacrylate-co-2-(trimethylammonio)ethyl methacrylate chloride).[4] The molar ratio of these monomers is approximately 1:2:0.1.[5]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of common Eudragit® RS grades.
| Property | Eudragit® RS 100 / RS PO | Eudragit® RS 30 D |
| Appearance | Colorless, clear to cloudy granules or white powder with a faint amine-like odor.[3][6] | Milky-white, low viscosity liquid. |
| Solubility | Insoluble in water; soluble in acetone, ethyl acetate, methylene chloride, and aqueous alcohols (e.g., methanol, ethanol, isopropanol containing ~3% water).[6] | Aqueous dispersion. |
| Glass Transition Temperature (Tg) | 40 °C to 55 °C.[1][2] | Not applicable (aqueous dispersion). |
| Average Molecular Weight | Approximately 32,000 g/mol .[1][2] | Not applicable (aqueous dispersion). |
| Ammonio Methacrylate Units | 4.5 - 7.0 % on a dry substance basis.[5] | 4.5 - 7.0 % on a dry substance basis. |
Health and Safety Information
While Eudragit® RS polymers are generally considered to have low toxicity, adherence to standard laboratory safety protocols is essential.[7]
Hazard Identification
According to available Material Safety Data Sheets (MSDS), Eudragit® RS 100 is classified as non-hazardous.[8] However, the powder form can cause mechanical irritation to the eyes and respiratory tract if inhaled. Some grades may contain residual solvents, such as methanol (up to 1.5%) or isopropanol.[5]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[8] |
| Skin Contact | Wash the affected area with soap and plenty of water.[8] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8] |
| Ingestion | Rinse mouth with water and consult a physician. Do not induce vomiting.[8] |
Personal Protective Equipment (PPE)
The following PPE is recommended when handling Eudragit® RS in a laboratory setting:
| PPE Category | Recommendation |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Respiratory Protection | For handling large quantities of powder, a NIOSH-approved dust mask or respirator is recommended to avoid dust formation.[8] |
| Body Protection | Laboratory coat. |
Experimental Protocols for Laboratory Handling
This section provides detailed methodologies for common laboratory procedures involving Eudragit® RS.
Preparation of an Organic Solution of Eudragit® RS 100 for Film Casting
This protocol describes the preparation of a 10% (w/w) solution of Eudragit® RS 100 in an acetone/isopropanol mixture, a common starting point for creating polymer films for drug release studies.
Materials:
-
Eudragit® RS 100 powder
-
Acetone
-
Isopropanol
-
Magnetic stirrer and stir bar
-
Beaker or flask
-
Weighing balance
Procedure:
-
Weigh the desired amount of Eudragit® RS 100 powder.
-
Prepare a solvent mixture of acetone and isopropanol (typically a 60:40 or 40:60 ratio by weight).
-
Place the beaker or flask with the solvent mixture on a magnetic stirrer.
-
Slowly add the Eudragit® RS 100 powder to the vortex of the stirring solvent to prevent clumping.
-
Continue stirring until the polymer is completely dissolved. This may take 30-60 minutes.[9]
-
The resulting solution should be clear to slightly opalescent.
References
- 1. Buy Eudragit RS (EVT-370525) | 33434-24-1 [evitachem.com]
- 2. A Systematic Overview of Eudragit® Based Copolymer for Smart Healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explore.azelis.com [explore.azelis.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Desloratadine-Eudragit® RS100 Nanoparticles: Formulation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. studylib.net [studylib.net]
Methodological & Application
Preparation of Eudragit® RS Microspheres via Solvent Evaporation: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eudragit® RS is a copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups. These ammonium groups are present as salts, making the polymer permeable to water and dissolved drugs, independent of pH. This characteristic renders Eudragit® RS an ideal candidate for formulating sustained-release drug delivery systems. The solvent evaporation technique is a widely employed method for preparing Eudragit® RS microspheres due to its relative simplicity and scalability. This document provides a detailed protocol for the preparation of Eudragit® RS microspheres using the oil-in-water (o/w) solvent evaporation method, along with key formulation and process parameters that influence the final product characteristics.
Principle of the Solvent Evaporation Method
The solvent evaporation method for preparing microspheres involves four main steps:
-
Preparation of the organic phase: The polymer (Eudragit® RS) and the active pharmaceutical ingredient (API) are dissolved in a volatile organic solvent or a mixture of solvents.
-
Emulsification: The organic phase is dispersed in an immiscible aqueous phase containing an emulsifying or stabilizing agent to form an oil-in-water (o/w) emulsion. The size of the droplets in the emulsion is a primary determinant of the final microsphere size.
-
Solvent evaporation: The organic solvent is removed by evaporation, typically under continuous stirring and sometimes with controlled temperature, leading to the precipitation and solidification of the polymer, thus forming the microspheres.
-
Microsphere recovery: The solidified microspheres are collected by filtration or centrifugation, washed to remove any residual emulsifier or unencapsulated drug, and then dried.
Experimental Protocol: Oil-in-Water (o/w) Solvent Evaporation
This protocol provides a general procedure for preparing Eudragit® RS microspheres. The specific amounts and parameters should be optimized based on the physicochemical properties of the drug and the desired microsphere characteristics.
Materials and Equipment:
-
Polymer: Eudragit® RS 100 or Eudragit® RS PO
-
Active Pharmaceutical Ingredient (API)
-
Organic Solvent: Dichloromethane (DCM), Acetone, or a mixture of solvents (e.g., DCM and Ethanol)[1][2][3]
-
Aqueous Phase: Purified water
-
Emulsifying/Stabilizing Agent: Polyvinyl alcohol (PVA), Tween® 80, or Span® 80[1][2][3]
-
Washing Agent: n-hexane or purified water[3]
-
Magnetic stirrer or overhead propeller stirrer
-
Homogenizer (optional, for pre-emulsion) [2]
-
Beakers and other standard laboratory glassware
-
Filtration apparatus (e.g., Buchner funnel with filter paper) or centrifuge
-
Desiccator or vacuum oven for drying
Procedure:
-
Preparation of the Organic Phase (Oil Phase):
-
Dissolve a specific amount of Eudragit® RS in the chosen organic solvent. For example, dissolve 800 mg of Eudragit® RS in 5 ml of dichloromethane.[2]
-
Once the polymer is completely dissolved, add the desired amount of the API to the polymer solution and mix until a homogenous solution or fine suspension is formed. For instance, 200 mg of ibuprofen can be added to the polymer solution.[2]
-
-
Preparation of the Aqueous Phase (Continuous Phase):
-
Prepare an aqueous solution of the emulsifying agent. The concentration of the emulsifier can significantly impact microsphere size and stability. A common concentration is 0.5% to 1% w/v. For example, prepare a 0.5% Tween 80 solution in distilled water.[1]
-
-
Emulsification:
-
Slowly add the organic phase to the aqueous phase while stirring at a controlled speed. The stirring speed is a critical parameter influencing the particle size of the microspheres; higher stirring speeds generally result in smaller microspheres.[2] Typical stirring speeds range from 300 to 11,000 rpm.[1][2]
-
For smaller and more uniform microspheres, a pre-emulsion step using a homogenizer can be employed before the main emulsification process.[2]
-
-
Solvent Evaporation:
-
Microsphere Recovery and Drying:
-
Once the microspheres have hardened, they can be collected by filtration using a Whatman filter paper or by centrifugation.
-
Wash the collected microspheres multiple times with a suitable washing agent (e.g., n-hexane or distilled water) to remove any residual emulsifier and unencapsulated drug.[1][3]
-
Dry the washed microspheres at room temperature in a desiccator or in a vacuum oven for 24 hours or until a constant weight is achieved.[1]
-
Visualization of the Experimental Workflow
Caption: Workflow for Eudragit® RS microsphere preparation by solvent evaporation.
Key Formulation and Process Parameters
The characteristics of the Eudragit® RS microspheres, such as particle size, drug loading, encapsulation efficiency, and drug release profile, are significantly influenced by various formulation and process parameters.
| Parameter | Effect on Microsphere Characteristics | References |
| Polymer Concentration | Increasing polymer concentration generally leads to an increase in particle size and drug entrapment efficiency.[1] It can also slow down the drug release rate.[1] | [1] |
| Drug-to-Polymer Ratio | This ratio affects drug loading and encapsulation efficiency. Higher drug loading can sometimes lead to a burst release effect. Different ratios are tested to achieve the desired release profile.[1][4] | [1][4] |
| Type and Concentration of Emulsifier | The choice of emulsifier and its concentration affects the droplet size of the emulsion and, consequently, the final microsphere size. It also influences the surface morphology and stability of the microspheres.[2][5] | [2][5] |
| Organic Solvent | The type of organic solvent influences the solubility of the drug and polymer, as well as the evaporation rate, which can affect the surface morphology of the microspheres.[1] | [1] |
| Stirring Speed | Higher stirring speeds generally result in smaller and more uniform microspheres due to the generation of higher shear forces, which break down the organic phase droplets into smaller sizes.[2][3] | [2][3] |
| Temperature | The processing temperature affects the rate of solvent evaporation. Higher temperatures can lead to faster solvent removal, which may result in more porous or irregularly shaped microspheres.[6][7][8] Conversely, some studies show that higher temperatures can improve the sphericity and smoothness of microspheres.[6][8] | [6][7][8] |
| Volume of Aqueous Phase | The volume of the aqueous phase can influence the encapsulation efficiency. A larger volume may be favorable for achieving higher drug encapsulation in some cases.[2] | [2] |
Characterization of Eudragit® RS Microspheres
A thorough characterization of the prepared microspheres is essential to ensure they meet the desired quality attributes.
| Characterization Technique | Parameter Measured |
| Optical Microscopy / Scanning Electron Microscopy (SEM) | Particle size, shape, and surface morphology (e.g., smoothness, porosity).[1][2] |
| Sieve Analysis or Laser Diffraction | Particle size distribution. |
| Drug Content and Encapsulation Efficiency | The amount of drug successfully encapsulated within the microspheres. |
| In Vitro Drug Release Studies (e.g., USP Dissolution Apparatus) | The rate and mechanism of drug release from the microspheres over time in a simulated physiological fluid.[1][9] |
| Fourier Transform Infrared (FTIR) Spectroscopy | To assess drug-polymer compatibility and the absence of chemical interactions.[1] |
| Differential Scanning Calorimetry (DSC) / X-ray Diffraction (XRD) | To determine the physical state of the drug (crystalline or amorphous) within the polymer matrix.[7] |
| Micromeritic Properties | Flow properties of the microspheres, such as angle of repose and Carr's index.[3] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the preparation of Eudragit® RS microspheres using the solvent evaporation method.
Table 1: Influence of Drug-to-Polymer Ratio on Microsphere Characteristics
| Formulation | Drug:Polymer Ratio | Average Particle Size (µm) | Encapsulation Efficiency (%) | Buoyancy (%) | Reference |
| Acyclovir F1 | 1:3 | 26.09 | - | 61.13 | [1] |
| Acyclovir F2 | 1:3.5 | 33.08 | - | 68.29 | [1] |
| Acyclovir F3 | 1:4 | 37.92 | 72.32 | 76.33 | [1] |
| Ranitidine HCl A1 | 1:1 | 247 ± 13 | - | - | [3] |
| Ranitidine HCl A2 | 1:2 | - | - | - | [3] |
| Ranitidine HCl A3 | 1:3 | 286 ± 16 | - | - | [3] |
Table 2: Influence of Process Parameters on Microsphere Characteristics
| Formulation | Aqueous Phase Volume (ml) | PVA Concentration (%) | Average Particle Size (µm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Ibuprofen E0.1-200 | 200 | 0.1 | 6.96 ± 2.5 | 35.85 | 14.81 | [2] |
| Ibuprofen E0.1-400 | 400 | 0.1 | 4.89 ± 1.63 | 42.17 | 17.42 | [2] |
| Ibuprofen E0.1-600 | 600 | 0.1 | 4.63 ± 1.48 | 49.16 | 20.31 | [2] |
| Ibuprofen E1-200 | 200 | 1 | 3.63 ± 1.25 | 36.52 | 15.09 | [2] |
| Ibuprofen E1-400 | 400 | 1 | 3.12 ± 1.05 | 37.89 | 15.65 | [2] |
| Ibuprofen E1-600 | 600 | 1 | 2.93 ± 0.99 | 45.21 | 18.68 | [2] |
Logical Relationships in Formulation Development
Caption: Interplay of formulation and process parameters on microsphere properties.
Conclusion
The solvent evaporation method is a versatile and effective technique for the preparation of Eudragit® RS microspheres for sustained drug delivery. By carefully controlling the formulation and process parameters, it is possible to tailor the physicochemical properties and drug release characteristics of the microspheres to meet specific therapeutic needs. The protocols and data presented in this application note serve as a valuable resource for researchers and scientists working in the field of drug delivery. Further optimization of the described methods may be necessary depending on the specific API and desired product profile.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. ptfarm.pl [ptfarm.pl]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Effect of processing temperature on Eudragit RS PO microsphere characteristics in the solvent evaporation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of preparation temperature in solvent evaporation process on this compound microsphere properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Protocol for Nanoparticle Formulation with Eudragit RS by Spray Drying
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the formulation of nanoparticles using Eudragit® RS, a copolymer of poly (ethylacrylate, methyl-methacrylate and chlorotrimethyl-ammonioethyl methacrylate), via the spray drying technique.[1] Eudragit® RS is widely utilized for creating controlled-release oral pharmaceutical dosage forms.[1] This application note details the necessary materials, equipment, and a step-by-step methodology for preparing drug-loaded Eudragit® RS nanoparticles. It also includes key spray drying parameters, methods for nanoparticle characterization, and presents quantitative data from relevant studies in structured tables for clear comparison.
Introduction
Spray drying is a continuous process that converts a liquid feed into a dry particulate powder. It is a rapid, reproducible, and scalable method for producing nanoparticles. Eudragit® RS100 is a cationic copolymer that is insoluble at physiological pH values and capable of swelling, making it an excellent candidate for developing controlled-release drug delivery systems.[2] The positive charge of Eudragit® RS, attributed to its quaternary ammonium groups, can facilitate interaction with negatively charged biological membranes, potentially enhancing bioavailability.[3] This protocol outlines the procedure for encapsulating a model drug within Eudragit® RS nanoparticles using a laboratory-scale spray dryer.
Materials and Equipment
Materials:
-
Eudragit® RS100
-
Active Pharmaceutical Ingredient (API)
-
Organic Solvent (e.g., Methanol, Ethanol, Acetone, Acetonitrile)[1][4]
-
Purified Water
Equipment:
-
Laboratory-scale spray dryer (e.g., Buchi B-190 mini spray dryer)[1]
-
Magnetic stirrer
-
Homogenizer (e.g., Ultra-Turrax)
-
Peristaltic pump
-
Analytical balance
-
Particle size analyzer
-
Zeta potential analyzer
-
Scanning Electron Microscope (SEM)
-
High-Performance Liquid Chromatography (HPLC) system
-
UV-Vis Spectrophotometer
-
Dialysis membranes for in-vitro release studies
Experimental Workflow
The following diagram illustrates the general workflow for the formulation of Eudragit® RS nanoparticles by spray drying.
Caption: Experimental workflow for nanoparticle formulation.
Experimental Protocols
Preparation of the Polymer and API Solution
-
Weigh the desired amounts of Eudragit® RS100 and the API based on the desired drug-to-polymer ratio (refer to Table 1 for examples).
-
Dissolve the Eudragit® RS100 in a suitable organic solvent (e.g., methanol) with the aid of a magnetic stirrer until a clear solution is obtained.[1] This may take up to 2 hours at room temperature.[1]
-
In a separate container, dissolve the API in the same solvent.
-
Add the API solution to the polymer solution and stir to ensure homogeneity.
Spray Drying Process
The following parameters are critical and should be optimized for each specific formulation.[4][5]
-
Instrument Setup:
-
Set up the spray dryer according to the manufacturer's instructions. If using an organic solvent, an inert loop with an inert gas like nitrogen or carbon dioxide is necessary for safety.[1]
-
-
Parameter Settings (Example):
-
Operation:
-
Condition the system by running the pure solvent through the spray dryer for approximately 30 minutes to stabilize the temperatures and flow rates.[1]
-
Switch the feed from the pure solvent to the drug-polymer solution.
-
The solution is atomized into fine droplets in the drying chamber.
-
The hot drying gas evaporates the solvent, leading to the formation of solid nanoparticles.
-
The dried nanoparticles are then separated from the gas stream by a cyclone or a filter and collected in a collection vessel.[1]
-
Nanoparticle Characterization
4.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Disperse the collected nanoparticles in purified water or a suitable buffer.
-
Analyze the dispersion using a dynamic light scattering (DLS) instrument to determine the mean particle size, PDI, and zeta potential. PDI values ≤ 0.5 are generally considered acceptable.[1]
4.3.2. Surface Morphology
-
Mount a small amount of the nanoparticle powder onto a stub using double-sided adhesive tape.
-
Sputter-coat the sample with a conductive material (e.g., gold).
-
Examine the morphology of the nanoparticles using a Scanning Electron Microscope (SEM).
4.3.3. Entrapment Efficiency (EE)
-
Accurately weigh a specific amount of nanoparticles (e.g., 5 mg).[1]
-
To determine the amount of free (un-encapsulated) drug, disperse the nanoparticles in a solvent in which the drug is soluble but the polymer is not (e.g., distilled water).[1]
-
Centrifuge the dispersion to separate the nanoparticles.
-
Analyze the supernatant for the drug content using a validated analytical method like HPLC or UV-Vis spectrophotometry.[1]
-
To determine the total drug content, dissolve a known weight of nanoparticles in a solvent that dissolves both the drug and the polymer.
-
Calculate the Entrapment Efficiency (%) using the following formula:[1]
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
4.3.4. In-vitro Drug Release
-
Perform in-vitro drug release studies using a dialysis bag method.[1]
-
Disperse a known amount of nanoparticles in a release medium (e.g., 1 mL) and place it inside a dialysis bag.[1]
-
Place the dialysis bag in a larger volume of release medium (e.g., 50 mL of simulated intestinal fluid, pH 7.4) maintained at 37°C with constant stirring.[1]
-
At predetermined time intervals, withdraw aliquots from the external medium and replace with an equal volume of fresh medium to maintain sink conditions.[1]
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method.
Quantitative Data
The following tables summarize formulation compositions and key characterization data from a study on Desloratadine-Eudragit® RS100 nanoparticles.[1]
Table 1: Formulation Composition of Drug-Loaded Eudragit® RS100 Nanoparticles
| Formulation Code | Drug (Desloratadine) (mg) | Polymer (Eudragit® RS100) (mg) | Drug:Polymer Ratio |
| E1 | 100 | 100 | 1:1 |
| E2 | 100 | 200 | 1:2 |
| EC | 0 | 100 | - |
Data sourced from a study on Desloratadine-Eudragit® RS100 nanoparticles.[1]
Table 2: Spray Drying Parameters
| Parameter | Value |
| Inlet Temperature | 120 °C |
| Outlet Temperature | 64 °C |
| Gas Flow Rate (CO₂) | 120 L/min |
| Nozzle Diameter | 4 µm |
Parameters used for the preparation of Desloratadine-Eudragit® RS100 nanoparticles.[1]
Table 3: Physicochemical Characterization of Nanoparticles
| Formulation Code | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| E1 | 250.3 ± 1.2 | 0.412 ± 0.30 | 28.80 ± 0.56 | 85.6 ± 0.45 |
| E2 | 210.6 ± 0.8 | 0.113 ± 0.25 | 15.40 ± 0.83 | 92.3 ± 0.78 |
| EC | 180.2 ± 1.5 | 0.250 ± 0.15 | 25.30 ± 0.62 | - |
Data represents mean ± standard deviation. Sourced from a study on Desloratadine-Eudragit® RS100 nanoparticles.[1][3]
Conclusion
This protocol provides a detailed framework for the successful formulation of drug-loaded nanoparticles using Eudragit® RS by the spray drying method. The presented parameters and characterization techniques offer a solid starting point for researchers. However, it is crucial to note that the optimal spray drying parameters are highly dependent on the specific drug, polymer concentration, and solvent system used.[4] Therefore, systematic optimization of these parameters is recommended to achieve desired nanoparticle characteristics such as size, morphology, and drug release profile.
References
- 1. Desloratadine-Eudragit® RS100 Nanoparticles: Formulation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Eudragit® Nanoparticles for Intranasal Drug Delivery: Preliminary Technological and Toxicological Evaluation [mdpi.com]
- 3. turkjps.org [turkjps.org]
- 4. Production of Eudragit microparticles by spray-drying technique: influence of experimental parameters on morphological and dimensional characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. *Polymers in Medicine [polimery.umw.edu.pl]
- 6. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
Application Notes and Protocols for Eudragit® RS in Direct Compression Matrix Tablets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of sustained-release matrix tablets using Eudragit® RS via the direct compression method. Eudragit® RS, a copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups, is a water-insoluble polymer widely utilized for controlling the release of active pharmaceutical ingredients (APIs).[1] Its permeability, which is independent of pH, allows for drug release primarily through diffusion.[1]
Core Principles of Eudragit® RS in Direct Compression
Direct compression is a streamlined and cost-effective method for tablet manufacturing as it involves fewer processing steps compared to wet or dry granulation. Eudragit® RS polymers, particularly grades like Eudragit® RS PO, are suitable for direct compression due to their physical properties.[2][3] When compressed with an API and other excipients, Eudragit® RS forms an inert, insoluble matrix that controls the rate of drug release.[2][4] The drug is dispersed within this polymer matrix, and upon contact with gastrointestinal fluids, the fluid penetrates the matrix, dissolves the API, and the dissolved drug then diffuses out through the polymer network.[4]
The release mechanism is predominantly governed by Fickian diffusion, often fitting the Higuchi square root of time model.[2][5] The rate of drug release can be modulated by altering the concentration of Eudragit® RS in the formulation; a higher polymer concentration generally leads to a more tortuous diffusion path and consequently, a slower release rate.[5]
Preformulation Studies
Prior to tablet formulation, it is crucial to conduct preformulation studies to ensure the compatibility of the API with Eudragit® RS and other excipients, as well as to characterize the powder blend's physical properties for successful direct compression.
API-Excipient Compatibility Studies
-
Fourier Transform Infrared Spectroscopy (FTIR): To identify any potential chemical interactions between the API and Eudragit® RS. The absence of new peaks or significant shifts in the characteristic peaks of the API and polymer in the spectrum of their physical mixture indicates compatibility.[6][7][8]
-
Differential Scanning Calorimetry (DSC): To assess the thermal behavior of the individual components and their mixture. Significant changes in the melting point or the appearance of new thermal events could suggest an interaction.[6][7][8]
Powder Blend Characterization
The flow properties of the powder blend are critical for ensuring uniform die filling and consistent tablet weight. Key parameters to evaluate include:
-
Bulk Density and Tapped Density: Essential for determining the appropriate die fill volume.
-
Angle of Repose: An indicator of the powder's flowability.
-
Compressibility Index (Carr's Index) and Hausner's Ratio: Measures of the powder's flowability and compressibility.[7][9]
Table 1: Interpretation of Powder Flow Properties
| Parameter | Good Flow | Poor Flow |
| Angle of Repose | < 30° | > 40° |
| Carr's Index | ≤ 15% | > 25% |
| Hausner's Ratio | ≤ 1.18 | > 1.34 |
Formulation Development
A typical direct compression formulation for a Eudragit® RS matrix tablet includes the API, the polymer, a filler/binder, a glidant, and a lubricant.
Table 2: Example Formulations of Eudragit® RS Matrix Tablets
| Ingredient | Function | Concentration Range (% w/w) |
| Active Pharmaceutical Ingredient (API) | Therapeutic Agent | 10 - 50 |
| Eudragit® RS PO / RS 100 | Sustained-Release Matrix Former | 10 - 40 |
| Microcrystalline Cellulose (e.g., Avicel® PH 102) | Filler / Binder | 20 - 70 |
| Colloidal Silicon Dioxide (e.g., Aerosil® 200) | Glidant | 0.5 - 2 |
| Magnesium Stearate | Lubricant | 0.5 - 2 |
Experimental Protocols
Protocol for Preparation of Direct Compression Blend
-
Sieving: Pass the API, Eudragit® RS, and other excipients (except the lubricant) through a suitable sieve (e.g., #40 mesh) to ensure particle size uniformity and break up any agglomerates.[8]
-
Blending: Transfer the sieved ingredients into a suitable blender (e.g., V-blender, cube mixer).
-
Premixing: Blend the components for a specified period (e.g., 15 minutes) to achieve a homogenous mixture.[8]
-
Lubrication: Add the sieved lubricant (e.g., magnesium stearate) to the blend and mix for a shorter duration (e.g., 2-5 minutes). Avoid over-mixing as it can negatively impact tablet hardness.
-
Evaluation of the Blend: Evaluate the final blend for its flow properties as described in Section 2.2.
Protocol for Tablet Compression
-
Tooling: Fit a tablet press (e.g., single-punch or rotary press) with the desired tooling (e.g., 8 mm round, flat-faced punches).[8]
-
Die Filling: Load the powder blend into the hopper of the tablet press.
-
Compression: Compress the tablets to a target weight and hardness. The compression force will need to be adjusted to achieve the desired tablet properties.
Protocol for Evaluation of Matrix Tablets
-
Weight Variation: Weigh 20 tablets individually and calculate the average weight. The individual weights should be within the pharmacopeial limits of the average weight.[9]
-
Hardness (Crushing Strength): Measure the hardness of at least 10 tablets using a tablet hardness tester. This is crucial for ensuring the tablets can withstand handling and packaging.[9]
-
Friability: Test the friability of a sample of tablets (usually 10) in a friabilator to assess their resistance to abrasion. The weight loss should typically be less than 1%.[9]
-
Thickness: Measure the thickness of at least 10 tablets using a caliper.[9]
-
Drug Content (Assay): Determine the amount of API in the tablets to ensure it is within the specified limits (e.g., 90-110% of the label claim).[9]
Protocol for In Vitro Drug Release (Dissolution) Testing
-
Apparatus: Use a USP-compliant dissolution apparatus, typically Apparatus 2 (Paddle) or Apparatus 1 (Basket).[5]
-
Dissolution Medium: Select a suitable dissolution medium, such as 0.1 N HCl for the first 2 hours followed by a phosphate buffer (pH 6.8 or 7.4) to simulate the gastrointestinal tract.[6][8] The volume is typically 900 mL.
-
Temperature and Speed: Maintain the temperature of the dissolution medium at 37 ± 0.5°C and set the paddle/basket speed to a specified rate (e.g., 50 or 100 rpm).[8]
-
Sampling: Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.[5]
-
Analysis: Analyze the samples for drug content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[5][10]
-
Data Analysis: Plot the cumulative percentage of drug released versus time. Analyze the release data using various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.[5][10]
Table 3: Drug Release Kinetics Data for Eudragit® RS Matrix Tablets
| Formulation Technique | Active Ingredient | Release Rate Constant (k) | Release Model | Release Exponent (n) | Mechanism | Reference |
| Dry Granulation | Paracetamol | 15.61 h⁻¹ | Higuchi | < 0.5 | Fickian Diffusion | [5] |
| Wet Granulation (Organic) | Paracetamol | 12.90 h⁻¹ | Higuchi | < 0.5 | Fickian Diffusion | [5] |
| Wet Granulation (Aqueous) | Paracetamol | 11.03 h⁻¹ | Higuchi | < 0.5 | Fickian Diffusion | [5] |
| Solid Dispersion | Paracetamol | 10.75 h⁻¹ | Higuchi | < 0.5 | Fickian Diffusion | [5] |
| Direct Compression | Theophylline | - | Higuchi / Zero-Order | 0.4575 - 0.8258 | Anomalous (Non-Fickian) Diffusion | [10] |
Visualizations
Experimental Workflow for Direct Compression of Eudragit® RS Matrix Tablets
Caption: Workflow for direct compression tablet manufacturing.
Logical Relationship of Formulation Variables to Drug Release
Caption: Factors influencing drug release from matrix tablets.
Troubleshooting
Table 4: Common Issues and Solutions in Direct Compression of Eudragit® RS Tablets
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Powder Flow | Inadequate glidant concentration; Unsuitable particle size distribution of excipients. | Increase glidant concentration (e.g., colloidal silicon dioxide); Use excipients with better flow properties (e.g., spray-dried lactose). |
| Sticking and Picking | Excessive moisture; Inadequate lubrication; Worn or improper tooling. | Dry materials to an appropriate moisture content; Increase lubricant concentration or change the type of lubricant; Polish or replace tooling. |
| Capping and Lamination | Entrapped air; Excessive "fines" in the powder blend; High compression speed. | Reduce compression speed; Optimize the amount of fine particles in the blend; Use pre-compression in the tableting cycle. |
| Low Tablet Hardness | Insufficient binder; Inadequate compression force; Over-lubrication. | Increase the concentration of a binder like microcrystalline cellulose; Increase compression force; Reduce lubricant concentration or blending time. |
| High Friability | Low tablet hardness; Weak particle bonding. | Increase compression force to achieve higher hardness; Incorporate a binder with strong cohesive properties. |
| Variable Drug Release | Inhomogeneous blending; Segregation of the powder blend; Inconsistent tablet hardness. | Optimize blending time and technique; Ensure uniform particle size distribution to minimize segregation; Maintain consistent compression force. |
Conclusion
Eudragit® RS is a versatile and effective polymer for the formulation of sustained-release matrix tablets via direct compression. By carefully controlling formulation variables and processing parameters, it is possible to develop robust dosage forms with tailored drug release profiles. The protocols and information provided herein serve as a comprehensive guide for researchers and formulation scientists working with this polymer.
References
- 1. Effects of Processing on the Release Profiles of Matrix Systems Containing 5-Aminosalicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Eudragit RS-PO and Ethocel 100 matrices for the controlled release of lobenzarit disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 5. pjps.pk [pjps.pk]
- 6. Formulation, Characterization and Evaluation of Sustained Release Matrix Tablet of Antiemetic Agent | Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences [v3.pjsir.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. ijper.org [ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. banglajol.info [banglajol.info]
Eudragit RS in Floating Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Eudragit RS in the formulation of floating drug delivery systems (FDDS). This compound is a copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups. Its water-insoluble and pH-independent swelling properties make it an excellent candidate for creating gastro-retentive dosage forms that prolong drug release in the stomach, enhancing the bioavailability of various active pharmaceutical ingredients (APIs).[1][2]
Principle of this compound in Floating Drug Delivery
This compound polymers are key in formulating low-density systems that float on gastric contents. This buoyancy is typically achieved through the incorporation of gas-generating agents (effervescent systems) or by creating a porous, low-density matrix. This compound, being insoluble in digestive juices, provides a stable, non-eroding framework that controls drug release primarily through diffusion.[1][3] The quaternary ammonium groups in its structure allow for low permeability, resulting in a slow, pH-independent diffusion of the entrapped drug.[1][4] This sustained release profile is beneficial for drugs with a narrow absorption window in the upper gastrointestinal tract.[5]
Applications of this compound in FDDS
This compound has been successfully employed in the development of various floating dosage forms, including tablets and microspheres, for a range of drugs.
Table 1: Examples of this compound-Based Floating Drug Delivery Systems
| Active Pharmaceutical Ingredient (API) | Dosage Form | Key Findings |
| Moxifloxacin HCl | Floating Tablets | Formulation with 50 mg of this compound showed a cumulative drug release of 99.245% within 24 hours. The release kinetics followed a first-order, non-Fickian diffusion mechanism.[6] |
| Rosiglitazone Maleate | Floating Microspheres | Successfully prepared with high drug entrapment (78-97%) and a pH-independent release profile.[1] |
| Nizatidine | Floating Tablets | Formulations containing Xanthan Gum in combination with Eudragit-RS PO demonstrated good flow, compaction, swelling, and floating properties.[7] |
| Glibenclamide | Floating Microspheres | This compound 100 effectively sustained the intragastric delivery of Glibenclamide with an entrapment efficiency as high as 93.19% and in-vitro buoyancy for up to 7 hours.[5][8] |
| Amoxicillin Trihydrate | Floating Microspheres | Formulations using Eudragit RS100 and HPMC showed drug entrapment efficiency ranging from 41.32% to 76.19%.[9] |
| Levofloxacin Hemihydrate | Floating Matrix Tablets | A 1:1 ratio of levofloxacin hemihydrate to this compound 100 provided the best dissolution results with a non-Fickian release mechanism.[10] |
| Valsartan | Floating Tablets | Formulations with Eudragit demonstrated sustained release over 24 hours with acceptable swelling and floating properties.[11] |
| Aceclofenac | Floating Tablets | A combination of hydrophilic (HPMC E5M) and hydrophobic (this compound 100) polymers was suitable for an optimized sustained release formulation with a total floating time of 8-10 hours. |
Experimental Protocols
Preparation of this compound-Based Floating Tablets by Direct Compression
This protocol is a generalized procedure based on common practices for formulating effervescent floating tablets.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (e.g., this compound PO or RS 100)
-
Gas-generating agent (e.g., Sodium Bicarbonate)
-
Acid source (e.g., Citric Acid)
-
Filler (e.g., Lactose, Microcrystalline Cellulose)
-
Lubricant (e.g., Magnesium Stearate)
-
Glidant (e.g., Talc)
Protocol:
-
Sieving: Pass all ingredients through a suitable sieve (e.g., #40 mesh) to ensure uniformity.
-
Blending:
-
Mix the API, this compound, and filler in a blender for 15-20 minutes.
-
Add the gas-generating agent and acid source to the blend and mix for another 5-10 minutes.
-
Finally, add the lubricant and glidant and mix for 2-3 minutes.
-
-
Compression: Compress the final blend into tablets using a tablet compression machine with appropriate punches.
Caption: Workflow for Preparation and Evaluation of Floating Tablets.
Preparation of this compound-Based Floating Microspheres by Emulsion Solvent Evaporation
This protocol is a generalized method for preparing floating microspheres.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (e.g., this compound 100)
-
Organic Solvent System (e.g., Dichloromethane and Ethanol)
-
Aqueous Phase (e.g., Purified water with a surfactant like Polyvinyl Alcohol (PVA))
Protocol:
-
Organic Phase Preparation: Dissolve the API and this compound 100 in the organic solvent system.[12]
-
Emulsification: Pour the organic phase into the aqueous phase under constant stirring (e.g., 300-800 rpm) using a mechanical stirrer to form an oil-in-water (o/w) emulsion.[9][12]
-
Solvent Evaporation: Continue stirring for a specified period (e.g., 1-3 hours) at a controlled temperature (e.g., 40°C) to allow the organic solvent to evaporate, leading to the formation of solid microspheres.[9]
-
Collection and Drying: Collect the formed microspheres by filtration, wash with purified water, and dry at room temperature or in a desiccator.[9]
Caption: Workflow for Preparation and Evaluation of Floating Microspheres.
In Vitro Buoyancy (Floating) Test
Apparatus: USP Dissolution Apparatus II (Paddle type). Medium: 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid. Temperature: 37 ± 0.5°C. Procedure:
-
Place the dosage form (tablet or a specified amount of microspheres) in the dissolution vessel.
-
Start the apparatus at a specified rotation speed (e.g., 50 rpm).
-
Floating Lag Time: Record the time taken for the dosage form to rise to the surface of the medium.
-
Total Floating Time: Record the total duration for which the dosage form remains buoyant.
In Vitro Drug Release Study
Apparatus: USP Dissolution Apparatus II (Paddle type). Medium: 900 mL of 0.1 N HCl (pH 1.2). Temperature: 37 ± 0.5°C. Rotation Speed: 50-100 rpm. Procedure:
-
Place the floating dosage form in the dissolution vessel.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug content using a suitable analytical method (e.g., UV-Visible Spectrophotometry or HPLC).
Mechanism of Drug Release from this compound Formulations
The primary mechanism of drug release from this compound-based floating systems is diffusion.
Caption: Drug Release Mechanism from this compound Floating Systems.
-
Fluid Penetration: Gastric fluid penetrates the insoluble this compound matrix.
-
Polymer Swelling: The polymer hydrates and swells, forming a gel-like layer.
-
Drug Dissolution: The API dissolves in the penetrated fluid within the matrix.
-
Diffusion: The dissolved drug molecules then diffuse out of the swollen polymer matrix into the surrounding gastric fluid.[1]
The rate of diffusion is controlled by the low permeability of the this compound polymer, which leads to a sustained release of the drug.[1] The release kinetics often follow non-Fickian diffusion or a combination of diffusion and erosion mechanisms, depending on the overall formulation.[6][13]
Conclusion
This compound is a versatile and effective polymer for the formulation of floating drug delivery systems. Its ability to form a stable, low-density matrix with controlled swelling and drug diffusion properties allows for prolonged gastric retention and sustained drug release. This makes it a valuable tool for improving the oral bioavailability and therapeutic efficacy of a wide range of drugs. The protocols and data presented in these notes provide a foundation for the development and optimization of this compound-based floating dosage forms.
References
- 1. Multiunit Floating Drug Delivery System of Rosiglitazone Maleate: Development, Characterization, Statistical Optimization of Drug Release and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpmr.com [wjpmr.com]
- 3. ijrar.org [ijrar.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. sciforum.net [sciforum.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. media.neliti.com [media.neliti.com]
- 11. researchgate.net [researchgate.net]
- 12. Formulation and characterization of a floating microsphere of glimepiride by using solvent evaporation technique - IJPRS [ijprs.com]
- 13. researchgate.net [researchgate.net]
Application Note: Quantification of Eudragit® RS in Pharmaceutical Dosage Forms using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eudragit® RS is a copolymer of acrylic and methacrylic acid esters with a low content of quaternary ammonium groups.[1] It is widely used in the pharmaceutical industry as a coating material and matrix former for controlled-release dosage forms due to its water-insoluble and pH-independent swelling properties.[1][2] Accurate quantification of the Eudragit® RS content in the final dosage form is critical for ensuring product quality, consistency, and the desired drug release profile.
Traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is often challenging for the direct quantification of polymers like Eudragit® RS. This is due to the polymer's large molecular weight distribution and lack of a strong, specific chromophore. A more suitable approach is Size-Exclusion Chromatography (SEC), which separates molecules based on their hydrodynamic volume. When coupled with a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), SEC provides a robust method for polymer quantification.
This application note details a proposed SEC-CAD method for the quantification of Eudragit® RS in pharmaceutical dosage forms. The method is based on principles of polymer analysis and adapted from established methods for similar polymers.[3]
Experimental Protocols
Principle of the Method
This method employs Size-Exclusion Chromatography (SEC) to separate the Eudragit® RS polymer from the active pharmaceutical ingredient (API) and other smaller excipients based on molecular size. The separated polymer is then detected and quantified using a Charged Aerosol Detector (CAD), which provides a response that is largely independent of the analyte's chemical structure, making it ideal for polymer analysis. Quantification is achieved by comparing the peak area of Eudragit® RS in the sample to a calibration curve generated from Eudragit® RS reference standards.
Apparatus and Reagents
-
Apparatus:
-
HPLC system with a pump, autosampler, and column oven (e.g., Waters Alliance e2695 or similar).[3]
-
Charged Aerosol Detector (CAD) (e.g., Thermo Scientific Corona series or similar).[3]
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, compatible with Tetrahydrofuran).
-
Ultrasonic bath.
-
Centrifuge.
-
-
Reagents and Materials:
Chromatographic Conditions
The proposed chromatographic conditions are summarized in the table below. These conditions may require optimization depending on the specific dosage form matrix and available equipment.
| Parameter | Proposed Condition |
| Column | SEC Column, e.g., Agilent PLgel 5 µm MIXED-D, 300 x 7.5 mm |
| Mobile Phase | Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 50 µL |
| Column Temperature | 35 °C |
| Detector | Charged Aerosol Detector (CAD) |
| CAD Nebulizer Temp. | 35 °C |
| CAD Gas Pressure | Nitrogen, 35 psi |
| Run Time | Approximately 15 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of Eudragit® RS 100 reference standard into a 25 mL volumetric flask.
-
Add approximately 20 mL of THF.
-
Sonicate for 15 minutes or until the polymer is completely dissolved.
-
Allow the solution to return to room temperature and dilute to volume with THF. Mix well.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by serial dilution of the stock solution with THF to cover a concentration range of 100 µg/mL to 800 µg/mL. (e.g., 100, 200, 400, 600, 800 µg/mL). These will be used to construct the calibration curve.
-
Preparation of Sample Solutions (from Coated Tablets)
-
Sample Preparation:
-
Take a representative number of tablets (e.g., 10) and determine their average weight.
-
Grind the tablets into a fine, uniform powder using a mortar and pestle.
-
Accurately weigh a portion of the powder equivalent to the average weight of one tablet into a 50 mL volumetric flask. The target concentration should fall within the range of the calibration curve.
-
-
Extraction of Eudragit® RS:
-
Add approximately 40 mL of THF to the volumetric flask containing the tablet powder.
-
Sonicate for 30 minutes to dissolve the Eudragit® RS polymer. The API and some excipients may also dissolve, while insoluble excipients will remain suspended.
-
Dilute to volume with THF and mix thoroughly.
-
Transfer a portion of the solution to a centrifuge tube and centrifuge at 4000 RPM for 10 minutes to pellet the insoluble excipients.
-
Carefully transfer the supernatant to a clean vial.
-
-
Final Sample Preparation:
-
Filter the supernatant through a 0.45 µm THF-compatible syringe filter into an HPLC vial for analysis.
-
Data Presentation and Validation
A validation of this method would be required according to ICH guidelines.[6] The following tables represent the type of data that would be generated.
Table 1: System Suitability (Typical requirements for method validation)
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| RSD of Standard Area | ≤ 2.0% (for n=6 injections) |
Table 2: Linearity Data (Hypothetical)
| Concentration (µg/mL) | Peak Area (Response Units) |
| 100 | 15,500 |
| 200 | 31,200 |
| 400 | 62,100 |
| 600 | 93,500 |
| 800 | 125,000 |
| Correlation (r²) | ≥ 0.998 |
Table 3: Accuracy and Precision Data (Hypothetical) (Recovery study from a placebo-spiked sample)
| Spiked Level | Concentration (µg/mL) | Recovery (%) | RSD (%) (n=3) |
| 80% | 320 | 99.5 | 1.5 |
| 100% | 400 | 101.2 | 1.2 |
| 120% | 480 | 99.8 | 1.4 |
Visualizations
Caption: Rationale for the proposed analytical method.
Caption: Experimental workflow for this compound quantification.
References
- 1. Buy this compound (EVT-370525) | 33434-24-1 [evitachem.com]
- 2. EUDRAGIT® Functional Polymers for Sustained Release - Evonik Industries [healthcare.evonik.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. EUDRAGIT® RS 100 [evonik.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Microencapsulation of Hydrophilic Drugs with Eudragit RS 100
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the microencapsulation of hydrophilic drugs using Eudragit RS 100, a copolymer of poly(ethyl acrylate, methyl methacrylate, and chlorotrimethylammoniumethyl methacrylate). This compound 100 is a water-insoluble polymer widely used for creating sustained-release drug delivery systems.[1] Its permeability is pH-independent, making it suitable for controlled release throughout the gastrointestinal tract.[2] This document outlines the prevalent solvent evaporation technique, characterization methods, and expected outcomes based on various formulation parameters.
Core Principles of Microencapsulation with this compound 100
Microencapsulation with this compound 100 is a process where a hydrophilic drug is enveloped within a polymeric matrix to control its release. The most common method employed for this purpose is the oil-in-oil (o/o) or oil-in-water (o/w) emulsion solvent evaporation technique.[2][3] In this method, the drug and polymer are dissolved in a suitable organic solvent system, which is then emulsified in an external phase (the continuous phase) in which the drug and polymer are not soluble.[4] The subsequent evaporation of the solvent leads to the formation of solid microparticles with the drug dispersed or dissolved within the polymer matrix.
The release of the hydrophilic drug from the this compound 100 matrix is primarily governed by a diffusion-controlled mechanism.[5][6] The polymer, being water-insoluble, swells in the presence of aqueous fluids, allowing the dissolved drug to diffuse out through the polymeric network. The rate of release can be modulated by altering the drug-to-polymer ratio, particle size, and the inclusion of other excipients.
Experimental Protocols
Materials and Reagents
-
Active Pharmaceutical Ingredient (API): Hydrophilic drug of interest.
-
Polymer: this compound 100.
-
Organic Solvent System: A solvent or a blend of solvents capable of dissolving both the drug and this compound 100. Common examples include mixtures of dichloromethane and methanol or acetone and methanol.[2]
-
Continuous Phase (Immiscible Liquid): A liquid in which the drug and polymer solution are immiscible. Light liquid paraffin is frequently used for the o/o method.[2] For the o/w method, an aqueous solution containing a stabilizer is used.
-
Emulsifying/Stabilizing Agent: To stabilize the emulsion and prevent particle aggregation. Span 80 is a common choice for o/o emulsions, while Polyvinyl Alcohol (PVA) is often used for o/w systems.[7][8]
-
Anti-aggregating Agent (Optional): Magnesium stearate can be added to the organic phase to prevent clumping of the formed microparticles.[2][7]
Protocol for Oil-in-Oil (o/o) Emulsion Solvent Evaporation
This method is particularly suitable for highly water-soluble drugs.
Step 1: Preparation of the Internal (Dispersed) Phase
-
Accurately weigh the desired amounts of this compound 100 and the hydrophilic drug.
-
Dissolve the polymer in a suitable solvent mixture (e.g., acetone and methanol in a 1:1 ratio).[2]
-
Once the polymer is completely dissolved, add the drug and any anti-aggregating agent (e.g., magnesium stearate) to the polymer solution and stir until a homogenous solution or dispersion is formed.[2]
Step 2: Preparation of the External (Continuous) Phase
-
Prepare the external phase by dissolving the emulsifying agent (e.g., 1-2% w/v Span 80) in light liquid paraffin.[2][7]
Step 3: Emulsification
-
Slowly add the internal phase dropwise into the external phase while stirring continuously at a controlled speed (e.g., 500-1000 rpm) using a mechanical stirrer.[2][7]
-
Continue stirring for a specified period (e.g., 15-30 minutes) to form a stable emulsion.
Step 4: Solvent Evaporation
-
Maintain the stirring of the emulsion at room temperature for an extended period (e.g., 3-5 hours) to allow for the complete evaporation of the organic solvent.[2] This leads to the hardening of the microparticles.
Step 5: Collection and Drying of Microparticles
-
Collect the formed microparticles by filtration (e.g., using a vacuum filtration setup).
-
Wash the collected microparticles multiple times with a suitable solvent (e.g., n-hexane) to remove any residual oil and emulsifier.[4]
-
Dry the washed microparticles at room temperature or in a desiccator until a constant weight is achieved.[4]
Step 6: Sieving
-
Sieve the dried microparticles to obtain a uniform particle size range.[4]
Characterization of Microparticles
2.3.1. Particle Size Analysis and Morphology
-
Method: The particle size distribution can be determined by optical microscopy with a calibrated eyepiece or by laser diffraction techniques. The morphology and surface characteristics of the microparticles are typically examined using Scanning Electron Microscopy (SEM).[7]
-
Expected Outcome: The microparticles are generally expected to be spherical and have a smooth surface.[7] The particle size can be influenced by the stirring speed, viscosity of the phases, and the drug-to-polymer ratio.
2.3.2. Drug Content and Encapsulation Efficiency
-
Protocol:
-
Accurately weigh a specific amount of crushed microparticles.
-
Dissolve the weighed microparticles in a suitable solvent (e.g., methanol) to extract the encapsulated drug.
-
Filter the solution to remove any insoluble polymer fragments.
-
Analyze the filtrate for drug content using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), at the drug's specific wavelength of maximum absorbance.[5]
-
Calculate the Drug Content and Encapsulation Efficiency using the following formulas:
-
Drug Content (%) = (Mass of drug in microparticles / Mass of microparticles) x 100
-
Encapsulation Efficiency (%) = (Actual drug content / Theoretical drug content) x 100
-
-
-
Expected Outcome: Encapsulation efficiencies can vary widely depending on the formulation parameters, with reported values ranging from approximately 48% to over 95%.[2]
2.3.3. In-Vitro Drug Release Studies
-
Protocol:
-
Use a USP dissolution apparatus (e.g., Type II - Paddle type).[7]
-
Place a known quantity of microparticles (equivalent to a specific dose of the drug) in the dissolution medium.
-
The dissolution medium can be simulated gastric fluid (e.g., 0.1 N HCl) for the initial phase, followed by simulated intestinal fluid (e.g., phosphate buffer pH 6.8 or 7.4) to mimic the gastrointestinal transit.[7]
-
Maintain the temperature at 37 ± 0.5°C and the paddle speed at a constant rate (e.g., 100 rpm).[7]
-
Withdraw samples at predetermined time intervals and replace the withdrawn volume with fresh dissolution medium.
-
Analyze the samples for drug concentration using a suitable analytical method (UV-Vis spectrophotometry or HPLC).
-
-
Expected Outcome: A sustained release profile is expected, often characterized by an initial burst release followed by a slower, prolonged release phase over several hours.[2] The release rate is dependent on the drug-to-polymer ratio, with higher polymer concentrations generally leading to a slower release.[2]
2.3.4. Solid-State Characterization
-
Fourier Transform Infrared (FTIR) Spectroscopy: To assess the compatibility between the drug and the polymer by identifying any changes in the characteristic peaks of the pure components.
-
Differential Scanning Calorimetry (DSC): To determine the physical state of the drug within the microparticles (crystalline or amorphous) by observing the presence or absence of the drug's melting endotherm.
-
X-Ray Diffraction (XRD): To further confirm the crystalline or amorphous nature of the encapsulated drug.
Data Presentation
The following tables summarize typical quantitative data obtained from the microencapsulation of hydrophilic drugs with this compound 100.
Table 1: Formulation Parameters and Their Impact on Microparticle Characteristics
| Formulation Code | Drug:Polymer Ratio | Stirring Speed (rpm) | Emulsifier Conc. (%) | Particle Size (µm) | Encapsulation Efficiency (%) | Production Yield (%) |
| F1 | 1:1 | 500 | 1.0 | 150 ± 25 | 65.2 ± 3.1 | 85.4 ± 4.2 |
| F2 | 1:2 | 500 | 1.0 | 180 ± 30 | 78.5 ± 2.8 | 89.1 ± 3.7 |
| F3 | 1:4 | 500 | 1.0 | 220 ± 35 | 88.9 ± 2.5 | 92.6 ± 2.9 |
| F4 | 1:2 | 1000 | 1.0 | 120 ± 20 | 75.3 ± 3.5 | 87.5 ± 4.0 |
| F5 | 1:2 | 500 | 2.0 | 175 ± 28 | 79.1 ± 2.7 | 90.2 ± 3.5 |
Note: The data presented in this table are representative and will vary depending on the specific drug and process conditions.
Table 2: In-Vitro Drug Release Profile
| Time (hours) | Cumulative Drug Release (%) - F1 (1:1) | Cumulative Drug Release (%) - F2 (1:2) | Cumulative Drug Release (%) - F3 (1:4) |
| 1 | 25.4 ± 2.1 | 18.2 ± 1.9 | 12.5 ± 1.5 |
| 2 | 42.1 ± 3.5 | 30.7 ± 2.8 | 21.3 ± 2.0 |
| 4 | 68.9 ± 4.2 | 55.4 ± 3.9 | 40.8 ± 3.1 |
| 6 | 85.3 ± 3.8 | 72.1 ± 4.5 | 58.7 ± 3.9 |
| 8 | 94.2 ± 2.9 | 86.5 ± 3.7 | 75.4 ± 4.2 |
| 12 | 98.7 ± 1.5 | 95.8 ± 2.4 | 89.6 ± 3.3 |
Note: The data presented in this table are representative and will vary depending on the specific drug and process conditions.
Visualizations
Experimental Workflow
Caption: Workflow for Microencapsulation via Solvent Evaporation.
Drug Release Mechanism
Caption: Drug Release from this compound 100 Microparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Desloratadine-Eudragit® RS100 Nanoparticles: Formulation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Eudragit® RS in Ophthalmic Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of Eudragit® RS, a versatile cationic polymer, for various ophthalmic drug delivery systems. Eudragit® RS is a copolymer of poly(ethyl acrylate, methyl methacrylate, and chlorotrimethyl-ammonioethyl methacrylate) and is particularly suitable for controlled-release ocular formulations due to its pH-independent swelling and mucoadhesive properties.[1][2][3] This document outlines methodologies for creating nanosuspensions, ocular inserts, and microsponges, supported by quantitative data and experimental workflows.
Eudragit® RS Nanosuspensions for Enhanced Ocular Bioavailability
Nanosuspensions are colloidal dispersions of nanosized drug particles that can enhance drug solubility and prolong residence time on the ocular surface.[1][2] Eudragit® RS 100 and RS PO are effective polymers for formulating nanosuspensions of poorly water-soluble drugs for ophthalmic use.
Quantitative Data Summary: Nanosuspension Formulation and Characterization
| Formulation Code | Drug | Polymer | Drug:Polymer Ratio | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | In Vitro Release (Sustained over) | Reference |
| DNS-6 | Diclofenac Sodium | Eudragit® RS 100 | - | 145.2 ± 1.21 | +32.6 | 64.55 ± 1.31 | 6-12 h | [1] |
| DNS-7 | Diclofenac Sodium | Eudragit® RS 100 | - | 185.4 ± 1.54 | +41.2 | 82.75 ± 1.05 | 6-12 h | [1] |
| DNS-8 | Diclofenac Sodium | Eudragit® RS 100 | - | 215.3 ± 1.72 | +49.6 | 98.50 ± 0.91 | 6-12 h | [1] |
| IBU-loaded | Ibuprofen | Eudragit® RS 100 | - | ~100 | +40 to +60 | - | - | [4] |
| ANS 8 | Aceclofenac | Eudragit® RS PO | - | 77.1 ± 13.9 | +34.3 ± 1.70 | - | - | [2][3] |
| Optimized | Ganciclovir | Eudragit® RL 100 | - | 260.8 ± 2.05 | -10 ± 6.45 | 51.06 ± 0.36 | Sustained | [5] |
| Optimized | Aceclofenac | Eudragit® RS 100 | 1:10 | 134.97 | +30.5 | 95.73% | Sustained | [5] |
Experimental Protocol: Nanosuspension Preparation via Oil-in-Water Emulsion Solvent Evaporation[1][6]
This method is suitable for encapsulating hydrophobic drugs.
Materials:
-
Active Pharmaceutical Ingredient (API) (e.g., Diclofenac Sodium)
-
Eudragit® RS 100
-
Ethanol
-
Tween 80 (Surfactant)
-
Benzalkonium Chloride (Preservative)
-
Purified Water
Equipment:
-
Magnetic stirrer
-
Probe-type sonicator
-
Syringe with a thin Teflon tube
-
Ice water bath
Procedure:
-
Organic Phase Preparation: Dissolve Eudragit® RS 100 in 5 mL of ethanol. In a separate container, dissolve the API in 2 mL of ethanol. Mix both solutions under stirring.
-
Aqueous Phase Preparation: Prepare a 45 mL aqueous solution containing 0.02% w/v Tween 80 and 0.1% w/v Benzalkonium Chloride. Cool the solution in an ice water bath.
-
Emulsification: Slowly inject the organic phase (0.5 mL/min) into the cold aqueous phase under vigorous stirring at 1600 rpm.
-
Sonication: Sonicate the resulting emulsion using a probe-type sonicator for 10 minutes.
-
Solvent Evaporation: Continue stirring the emulsion for 60 minutes to ensure the complete evaporation of ethanol, leading to the formation of a nanosuspension.
Experimental Workflow: Nanosuspension Formulation
Caption: Workflow for Nanosuspension Preparation.
Eudragit® RS Ocular Inserts for Sustained Drug Release
Ocular inserts are solid, sterile dosage forms designed to be placed in the cul-de-sac of the eye to provide a sustained release of medication, thereby reducing dosing frequency.[6][7]
Quantitative Data Summary: Ocular Insert Formulation and Performance
| Formulation Code | Drug | Core Polymer | Coating Polymer | Drug Release (% in 11h) | Reference |
| GTF11 | Gatifloxacin Sesquihydrate | Sodium Alginate, PVA | Eudragit® RS-100 | 83.53 | [7] |
| GTF13 | Gatifloxacin Sesquihydrate | Sodium Alginate, PVA | Eudragit® RL-100 | 89.53 | [7] |
| Coated Insert | Brimonidine Tartrate | Sodium Alginate, PVP K-90 | Eudragit® RSPO | Sustained Release | [8] |
Experimental Protocol: Ocular Insert Preparation via Solvent Casting[7][8]
Materials:
-
API (e.g., Gatifloxacin)
-
Film-forming polymer (e.g., Sodium Alginate, Polyvinyl Alcohol)
-
Plasticizer (e.g., Glycerin)
-
Eudragit® RS 100 (for coating)
-
Ethanol
-
Purified Water
Equipment:
-
Magnetic stirrer
-
Petri dish
-
Oven
Procedure:
-
Polymer Solution Preparation: Prepare an aqueous dispersion of the API, sodium alginate, polyvinyl alcohol, and glycerin.
-
Casting: Pour the dispersion into a petri dish and dry in an oven at a controlled temperature to form a film.
-
Insert Punching: Cut the film into inserts of the desired size (e.g., 5.5 mm diameter).
-
Cross-linking (Optional): Cross-link the inserts using a solution of calcium chloride.
-
Coating Solution Preparation: Prepare a 10% (w/w) alcoholic solution of Eudragit® RS 100. A plasticizer like propylene glycol (10% w/w) can be added.[8]
-
Coating: Quickly immerse the prepared inserts in the Eudragit® RS 100 solution for 5 seconds and allow them to dry at room temperature.[8] The coating can be applied to one or both sides.[8]
Experimental Workflow: Ocular Insert Formulation
Caption: Workflow for Ocular Insert Preparation.
Eudragit® RS Microsponges for Controlled Ocular Delivery
Microsponges are porous, polymeric microspheres that can entrap a wide variety of active ingredients and provide controlled release.[9][10]
Quantitative Data Summary: Microsponge Formulation and Characterization
| Formulation Code | Drug | Polymer | Drug:Polymer Ratio | Particle Size (µm) | Entrapment Efficiency (%) | Production Yield (%) | Reference |
| F3 | Diclofenac Sodium | Eudragit® RL 100 | - | <10 | - | - | [9] |
| F4 | Diclofenac Sodium | Eudragit® RL 100 | - | <10 | - | - | [9] |
| F5 | Diclofenac Sodium | Eudragit® RL 100 | - | <10 | - | - | [9] |
| - | Atenolol | Eudragit® RS-100 | - | 7.43 - 9.26 | - | - | [11] |
Experimental Protocol: Microsponge Preparation via Quasi-Emulsion Solvent Diffusion[11]
Materials:
-
API (e.g., Paracetamol)
-
Eudragit® RS-100
-
Dichloromethane (Internal Phase Solvent)
-
Triethylcitrate (Plasticizer)
-
Polyvinyl Alcohol (PVA) (External Phase Stabilizer)
-
Purified Water
Equipment:
-
Magnetic stirrer
Procedure:
-
Internal Phase Preparation: Dissolve Eudragit® RS-100 (200 mg) and triethylcitrate (1% w/v) in 5 mL of dichloromethane. Add the drug to this solution with gradual stirring (500 rpm).
-
External Phase Preparation: Prepare an aqueous solution of polyvinyl alcohol (PVA).
-
Emulsification: Pour the internal phase into the external phase under continuous stirring.
-
Microsponge Formation: Continue stirring for 8 hours to allow for the diffusion and evaporation of dichloromethane, leading to the formation of porous microsponges.
-
Collection and Drying: Collect the formed microsponges by filtration, wash with purified water, and dry.
Experimental Workflow: Microsponge Formulation
Caption: Workflow for Microsponge Preparation.
Characterization and Evaluation Protocols
Particle Size and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS) using a Zetasizer.
-
Procedure: Dilute the nanosuspension with purified water and measure the particle size and zeta potential at 25°C.
Entrapment Efficiency
-
Method: Ultracentrifugation.
-
Procedure: Centrifuge the nanosuspension at high speed (e.g., 15,000 rpm) to separate the nanoparticles from the aqueous phase. Measure the concentration of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry). Calculate the entrapment efficiency using the following formula:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
In Vitro Drug Release
-
Method: Dialysis bag method.
-
Procedure: Place a known amount of the formulation in a dialysis bag with a specific molecular weight cut-off. Immerse the bag in a receptor medium (e.g., simulated tear fluid) at 37°C with constant stirring. Withdraw samples from the receptor medium at predetermined time intervals and analyze for drug content.
Ocular Irritancy Test
-
Method: Modified Draize test on albino rabbits.[1]
-
Procedure: Instill the formulation into the conjunctival sac of one eye of the rabbit, with the other eye serving as a control. Observe the eyes for any signs of irritation (redness, swelling, discharge) at specific time points (e.g., 1, 24, 48, and 72 hours). The formulations should be devoid of any irritant effect on the cornea, iris, and conjunctiva.[1][12]
References
- 1. thaiscience.info [thaiscience.info]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. ijper.org [ijper.org]
- 4. Eudragit RS100 nanosuspensions for the ophthalmic controlled delivery of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ocular insert for sustained delivery of gatifloxacin sesquihydrate: Preparation and evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradable Ocular Inserts for Sustained Delivery of Brimonidine Tartarate: Preparation and In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. ptfarm.pl [ptfarm.pl]
- 11. archives.ijper.org [archives.ijper.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Eudragit RS in Taste-Masked Pharmaceutical Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eudragit RS is a copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups. This polymer is insoluble in water but permeable, making it an ideal candidate for creating sustained-release formulations. A significant secondary benefit of its controlled-release characteristic is its ability to effectively mask the unpleasant taste of various active pharmaceutical ingredients (APIs). By forming a physical barrier around the drug particles, this compound prevents the API from dissolving in the oral cavity and interacting with taste receptors, thereby improving patient compliance, particularly in pediatric and geriatric populations.
These application notes provide a comprehensive overview of the use of this compound in developing taste-masked pharmaceutical preparations. Detailed protocols for formulation development and evaluation are provided to guide researchers and formulation scientists.
Mechanism of Taste-Masking
The primary mechanism by which this compound masks taste is through the formation of a water-insoluble, yet permeable, film coating around the API particles. This coating acts as a physical barrier, preventing the immediate release of the drug in the saliva. The quaternary ammonium groups in the polymer structure contribute to its permeability, allowing for the gradual diffusion of the drug in the gastrointestinal tract for sustained absorption. The degree of taste-masking is directly related to the integrity and thickness of the polymer coating.
Caption: Mechanism of this compound Taste-Masking.
Data Presentation
The effectiveness of this compound in taste-masking is influenced by factors such as the polymer coating level and the drug-to-polymer ratio. The following tables summarize quantitative data from formulation studies.
| Parameter | Value | Remarks |
| Polymer Coat Level | 10% - 40% w/w | Effective taste-masking is typically achieved within this range, depending on the bitterness of the API.[1] |
| Recommended Coating Level for Sustained Release and Taste-Masking | 30% w/w | A 30% coating level with Eudragit RL/RS combinations has been shown to provide desirable extended-release profiles with effective taste-masking. |
| Drug:Polymer Ratio | Formulation Technique | Outcome |
| 1:1 to 1:2 | Quasi-emulsion solvent diffusion | Effective for creating taste-masked microsponges. |
| Variable | Hot-Melt Extrusion | Can be optimized to produce solid dispersions with good taste-masking properties. |
Experimental Protocols
Protocol 1: Preparation of Taste-Masked Pellets by Fluid Bed Coating
This protocol describes the coating of drug-loaded pellets with this compound to achieve taste-masking.
Materials:
-
Drug-loaded core pellets
-
This compound 30 D (aqueous dispersion) or this compound PO (powder)
-
Plasticizer (e.g., triethyl citrate, TEC)
-
Anti-tacking agent (e.g., talc, glyceryl monostearate)
-
Solvent (if using this compound PO, e.g., acetone/isopropyl alcohol mixture)
-
Purified water
Equipment:
-
Fluid bed coater with a Wurster insert
-
Peristaltic pump
-
Sieves for particle size analysis
Procedure:
-
Preparation of the Coating Suspension:
-
If using this compound 30 D, dilute the aqueous dispersion with purified water to the desired concentration.
-
If using this compound PO, dissolve the powder in a suitable solvent system (e.g., a mixture of acetone and isopropyl alcohol).
-
Add the plasticizer (e.g., 10-25% w/w of the polymer) to the polymer solution/dispersion and stir until homogenously mixed.
-
Disperse the anti-tacking agent into the mixture with continuous stirring.
-
-
Fluid Bed Coating Process:
-
Preheat the fluid bed coater to the target inlet air temperature.
-
Load the drug-loaded core pellets into the product container.
-
Fluidize the pellets with warm air.
-
Once the desired product temperature is reached, begin spraying the coating suspension onto the fluidized pellets at a controlled rate using a peristaltic pump.
-
Monitor and control the process parameters (inlet air temperature, product temperature, atomization pressure, spray rate, and airflow rate) throughout the coating process to ensure uniform film formation.
-
Continue the coating process until the desired weight gain (coating level) is achieved.
-
-
Drying and Curing:
-
After the coating suspension has been consumed, dry the coated pellets in the fluid bed coater for a specified period to remove residual solvent/water.
-
For this compound coatings, a curing step (e.g., at 40-60°C for 2-24 hours) may be necessary to ensure complete film formation and stable release profiles.
-
-
Sizing:
-
Pass the cured pellets through sieves to remove any agglomerates and fines.
-
Protocol 2: In-Vitro Taste Assessment using Drug Release in Simulated Salivary Fluid
This protocol evaluates the taste-masking efficiency by measuring the amount of drug released in a medium that mimics human saliva.
Materials:
-
Taste-masked formulation (e.g., coated pellets)
-
Simulated Salivary Fluid (SSF, pH 6.8)
-
Analytical method for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Equipment:
-
Dissolution apparatus (USP Apparatus 2 - Paddle) or a shaker bath
-
Syringes and filters (e.g., 0.45 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Simulated Salivary Fluid (SSF):
-
Prepare SSF (pH 6.8) according to standard pharmacopeial or literature methods. A common composition includes sodium phosphate, potassium phosphate, sodium chloride, and calcium chloride.
-
-
Drug Release Study:
-
Place a known volume of SSF (e.g., 50-100 mL) into the dissolution vessel or flask and maintain the temperature at 37°C.
-
Add an accurately weighed amount of the taste-masked formulation equivalent to a single dose of the API.
-
Stir the medium at a low speed (e.g., 50 rpm) to simulate the conditions in the mouth.
-
Withdraw samples at predetermined time points (e.g., 30 seconds, 1, 2, 5, and 10 minutes).
-
Immediately filter the samples to stop further dissolution.
-
Analyze the filtrate for drug content using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Compare the drug release profile to the bitterness threshold of the API. A low drug release in the initial minutes indicates effective taste-masking.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for developing taste-masked formulations with this compound and the logical relationship in the taste-masking evaluation process.
Caption: General workflow for developing taste-masked formulations.
Caption: Logical relationship in taste-masking evaluation.
References
Application Notes and Protocols for Wet Granulation of Eudragit RS-Based Matrix Tablets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of sustained-release matrix tablets using Eudragit RS polymers via the wet granulation technique. This compound, a copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups, is a water-insoluble polymer widely used to achieve pH-independent, sustained drug release. The wet granulation method is frequently employed to improve the flowability and compressibility of the powder blend, ensuring the uniformity of the final tablets.
Core Principles
The mechanism of drug release from this compound-based matrix tablets is primarily diffusion-controlled. After administration, the aqueous fluids penetrate the inert, insoluble polymer matrix, dissolving the active pharmaceutical ingredient (API). The dissolved drug then diffuses out of the matrix through the network of pores and channels. The rate of drug release can be modulated by varying the concentration of this compound, with higher polymer concentrations generally leading to a more retarded release profile.
The wet granulation process involves the massing of a powder blend with a granulating fluid. The choice of binder and solvent can influence the properties of the resulting granules and the final tablets. Subsequent drying, sizing, and lubrication are critical steps to ensure the suitability of the granules for compression into tablets.
Experimental Protocols
Materials and Equipment
-
Active Pharmaceutical Ingredient (API): As per formulation requirements.
-
Polymer: this compound 100 or Eudragit RSPO.
-
Binder: Polyvinylpyrrolidone (PVP K-30 or K-90).
-
Solvent: Isopropyl Alcohol or Ethanol.
-
Lubricant: Magnesium Stearate.
-
Glidant: Talc.
-
Equipment: High-shear granulator or planetary mixer, hot air oven or fluid bed dryer, sieve shaker with appropriate mesh sieves (e.g., #10, #22, #44), V-blender or cube blender, rotary tablet press, tablet hardness tester, friabilator, dissolution test apparatus (USP Type 1 or 2).
Protocol 1: Wet Granulation of this compound Matrix
This protocol outlines the steps for preparing granules for compression.
-
Binder Solution Preparation: Prepare a 5-10% w/v solution of PVP K-30 by dissolving it in isopropyl alcohol or ethanol with continuous stirring until a clear solution is obtained.
-
Dry Mixing: Accurately weigh the API, this compound 100, and other intragranular excipients. Transfer them to a high-shear granulator or a planetary mixer. Mix the powders for 10-15 minutes to ensure a homogenous blend.
-
Granulation (Wet Massing): Slowly add the binder solution to the powder blend while the mixer is running at a low speed. Continue the addition until a damp mass of suitable consistency is formed. The endpoint can be visually inspected for the formation of appropriate granules.
-
Wet Milling: Pass the damp mass through a #10 or #12 mesh sieve to break up any large agglomerates.
-
Drying: Dry the wet granules in a hot air oven at 40-60°C for a sufficient duration (e.g., 30 minutes to 4 hours) until the moisture content is within the desired range (typically <2%).
-
Dry Milling/Sizing: Pass the dried granules through a #22 or #44 mesh sieve to obtain granules of a uniform size.
-
Lubrication: Add the specified amounts of lubricant (e.g., magnesium stearate) and glidant (e.g., talc) to the sized granules and blend in a V-blender for 5 minutes.
Protocol 2: Evaluation of Granule Properties
Prior to compression, the prepared granules should be evaluated for their physical properties to ensure suitability for tableting.
-
Angle of Repose: Determine the angle of repose using the fixed funnel method. An angle between 25° and 30° generally indicates excellent flow properties.
-
Bulk Density and Tapped Density: Measure the bulk and tapped densities of the granules using a measuring cylinder and a density apparatus.
-
Carr's Compressibility Index (%) and Hausner Ratio: Calculate these parameters using the bulk and tapped density values. Carr's Index values between 5-15% and a Hausner Ratio between 1.00-1.18 indicate good to excellent flowability and compressibility.
Protocol 3: Tablet Compression
-
Tooling: Fit the rotary tablet press with the appropriate size and shape of punches and dies (e.g., 6 mm round, flat-faced).
-
Compression: Compress the lubricated granules into tablets of the target weight and hardness (e.g., 5-7 kg/cm ²).
Protocol 4: Evaluation of Tablet Properties
The compressed tablets should be evaluated for their quality attributes.
-
Weight Variation: Weigh 20 tablets individually and calculate the average weight. The individual weights should be within the pharmacopoeial limits.
-
Hardness: Measure the crushing strength of at least 10 tablets using a calibrated hardness tester.
-
Friability: Subject a known weight of tablets (usually 10) to abrasion in a friabilator. The percentage weight loss should be less than 1%.
-
Drug Content Uniformity: Assay the drug content of a representative sample of tablets (e.g., 10) using a validated analytical method (e.g., UV-Visible Spectrophotometry) to ensure it is within the specified limits (e.g., 90-110%).
Protocol 5: In-Vitro Dissolution Study
1.
Troubleshooting & Optimization
How to select the right plasticizer for Eudragit RS films
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate plasticizer for Eudragit® RS films. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: Why is a plasticizer necessary for Eudragit® RS films?
A1: Eudragit® RS polymer films are inherently brittle and require the addition of a plasticizer. Plasticizers are low molecular weight compounds that position themselves between polymer chains, weakening intermolecular forces. This increases the flexibility and elongation of the film while reducing its tensile strength and elastic modulus, preventing cracking and ensuring the formation of a continuous, pliable coating.
Q2: What are the most commonly used plasticizers for Eudragit® RS?
A2: Commonly investigated and used plasticizers for Eudragit® RS include:
-
Triethyl Citrate (TEC): An effective plasticizer that lowers the glass transition temperature (Tg) of acrylic films and can be used to create thermo-responsive membranes.
-
Polyethylene Glycols (PEGs): Particularly PEG 400 and PEG 6000, are used to modify film permeability and mechanical properties. Higher water solubility of PEGs can lead to increased drug permeation.
-
Dibutyl Phthalate (DBP): Known to decrease film permeability and increase tensile strength compared to other plasticizers.
Q3: How does the choice of plasticizer affect the drug release profile?
A3: The plasticizer significantly influences the drug release from Eudragit® RS coated dosage forms.
-
Increased Permeability: Hydrophilic plasticizers like PEGs can leach out of the film upon contact with aqueous media, forming pores and thereby increasing drug diffusion and release.
-
Decreased Permeability: Hydrophobic plasticizers like DBP can decrease the permeability of the film, resulting in a slower, more controlled drug release.
-
Thermo-responsivity: Certain plasticizers, such as TEC, can be used to achieve a thermo-responsive drug release, where the release rate increases at temperatures above the film's glass transition temperature (Tg).
-
Plasticizer Concentration: Increasing the concentration of a plasticizer generally leads to a more permeable film and a faster drug release rate.
Q4: What is the typical concentration range for plasticizers in Eudragit® RS formulations?
A4: The concentration of the plasticizer is typically expressed as a percentage of the dry polymer weight. Common ranges are between 10% and 20% (w/w). However, the optimal concentration depends on the specific plasticizer, the desired film properties, and the drug being formulated. For instance, some studies have found optimal ranges for DBP to be as low as 1.0% - 2.0% (w/v) in the coating solution.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Suggestions |
| Film Cracking or Brittleness | Insufficient plasticization. The glass transition temperature (Tg) of the film is too high. | Increase the concentration of the plasticizer. Switch to a more efficient plasticizer that provides greater flexibility, such as PEG 400 over TEC in some cases. Ensure uniform distribution of the plasticizer in the coating solution. |
| Unexpectedly Fast Drug Release | The plasticizer is too hydrophilic and is leaching out, creating pores in the film. The plasticizer concentration is too high, leading to increased film permeability. The drug itself may be acting as a plasticizer. | Switch to a more hydrophobic plasticizer like Dibutyl Phthalate (DBP) to reduce permeability. Reduce the plasticizer concentration. Evaluate the interaction between the drug and the polymer/plasticizer system. |
| Unexpectedly Slow Drug Release | The plasticizer is too hydrophobic, making the film highly impermeable. The plasticizer concentration is too low. | Switch to a more hydrophilic plasticizer like Polyethylene Glycol (PEG) to increase permeability. Increase the plasticizer concentration. |
| Tacky or Sticky Films | Excessive plasticizer concentration. Inadequate drying or curing process. | Reduce the amount of plasticizer. Optimize the drying/curing temperature and time to ensure complete solvent evaporation and proper film formation. |
| Poor Film Adhesion to the Substrate | Incompatibility between the coating formulation and the substrate. Insufficient spreading of the coating solution. | Consider adding an adhesion-promoting agent. Ensure the substrate surface is clean and suitable for coating. Optimize the spraying process parameters. |
Data Presentation: Comparative Effects of Plasticizers
The selection of a plasticizer has a profound impact on the physicochemical properties of Eudragit® RS films. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Effect of Plasticizer Type and Concentration on Glass Transition Temperature (Tg)
| Plasticizer | Concentration (% w/w of polymer) | Glass Transition Temperature (Tg) (°C) | Reference |
| None | 0% | Not specified, but higher than with plasticizers | |
| PEG 400 | 5% | Similar |
Technical Support Center: Optimizing Drug-to-Polymer Ratio in Eudragit® RS Microspheres
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions related to the optimization of the drug-to-polymer ratio in Eudragit® RS microspheres.
Troubleshooting Guide
Q1: My encapsulation efficiency is low. How can I improve it by adjusting the drug-to-polymer ratio?
A1: Low encapsulation efficiency is a common issue, particularly with hydrophilic drugs. The drug-to-polymer ratio plays a critical role in resolving this.
-
Problem: A low polymer concentration may not adequately entrap the drug, leading to its loss in the continuous phase during preparation. Conversely, an excessively high polymer concentration can increase the viscosity of the dispersed phase, which may also negatively impact encapsulation.
-
Solution: Systematically increase the polymer concentration in relation to the drug. For instance, studies have shown that for highly hydrophilic drugs like losartan potassium, increasing the drug-to-polymer ratio from 1:1 to 1:5 can significantly enhance encapsulation efficiency.[1][2] One specific study found a formulation with a drug-to-polymer ratio of 1:5 (with a 4:1 ratio of Eudragit RS 100 to Eudragit RL 100) achieved an encapsulation efficiency of 94.43%.[1][2]
Q2: I am observing a high initial burst release of my drug. How can the drug-to-polymer ratio help control this?
A2: A high initial burst release often indicates that a significant amount of the drug is adsorbed on the surface of the microspheres.
-
Problem: At lower polymer ratios, there may be insufficient polymer to effectively encapsulate all of the drug within the core of the microspheres.
-
Solution: Increasing the polymer concentration can lead to the formation of a denser, thicker polymer matrix, which can better retain the drug and reduce the amount on the surface. This results in a more controlled and sustained release profile. It has been observed that increasing the polymer concentration decreases the rate of drug release from the microspheres.
Q3: The particle size of my microspheres is not in the desired range. How does the drug-to-polymer ratio affect this?
A3: The drug-to-polymer ratio directly influences the viscosity of the dispersed phase, which is a key determinant of the final particle size.
-
Problem: Variations in particle size can affect the drug release kinetics and the overall performance of the microspheres.
-
Solution: Generally, increasing the polymer concentration leads to an increase in the viscosity of the organic phase.[3] This results in the formation of larger droplets in the emulsion, and consequently, larger microspheres.[4][5] For example, studies with ropinirole-loaded this compound 100 microparticles showed a significant increase in particle size (from 98.86 to 236.29 µm) with increasing polymer concentration.[5][6] If you require smaller particles, a lower drug-to-polymer ratio should be explored, while keeping other parameters like stirring speed constant.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting drug-to-polymer ratio for Eudragit® RS microsphere formulation?
A1: A common starting point for formulation development is a 1:1 drug-to-polymer ratio. However, the optimal ratio is highly dependent on the physicochemical properties of the drug (e.g., solubility, molecular weight) and the desired release profile. It is recommended to test a range of ratios, such as 1:1, 1:2, 1:3, and so on, to determine the most suitable one for your specific application.[7][8]
Q2: How does the drug-to-polymer ratio affect the drug release mechanism?
A2: The drug-to-polymer ratio influences the density of the polymer matrix and the diffusional path length for the drug. A higher polymer ratio creates a more tortuous path for the drug to diffuse through, resulting in a slower and more controlled release.[7] The release kinetics often follow models such as Higuchi or Korsmeyer-Peppas, indicating a diffusion-controlled mechanism.[3][4]
Q3: Can I use a combination of Eudragit® RS with other Eudragit® polymers? How does this affect the optimal drug-to-polymer ratio?
A3: Yes, combining Eudragit® RS 100 (low permeability) with Eudragit® RL 100 (high permeability) is a common strategy to modulate drug release.[1][9] The ratio of these two polymers will influence the overall permeability of the microsphere matrix. When using a combination, the total polymer amount in the drug-to-polymer ratio should be considered. For instance, a successful formulation used a 1:5 drug-to-polymer ratio where the polymer component was a 4:1 mixture of Eudragit® RS 100 and Eudragit® RL 100.[1][2]
Data Presentation
Table 1: Effect of Drug-to-Polymer Ratio on Microsphere Properties (Losartan Potassium)
| Drug:Polymer Ratio | Polymer Composition (ERS:ERL) | Encapsulation Efficiency (%) | Drug Loading (%) | Particle Size (µm) |
| 1:5 | 4:1 | 94.43 ± 0.277 | 19.58 ± 0.417 | 204.23 ± 8.438 |
ERS: this compound 100, ERL: Eudragit RL 100. Data extracted from a study on a highly hydrophilic drug.[1][2]
Table 2: Effect of Polymer Concentration on Acyclovir Hollow-Microspheres
| Drug:Polymer Ratio | Average Particle Size (µm) | Entrapment Efficiency (%) | Buoyancy (%) |
| 1:3 | 26.09 | 64.86 | - |
| 1:3.5 | 33.08 | 67.50 | - |
| 1:4 | 37.92 | 72.32 | 76.33 |
Data from a study on acyclovir hollow-microspheres using this compound PO.
Experimental Protocols
Key Experiment: Preparation of Eudragit® RS Microspheres by Solvent Evaporation
This protocol provides a general methodology for preparing microspheres. The specific amounts of drug, polymer, and solvents should be optimized for each unique formulation.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Eudragit® RS 100
-
Organic Solvent (e.g., dichloromethane, acetone, ethanol)
-
Continuous Phase (e.g., liquid paraffin, water)
-
Surfactant/Emulsifying Agent (e.g., Tween 80, polyvinyl alcohol)
Procedure:
-
Preparation of the Dispersed Phase:
-
Dissolve the desired amount of the API and Eudragit® RS 100 in the selected organic solvent to form a clear solution. The ratio of drug to polymer is a critical variable to be optimized.
-
-
Preparation of the Continuous Phase:
-
Prepare the continuous phase by dissolving the surfactant in the selected medium (e.g., water or oil).
-
-
Emulsification:
-
Slowly add the dispersed phase to the continuous phase while stirring at a constant rate with a mechanical stirrer. The stirring speed is another important parameter that affects particle size.
-
-
Solvent Evaporation:
-
Continue stirring the emulsion for a specified period (e.g., 1-3 hours) to allow the organic solvent to evaporate. This leads to the hardening of the microspheres.
-
-
Collection and Washing:
-
Collect the formed microspheres by filtration.
-
Wash the microspheres multiple times with a suitable solvent (e.g., n-hexane, distilled water) to remove any residual oil and surfactant.
-
-
Drying:
-
Dry the washed microspheres at room temperature or in an oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
Visualizations
Caption: Experimental workflow for microsphere preparation.
Caption: Impact of increasing the drug-to-polymer ratio.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Determination of Drug-Polymer Interaction and In-vitro Release of Mefenamic Acid Microspheres Made of CelluloseAcetate Phthalate and/or Ethylcellulose Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of this compound 100 Microparticles Loaded with Ropinirole: Optimization and In Vitro Evaluation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of this compound 100 Microparticles Loaded with Ropinirole: Optimization and In Vitro Evaluation Studies | Semantic Scholar [semanticscholar.org]
- 7. ptfarm.pl [ptfarm.pl]
- 8. tandfonline.com [tandfonline.com]
- 9. EUDRAGIT® Functional Polymers for Sustained Release - Evonik Industries [healthcare.evonik.com]
Technical Support Center: Troubleshooting Cracks in Eudragit® RS Films
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the application of Eudragit® RS films, with a specific focus on preventing and resolving coating defects like cracks.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Eudragit® RS coated tablets are exhibiting cracks. What are the primary causes?
A1: Cracking in Eudragit® RS films typically occurs when the internal stress within the coating exceeds its mechanical strength. This can be attributed to a variety of formulation and processing factors. The most common causes include:
-
Inadequate Plasticization: Insufficient levels or an inappropriate type of plasticizer can result in a brittle film that cannot withstand the stresses of drying or tablet expansion. Eudragit® RS polymers, without adequate plasticization, are inherently brittle.[1]
-
High Internal Stress: High molecular weight polymers or certain polymeric blends can lead to increased internal stress during film formation.[2]
-
Formulation Composition: High concentrations of pigments or certain fillers can weaken the film's structure, making it more prone to cracking.[2]
-
Improper Drying and Curing: Excessively high temperatures or rapid drying can create stress in the film. Conversely, insufficient drying can leave residual solvent, which can lead to cracks over time. A crucial curing step is often necessary for aqueous dispersions to ensure complete film formation.[3]
-
Tablet Core Properties: A core that expands after compaction or has significantly different thermal expansion characteristics than the coating can induce stress and cause cracks.[2]
Q2: How does the choice and concentration of a plasticizer affect my Eudragit® RS film and prevent cracking?
A2: Plasticizers are crucial for imparting flexibility to Eudragit® RS films. They work by inserting themselves between the polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg). A lower Tg means the film is more flexible and less brittle at a given temperature.
Adding a plasticizer generally increases the elongation and flexibility of the coating while reducing its tensile strength and elastic modulus.[1] Common plasticizers for Eudragit® RS include triethyl citrate (TEC), dibutyl phthalate (DBP), and polyethylene glycol (PEG). The choice and concentration will depend on the specific formulation and desired release profile. Insufficient plasticizer will result in a brittle film prone to cracking, while excessive amounts can lead to a tacky and overly soft coating.
Q3: Can the other excipients in my formulation, such as anti-tacking agents, contribute to film cracking?
A3: Yes, other excipients can influence the mechanical properties of the Eudragit® RS film. Anti-tacking agents like talc are often added to prevent agglomeration of coated particles. However, high concentrations of talc can increase the permeability and surface roughness of the film.[4][5] While talc is essential for processing, excessive amounts can potentially weaken the film structure, making it more susceptible to cracking. It is important to optimize the concentration of such additives. The addition of anti-tacking agents has been shown to lower the mechanical strength of films.[6][7]
Q4: What are the ideal processing conditions to prevent cracking of Eudragit® RS films?
A4: Optimizing your coating process parameters is critical. Key parameters to control include:
-
Spray Rate: A spray rate that is too high can lead to overwetting and subsequent stress on the film as it dries.
-
Drying Temperature: The inlet and product temperatures should be carefully controlled to avoid rapid, uneven drying which can build up internal stress.
-
Curing: For aqueous Eudragit® RS dispersions, a final curing step at an elevated temperature (e.g., 40-60°C) is often necessary to ensure proper coalescence of the polymer particles into a continuous and stable film.[3] The duration and temperature of curing have a significant impact on the film's properties and drug release.[3][8]
Q5: My coated tablets look fine initially but develop cracks upon storage. What could be the cause?
A5: Delayed crack formation can be due to several factors:
-
Hygroscopic Tablet Cores: If the tablet core absorbs moisture from the environment, it can swell, leading to stress on the coating and subsequent cracking.
-
Incomplete Polymer Coalescence: For aqueous dispersions, if the film is not fully cured, the polymer particles may continue to coalesce over time, leading to shrinkage and stress.
-
Plasticizer Migration: Over time, the plasticizer can migrate out of the film, leading to an increase in brittleness and the potential for cracking.
Quantitative Data on Formulation Effects
The following table summarizes the impact of different plasticizers and their concentrations on the mechanical properties of Eudragit® films. An increase in elongation and a decrease in tensile strength are generally indicative of a more flexible and less crack-prone film.
| Polymer | Plasticizer | Plasticizer Conc. (% w/w of polymer) | Effect on Tensile Strength | Effect on % Elongation | Reference |
| Eudragit® RS | Triethyl Citrate (TEC) | 20% | Decreased | Increased | [9] |
| Eudragit® RS | Polyethylene Glycol 400 (PEG 400) | 20% | Decreased | Increased | [9] |
| Eudragit® RS 100/RL 100 | Dibutyl Phthalate (DBP) | 1.0 - 2.0% (w/v in solution) | Decreased | Increased | |
| Eudragit® RS 100/RL 100 | Polyethylene Glycol 6000 (PEG 6000) | Not specified | Decreased | Increased | |
| Eudragit® RL | Triethyl Citrate (TEC) | 10% | ~8 MPa | ~50% | [10] |
| Eudragit® RL | Triethyl Citrate (TEC) | 20% | ~5 MPa | ~150% | [10] |
Experimental Protocols
Preparation of Eudragit® RS Free Films by Solvent Casting
This protocol is for the preparation of free films to evaluate the mechanical properties of a formulation before applying it to a substrate.
Materials and Equipment:
-
Eudragit® RS 100 powder
-
Plasticizer (e.g., Triethyl Citrate - TEC)
-
Anti-tacking agent (e.g., Talc)
-
Solvent (e.g., Isopropyl alcohol:Acetone mixture)
-
Magnetic stirrer and stir bar
-
Flat, level casting surface (e.g., Teflon-coated Petri dish)
-
Drying oven with controlled temperature and ventilation
Procedure:
-
Prepare a 10% (w/w) polymer solution by slowly adding the Eudragit® RS 100 powder to the solvent mixture while stirring continuously until the polymer is completely dissolved.
-
Add the desired amount of plasticizer (e.g., 20% w/w based on the dry polymer weight) to the polymer solution and continue stirring until it is fully incorporated.
-
If required, disperse the anti-tacking agent (e.g., 50% w/w based on the dry polymer weight) into the solution using a high-shear mixer until a homogenous suspension is achieved.
-
Pour a calculated volume of the final coating solution onto the level casting surface to achieve the desired film thickness.
-
Allow the solvent to evaporate in a well-ventilated area at room temperature for 24 hours.
-
Carefully peel the film from the casting surface.
-
Dry the film in a drying oven at 40°C for at least 24 hours to remove any residual solvent.
-
Store the dried films in a desiccator until further analysis.
Tensile Strength Testing of Eudragit® RS Films (based on ASTM D882)
This protocol outlines the procedure for measuring the tensile strength and elongation of the prepared free films, which are key indicators of their flexibility and resistance to cracking.
Materials and Equipment:
-
Tensile tester (e.g., Instron) with appropriate load cell
-
Film grips
-
Specimen cutter or sharp blade
-
Micrometer for thickness measurement
Procedure:
-
Cut the prepared Eudragit® RS free films into rectangular specimens of uniform width and length (e.g., 25 mm x 150 mm) as per ASTM D882 guidelines.[11][12]
-
Measure the thickness of each specimen at several points along its length and calculate the average thickness.
-
Mount the specimen securely in the grips of the tensile tester, ensuring it is properly aligned.
-
Apply a uniaxial tensile force at a controlled speed until the film breaks.[11]
-
Record the force and elongation data throughout the test.
-
Calculate the tensile strength (the maximum stress the film can withstand before breaking) and the percentage elongation at break.
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting cracks in Eudragit® RS films and the relationship between formulation variables and film properties.
Caption: Troubleshooting workflow for identifying and resolving the root causes of film cracking.
Caption: Relationship between key formulation variables and their impact on film properties related to cracking.
References
- 1. researchgate.net [researchgate.net]
- 2. Tablet Coating Problems and their Solutions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Anti-tacking Agents on Properties of Gas-Entrapped Membrane and Effervescent Floating Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Eudragit® RS 30D and Talc Powder on Verapamil Hydrochloride Release from Beads Coated with Drug Layered Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of anti-tacking agents on properties of gas-entrapped membrane and effervescent floating tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the Drug Release and Surface Morphological Properties of Film-Coated Pellets, and Physical, Thermal and Mechanical Properties of Free Films as a Function of Various Curing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Plasticizer Effect on Thermo-responsive Properties of Eudragit RS Films - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. qualitester.com [qualitester.com]
- 12. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
Technical Support Center: Eudragit® RS and Plasticizer Interactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eudragit® RS and investigating the effect of plasticizer concentration on drug release kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a plasticizer in Eudragit® RS formulations?
A1: Plasticizers are added to Eudragit® RS formulations to enhance the flexibility and coalescence of the polymer film.[1] Eudragit® RS polymers can be brittle without a plasticizer.[1] The addition of a plasticizer weakens the intermolecular forces between the polymer chains, which increases the elongation and flexibility of the coating while reducing its tensile strength.[1] This is crucial for forming a continuous and uniform film coating on pellets or tablets, which in turn governs the drug release profile.
Q2: How does increasing the plasticizer concentration generally affect drug release from Eudragit® RS coated formulations?
A2: The effect of increasing plasticizer concentration on drug release from Eudragit® RS is dependent on the type of plasticizer used. For instance, with triethyl citrate (TEC), an increase in concentration can lead to a decrease in the drug release rate.[2] Conversely, with polyethylene glycol (PEG) 6000, a higher concentration can result in an increased release rate constant.[2] In some cases, increasing the concentration of a plasticizer like dibutyl phthalate (DBP) has been shown to decrease the permeability of the film to a drug.[3]
Q3: What are some common plasticizers used with Eudragit® RS?
A3: Common plasticizers used in studies with Eudragit® RS include:
-
Polyethylene glycol (PEG), with various molecular weights such as PEG 400 and PEG 6000[1][2][4][5][6][7]
-
Dibutyl phthalate (DBP)[1]
Q4: Can the drug itself act as a plasticizer for Eudragit® RS?
A4: Yes, some drugs can have a plasticizing effect on Eudragit® RS films. For example, metoprolol free base has been shown to be a more potent plasticizer for Eudragit® RS than its tartrate salt, leading to more flexible films with higher water content and increased drug permeability.[8]
Troubleshooting Guide
Issue 1: Drug release is faster than expected after applying the Eudragit® RS coating.
-
Possible Cause: Insufficient plasticizer concentration or inappropriate plasticizer.
-
Troubleshooting Tip: An unplasticized or inadequately plasticized Eudragit® RS coating can be brittle and prone to cracking, which can lead to a more rapid drug release.[2] Ensure that a suitable plasticizer is incorporated at an appropriate concentration to achieve a flexible and intact film.
-
-
Possible Cause: Leaching of a water-soluble plasticizer.
-
Troubleshooting Tip: If a highly water-soluble plasticizer like some grades of PEG is used, it may leach out of the film upon contact with the dissolution medium.[3] This can create pores in the coating, leading to an increased drug release rate.[3] Consider using a less soluble plasticizer or a combination of plasticizers.
-
-
Possible Cause: Curing conditions leading to plasticizer loss.
-
Troubleshooting Tip: Excessive curing times and temperatures can lead to the evaporation of the plasticizer from the film, which can, in turn, increase the drug release rate.[9] It is important to optimize the curing conditions to ensure complete film formation without significant loss of the plasticizer.[9]
-
Issue 2: Inconsistent or variable drug release profiles between batches.
-
Possible Cause: Incomplete film formation (coalescence) of the Eudragit® RS.
-
Troubleshooting Tip: The coalescence of the polymer particles in aqueous Eudragit® RS dispersions is critical for consistent film properties. This process is influenced by the type and amount of plasticizer, as well as curing temperature and humidity.[10] Ensure that the processing and curing conditions are tightly controlled and consistently applied across all batches.
-
-
Possible Cause: Non-uniform coating thickness.
-
Troubleshooting Tip: An uneven coating will result in variable drug release. Optimize the coating process parameters, such as spray rate, atomization pressure, and pan speed, to ensure a uniform film is applied to the substrate.
-
Issue 3: Drug release is slower than desired.
-
Possible Cause: High concentration of a plasticizer that reduces film permeability.
-
Troubleshooting Tip: Some plasticizers, such as TEC, can decrease the drug release rate when their concentration is increased.[2] If the release is too slow, consider reducing the concentration of the plasticizer or switching to a plasticizer that is known to increase the permeability of Eudragit® RS films, such as PEG.[2]
-
-
Possible Cause: High coating level.
-
Troubleshooting Tip: The thickness of the Eudragit® RS film is a major factor controlling drug release. A thicker coat will generally result in a slower release. Reducing the coating level can help to achieve a faster release profile.
-
Quantitative Data Summary
The following tables summarize the quantitative data on the effect of different plasticizers and their concentrations on the properties and drug release from Eudragit® RS formulations.
Table 1: Effect of Plasticizer Type and Concentration on Drug Release from Diclofenac Sodium Pellets Coated with Eudragit® RS 30 D
| Formulation | Plasticizer | Plasticizer Conc. (% w/w of polymer) | Drug Released at 10h (%) | Drug Released at 24h (%) | Release Kinetics Model |
| F2 | TEC | 10 | ~12 | ~70 | Zero Order |
| F3 | TEC | 15 | - | - | Zero Order |
| F4 | PEG 6000 | 10 | ~30 | - | Non-Fickian Diffusion |
| F5 | PEG 6000 | 15 | - | ~98.35 | Non-Fickian Diffusion |
Data extracted from a study by Kibria et al. (2008).[2][5][6][7]
Table 2: Effect of Plasticizer Concentration on the Glass Transition Temperature (Tg) of Eudragit® RS Films
| Plasticizer | Plasticizer Conc. (% w/w of polymer) | Tg (°C) |
| None | 0 | 63.02 |
| PEG 400 | 5 | 54.25 |
| PEG 400 | 10 | 41.86 |
| PEG 400 | 20 | 32.33 |
| TEC | 5 | 55.08 |
| TEC | 10 | 46.71 |
| TEC | 20 | - |
Data extracted from a study by Khodaverdi et al. (2012).[4]
Experimental Protocols
1. Preparation of Plasticized Eudragit® RS Films (Solvent Casting Method)
This protocol is based on the methodology described by Khodaverdi et al. (2012).[4]
-
Step 1: Polymer Solution Preparation: Dissolve Eudragit® RS in 96% ethanol to create a 12% w/v polymer solution.
-
Step 2: Plasticizer Addition: Add the desired plasticizer (e.g., PEG 400 or TEC) to the polymer solution at the target concentration (e.g., 5%, 10%, or 20% based on the total weight of the polymer).
-
Step 3: Mixing: Stir the solution for at least 15 minutes using a magnetic stirrer to ensure uniform distribution of the plasticizer.
-
Step 4: Casting: Pour the polymer solution onto a Teflon plate.
-
Step 5: Drying: Place the casted films in an oven at 40°C for 48 hours to allow for complete solvent evaporation.
-
Step 6: Storage: Store the dried films in a desiccator at room temperature.
2. In Vitro Drug Release Study from Coated Pellets
This protocol is a generalized procedure based on the study by Kibria et al. (2008).[2][5][6][7]
-
Apparatus: USP Dissolution Apparatus 1 (basket method) or 2 (paddle method).
-
Dissolution Medium: The choice of medium depends on the drug and the desired release conditions. A common approach is to use 0.1 N HCl for the first 2 hours to simulate gastric fluid, followed by a phosphate buffer (pH 6.8) to simulate intestinal fluid.
-
Procedure:
-
Place a known quantity of the Eudragit® RS coated pellets into each dissolution vessel.
-
Begin the dissolution test and withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
-
Replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
-
-
Data Analysis: Analyze the drug release data by fitting it to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.
Visualizations
Caption: Experimental workflow for evaluating the effect of plasticizer concentration on Eudragit® RS release kinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Plasticizer on Release Kinetics of Diclofenac Sodium Pellets Coated with Eudragit RS 30 D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Comparison of Plasticizer Effect on Thermo-responsive Properties of this compound Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of plasticizer on release kinetics of diclofenac sodium pellets coated with this compound 30 D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Plasticizer on Release Kinetics of Diclofenac Sodium Pellets Coated with this compound 30 D | Semantic Scholar [semanticscholar.org]
- 8. permegear.com [permegear.com]
- 9. Investigation of the Drug Release and Surface Morphological Properties of Film-Coated Pellets, and Physical, Thermal and Mechanical Properties of Free Films as a Function of Various Curing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Eudragit RS 100 Film Brittleness: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering brittleness in Eudragit RS 100 polymer films.
Troubleshooting Guide
Issue: My this compound 100 film is cracking or breaking easily.
Root Cause Analysis and Solutions:
This compound 100, a copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups, is an inherently brittle polymer.[1] The addition of a suitable plasticizer is crucial to improve its flexibility and prevent brittleness.[1] The choice of plasticizer, its concentration, and the curing process are critical factors.
Troubleshooting Steps:
-
Plasticizer Selection and Concentration:
-
Are you using a plasticizer? this compound 100 films require a plasticizer to overcome their inherent brittleness.[1]
-
What type of plasticizer are you using? Common and effective plasticizers for this compound 100 include Triethyl Citrate (TEC), Dibutyl Phthalate (DBP), and Polyethylene Glycol (PEG).[2] Some active pharmaceutical ingredients (APIs), such as ibuprofen, can also act as plasticizers.[3][4]
-
Is the plasticizer concentration optimal? The concentration of the plasticizer is critical. Insufficient plasticizer will result in a brittle film. Generally, plasticizer concentrations range from 10% to 20% (w/w, based on polymer weight).[2][5]
-
-
Curing Conditions:
-
What are your curing temperature and time? The curing process, which is necessary for complete film formation when using aqueous dispersions, significantly impacts film properties.[6]
-
Are you over-curing the films? Excessive curing times or high temperatures can lead to the loss of volatile plasticizers like TEC, resulting in a less uniform and more brittle film.[3] For instance, a study showed that for TEC-containing films, a 9% w/w weight loss was observed after 4 hours of curing at 70°C, with a significant portion attributed to TEC loss.[3]
-
-
Formulation Components:
-
Are there any other components in your formulation that could be affecting film properties? The interaction between the polymer, plasticizer, and any active ingredient or other excipients can influence the final film characteristics.
-
Frequently Asked Questions (FAQs)
Q1: Why are my this compound 100 films brittle?
This compound 100 polymer films are inherently brittle without the addition of a plasticizer.[1] Plasticizers are essential to weaken the intermolecular attractions between polymer chains, which increases the flexibility and elongation of the film while reducing its tensile strength and elastic modulus.[1]
Q2: What are the most common plasticizers for this compound 100?
Commonly used plasticizers for this compound 100 include:
-
Triethyl Citrate (TEC)[2]
-
Dibutyl Phthalate (DBP)
-
Polyethylene Glycol (PEG), such as PEG 400 and PEG 6000[2]
Some studies have also shown that certain active pharmaceutical ingredients, like ibuprofen, can act as plasticizers for this compound films.[3][4]
Q3: What is the recommended concentration of plasticizer?
The optimal concentration of a plasticizer depends on the specific plasticizer used and the desired film properties. However, a general starting point is between 10% and 20% (w/w) based on the polymer weight.[2][5] For example, one study found that 20% of either TEC or PEG 400 was the optimum amount for preparing thermo-responsive this compound films.[2] Another study suggested that for controlled-release coatings, DBP as a plasticizer in the range of 1.0% - 2.0% w/v in the coating solution is suitable.[1]
Q4: How do curing conditions affect film brittleness?
The curing process is crucial for achieving optimal film properties, especially when using aqueous dispersions.[6] However, improper curing can lead to increased brittleness. Prolonged curing times or elevated temperatures can cause the evaporation of volatile plasticizers, such as TEC.[3] This loss of plasticizer reduces the flexibility of the film, making it more brittle.[3] Therefore, it is essential to optimize the curing conditions to ensure complete film formation without significant plasticizer loss.
Q5: Can the active pharmaceutical ingredient (API) influence film brittleness?
Yes, the API can significantly influence the mechanical properties of this compound 100 films. Some APIs, like ibuprofen and indomethacin, can act as plasticizers, increasing the elongation and flexibility of the films.[4] Conversely, other drugs may not have a plasticizing effect or could even increase brittleness.[4] The interaction between the drug and the polymer should be considered during formulation development.
Data Summary
Table 1: Effect of Plasticizer Type and Concentration on Mechanical Properties of this compound Films
| Plasticizer | Concentration (% w/w) | Effect on Tensile Strength | Effect on % Elongation | Reference |
| Dibutyl Phthalate (DBP) | 1.0 - 2.0% w/v in solution | Decreases | Increases | [1] |
| Polyethylene Glycol 6000 (PEG 6000) | Not specified | Decreases | Increases | [1] |
| Triethyl Citrate (TEC) | 5, 10, 20 | Decreases with increasing concentration | Increases with increasing concentration | [2] |
| Polyethylene Glycol 400 (PEG 400) | 5, 10, 20 | Decreases with increasing concentration | Increases with increasing concentration | [2] |
| Ibuprofen | Not specified | Decreases | Increases | [4] |
| Indomethacin | Not specified | Decreases | Increases | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound 100 Films by Solvent Casting
This protocol describes a general method for preparing this compound 100 films, which can be adapted based on specific experimental needs.
Materials:
-
This compound 100
-
Solvent (e.g., Isopropyl alcohol: Acetone mixture (1:1), Ethanol 96%)[2]
-
Plasticizer (e.g., TEC, DBP, PEG)
-
Casting plate (e.g., Teflon, mercury substrate)[2]
-
Magnetic stirrer
-
Drying oven
Procedure:
-
Prepare a solution of this compound 100 in the chosen solvent (e.g., 5% or 12% w/v).[2]
-
Add the desired amount of plasticizer to the polymer solution (e.g., 10-20% w/w based on polymer weight) and stir until a homogenous solution is obtained (e.g., for at least 15 minutes).[2]
-
Pour the solution onto a level casting plate.[2]
-
Dry the film in an oven at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 48 hours) to allow for solvent evaporation.[2]
-
After drying, carefully peel the film from the plate and store it in a desiccator until further testing.[2]
Protocol 2: Evaluation of Film Mechanical Properties
Equipment:
-
Tensile tester or texture analyzer
Procedure:
-
Cut the prepared films into dumbbell-shaped or rectangular specimens of standard dimensions.
-
Measure the thickness of each specimen at multiple points using a micrometer and calculate the average thickness.
-
Mount the specimen in the grips of the tensile tester.
-
Apply a tensile load at a constant rate of elongation until the film breaks.
-
Record the tensile strength (the maximum stress the film can withstand) and the percentage elongation at break (a measure of the film's flexibility).
-
Perform the test on multiple specimens for each formulation to ensure reproducibility.
Visual Guides
Caption: Troubleshooting workflow for preventing brittleness in this compound 100 films.
Caption: Key factors influencing the brittleness of this compound 100 films.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Plasticizer Effect on Thermo-responsive Properties of this compound Films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Drug Release and Surface Morphological Properties of Film-Coated Pellets, and Physical, Thermal and Mechanical Properties of Free Films as a Function of Various Curing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of plasticizer type and level on the properties of Eudragit S100 matrix pellets prepared by hot-melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Eudragit® RS Nanoparticle Formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) related to the influence of process parameters on Eudragit® RS nanoparticle size.
Frequently Asked Questions (FAQs)
Q1: Which formulation parameters have the most significant impact on the final size of Eudragit® RS nanoparticles?
A1: Several process parameters critically influence the resulting nanoparticle size. The most significant factors include the concentration of Eudragit® RS, the type and concentration of the surfactant, the stirring speed or homogenization rate, and the ratio of the organic phase to the aqueous phase.[1][2][3]
Q2: How does the concentration of Eudragit® RS affect nanoparticle size?
A2: Generally, an increase in the concentration of Eudragit® RS leads to an increase in the mean particle size of the nanoparticles.[1][2][4] This is attributed to the increased viscosity of the organic phase, which can lead to the formation of larger emulsion droplets during preparation.[5][6]
Q3: What is the role of a surfactant in the formulation of Eudragit® RS nanoparticles?
A3: Surfactants, also known as stabilizers, play a crucial role in controlling particle size and preventing aggregation. They adsorb to the surface of the newly formed nanoparticles, reducing the interfacial tension and preventing the particles from coalescing.[2]
Q4: How does surfactant concentration influence the size of the nanoparticles?
A4: Increasing the surfactant concentration generally leads to a decrease in nanoparticle size.[1][2] This is because a higher concentration of surfactant molecules is available to stabilize the nanoparticle surface more effectively and prevent particle growth.[2] However, this effect may plateau above a certain concentration.[1]
Q5: What is the effect of stirring speed or homogenization rate on nanoparticle size?
A5: A higher stirring speed or homogenization rate typically results in smaller nanoparticles.[7][8] This is because increased energy input leads to the formation of a finer emulsion of the organic phase in the aqueous phase, which then solidifies into smaller particles.[7][8]
Q6: How does the organic-to-aqueous phase ratio impact nanoparticle size?
A6: The ratio of the organic solvent to the aqueous anti-solvent phase can significantly affect nanoparticle size. An increase in the volume of the aqueous phase relative to the organic phase generally results in smaller nanoparticles.[1][2] This is attributed to a faster diffusion rate of the organic solvent into the larger volume of the anti-solvent, leading to more rapid precipitation and the formation of smaller particles.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Large Nanoparticle Size | High Eudragit® RS concentration. | Decrease the polymer concentration.[1][4] |
| Insufficient surfactant concentration. | Increase the concentration of the surfactant.[1][2] | |
| Low stirring speed or homogenization rate. | Increase the stirring speed or homogenization rate to provide more energy for particle size reduction.[7][8] | |
| Low aqueous to organic phase ratio. | Increase the volume of the aqueous phase.[1][2] | |
| Broad Particle Size Distribution (High Polydispersity Index - PDI) | Inefficient mixing during nanoparticle formation. | Optimize the stirring speed; excessively high speeds can sometimes lead to turbulence and a broader size distribution.[9] |
| Suboptimal surfactant concentration. | Adjust the surfactant concentration to ensure adequate stabilization of all nanoparticles. | |
| Aggregation of nanoparticles. | Ensure sufficient surfactant concentration and consider using a stabilizer with a higher affinity for the nanoparticle surface. | |
| Particle Aggregation | Insufficient surfactant or stabilizer. | Increase the surfactant concentration or choose a more effective stabilizer.[2] |
| Inadequate surface charge. | Eudragit® RS100 nanoparticles typically have a positive surface charge (zeta potential), which contributes to their stability.[5][10] If aggregation occurs, verify the pH of the medium, as it can influence surface charge. | |
| Low Drug Entrapment Efficiency | Poor solubility of the drug in the organic phase. | Select an organic solvent in which both the drug and Eudragit® RS are highly soluble. |
| High stirring speed. | While high stirring speeds decrease particle size, they can sometimes lead to lower drug entrapment.[6][9] An optimal stirring speed that balances size and entrapment should be determined. | |
| Drug partitioning into the aqueous phase. | For water-soluble drugs, a double emulsion (w/o/w) solvent evaporation method may be more suitable.[11] |
Experimental Protocols
Nanoprecipitation Method
This method, also known as the solvent displacement method, is a simple and widely used technique for preparing Eudragit® RS nanoparticles.
Materials:
-
Eudragit® RS100
-
Organic Solvent (e.g., acetone, ethanol, or a mixture)[4][12]
-
Surfactant/Stabilizer (e.g., Poloxamer 407, Tween 80, Pluronic® F68)[2][13]
Procedure:
-
Dissolve a specific amount of Eudragit® RS100 in the chosen organic solvent. If encapsulating a drug, dissolve the drug in this organic phase as well.[4][13]
-
Prepare the aqueous phase containing the surfactant at a predetermined concentration.
-
Add the organic phase dropwise to the aqueous phase under continuous magnetic stirring at a specific speed (e.g., 500-1000 rpm).[13][14]
-
Continue stirring for a defined period (e.g., 1-3 hours) to allow for the complete evaporation of the organic solvent.[13][15]
-
The resulting nanoparticle suspension can then be characterized for size, polydispersity index, and zeta potential.
Emulsion Solvent Evaporation Method
This technique is suitable for both water-soluble and water-insoluble drugs.
Materials:
-
Eudragit® RS100
-
Organic Solvent (e.g., dichloromethane, acetone)[16]
-
Aqueous Phase (e.g., deionized water)
Procedure:
-
Dissolve Eudragit® RS100 and the drug in the organic solvent to form the oil phase.
-
Disperse the oil phase in the aqueous phase containing the surfactant.
-
Homogenize the mixture using a high-speed homogenizer (e.g., Ultra-Turrax) at a specific speed (e.g., 5000 rpm) for a set time (e.g., 15 minutes) to form an oil-in-water (o/w) emulsion.[10]
-
Continuously stir the emulsion at a lower speed (e.g., 300-500 rpm) at room temperature or slightly elevated temperature (e.g., 40°C) to allow the organic solvent to evaporate.[15][16]
-
Once the solvent is completely evaporated, the hardened nanoparticles are formed and can be collected by centrifugation, washed, and lyophilized for storage.[13]
Data Summary
Table 1: Influence of Process Parameters on Eudragit® RS Nanoparticle Size
| Parameter | General Trend | Reference(s) |
| Eudragit® RS Concentration | Increased concentration leads to larger nanoparticle size. | [1][2][4][5] |
| Surfactant Concentration | Increased concentration leads to smaller nanoparticle size (up to a certain point). | [1][2] |
| Stirring Speed / Homogenization Rate | Higher speed/rate leads to smaller nanoparticle size. | [7][8] |
| Aqueous to Organic Phase Ratio | Higher ratio (more aqueous phase) leads to smaller nanoparticle size. | [1][2] |
Visualizations
Caption: Relationship between process parameters and nanoparticle size.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Naproxen-eudragit RS100 nanoparticles: preparation and physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Desloratadine-Eudragit® RS100 Nanoparticles: Formulation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The influence of stirring rate on biopharmaceutical properties of Eudragit RS microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of ciprofloxacin-loaded Eudragit RS100 or RL100/PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microflow Nanoprecipitation of Positively Charged Gastroresistant Polymer Nanoparticles of Eudragit® RS100: A Study of Fluid Dynamics and Chemical Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. ajphs.com [ajphs.com]
Technical Support Center: Eudragit® RS Coated Pellets - Long-Term Stability
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the long-term stability testing of Eudragit® RS coated pellets. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the long-term stability testing of Eudragit® RS coated pellets, offering potential causes and recommended solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| ERS-ST-01 | Increased Drug Release Rate Over Time | - Plasticizer migration to the surface of the coating. - Absorption of moisture by the coating, leading to increased permeability. - Insufficient curing of the coating, leading to further polymer coalescence during storage.[1][2] | - Optimize the type and concentration of the plasticizer. Hydrophilic plasticizers like PEG 400 can increase water uptake and drug permeation.[3] - Store the pellets in controlled humidity conditions and consider using a protective outer packaging with a desiccant. - Ensure adequate curing time and temperature after the coating process to achieve a stable film.[1][4] |
| ERS-ST-02 | Decreased Drug Release Rate Over Time (Aging Effect) | - Physical aging of the polymer film, leading to a more dense and less permeable structure.[2][5] - Loss of a volatile plasticizer over time. - Continued coalescence and densification of the polymer, especially if stored at temperatures above the glass transition temperature (Tg).[2] | - Incorporate a suitable anti-tacking agent like fumed silicon dioxide, which can help stabilize the moisture vapor transmission rate of the film.[2][6] - Select a less volatile plasticizer. - Store the pellets at a temperature below the polymer's Tg to minimize structural rearrangements.[2] The Tg of Eudragit® RS can be influenced by the type and amount of plasticizer.[3] |
| ERS-ST-03 | High Batch-to-Batch Variability in Dissolution Profiles | - Inconsistent coating thickness and uniformity. - Variations in the curing process parameters (time and temperature).[1] - Differences in the core pellet properties (e.g., porosity, surface roughness). | - Tightly control the coating process parameters, including spray rate, atomization pressure, and bed temperature. - Standardize the curing protocol and ensure consistent heat distribution. - Characterize and control the properties of the uncoated pellets. |
| ERS-ST-04 | Pellet Agglomeration or Sticking During Storage | - High humidity storage conditions. - Insufficient amount of anti-tacking agent in the coating formulation.[7] - Low glass transition temperature (Tg) of the coating, making it tacky at storage temperature. | - Maintain storage at a controlled, low relative humidity. - Increase the concentration of anti-tacking agents like talc or fumed silicon dioxide in the coating formulation.[8] - Adjust the plasticizer concentration to achieve a higher Tg. |
| ERS-ST-05 | Changes in Pellet Appearance (e.g., Color, Cracking) | - Photodegradation of the drug or polymer upon exposure to light.[9] - Extreme temperature fluctuations causing thermal stress and cracking of the coating. - Chemical incompatibility between the drug, polymer, and other excipients. | - Conduct photostability studies and store pellets in light-protective packaging.[9] - Avoid extreme temperature cycling during storage and transport. - Perform compatibility studies using techniques like DSC and FT-IR to identify potential interactions.[10] |
Frequently Asked Questions (FAQs)
A list of common questions regarding the long-term stability of Eudragit® RS coated pellets.
Q1: What are the critical factors influencing the long-term stability of Eudragit® RS coatings?
A1: The primary factors include the type and concentration of the plasticizer, the curing time and temperature, and the storage conditions (temperature and relative humidity).[1][2] The interaction between these factors will determine the final properties and stability of the polymer film.
Q2: How does the choice of plasticizer affect the stability of the coating?
A2: Plasticizers are essential for film formation with Eudragit® RS, but they can significantly impact stability. The type and amount of plasticizer will affect the glass transition temperature (Tg) of the film.[3] Hydrophilic plasticizers can increase the water uptake and permeability of the film, potentially leading to an increased drug release rate over time.[3] Conversely, volatile plasticizers may evaporate during storage, leading to a more brittle and less permeable film, which can decrease the drug release rate.
Q3: What is the significance of the glass transition temperature (Tg) in the stability of Eudragit® RS coatings?
A3: The Tg is a critical parameter for the stability of amorphous polymers like Eudragit® RS.[11] If the coated pellets are stored at a temperature above the Tg, the polymer chains have greater mobility, which can lead to continued coalescence, densification, and physical aging of the film.[2] This can result in a decrease in the drug release rate over time. Therefore, it is crucial to formulate a coating with a Tg that is higher than the intended storage temperature.
Q4: Can the ratio of Eudragit® RS to Eudragit® RL be adjusted to modulate stability?
A4: Yes, blending Eudragit® RS with Eudragit® RL is a common strategy to achieve a desired drug release profile. Eudragit® RL is more permeable than Eudragit® RS due to a higher content of quaternary ammonium groups.[12] While this blend can tailor the initial release rate, the long-term stability will still be governed by factors like plasticizer choice and storage conditions. The stability of such blends should be thoroughly investigated.
Q5: How can I prevent changes in the drug release profile during storage?
A5: To prevent changes in the drug release profile, it is important to:
-
Optimize the formulation: Select a suitable plasticizer at an appropriate concentration to achieve a stable film. Consider incorporating stabilizing excipients like fumed silicon dioxide.[2][6]
-
Ensure complete film formation: Implement a robust curing process with adequate time and temperature to allow for the complete coalescence of the polymer particles.[1][4]
-
Control storage conditions: Store the coated pellets in a controlled environment with stable temperature and low relative humidity, and protect them from light.[2][9]
Experimental Protocols
Detailed methodologies for key experiments cited in the troubleshooting and FAQ sections.
Protocol 1: In Vitro Dissolution Testing for Stability Studies
Objective: To assess the drug release profile of Eudragit® RS coated pellets at different stability time points.
Apparatus: USP Dissolution Apparatus 1 (Baskets) or 2 (Paddles).
Methodology:
-
Place a predetermined quantity of coated pellets into each dissolution vessel containing a specified volume of dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer pH 6.8).
-
Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
Rotate the baskets or paddles at a specified speed (e.g., 100 RPM).
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time for each stability time point and compare the profiles.
Protocol 2: Differential Scanning Calorimetry (DSC) for Tg Determination
Objective: To determine the glass transition temperature (Tg) of the Eudragit® RS coating.
Apparatus: Differential Scanning Calorimeter.
Methodology:
-
Carefully separate the coating film from the pellets. If this is not feasible, the analysis can be performed on the whole coated pellets, but the thermal events of the core and drug may interfere.
-
Accurately weigh a small amount of the sample (typically 5-10 mg) into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample under a nitrogen purge at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 20 °C to 100 °C).
-
The Tg is observed as a stepwise change in the heat flow curve.
-
Analyze the thermogram to determine the onset and midpoint of the glass transition.
Protocol 3: Scanning Electron Microscopy (SEM) for Surface Morphology
Objective: To visualize the surface morphology and integrity of the Eudragit® RS coating before and after stability storage.
Apparatus: Scanning Electron Microscope.
Methodology:
-
Mount the coated pellets onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the samples with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Place the stub into the SEM chamber and evacuate to a high vacuum.
-
Scan the surface of the pellets with a focused electron beam.
-
Capture images at various magnifications to observe the surface texture, presence of cracks, pores, or any other changes that may have occurred during storage.
Visualizations
Diagrams illustrating key concepts and workflows related to the stability of Eudragit® RS coated pellets.
Caption: Troubleshooting workflow for stability issues.
Caption: Factors influencing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Plasticizer Effect on Thermo-responsive Properties of this compound Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Fumed Silicon Dioxide on the Stabilization of Eudragit® RS/RL 30 D Film-Coated Theophylline Pellets | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. studylib.net [studylib.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound 100 microparticles containing 2-hydroxypropyl-beta-cyclodextrin and glutathione: physicochemical characterization, drug release and transport studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buy this compound (EVT-370525) | 33434-24-1 [evitachem.com]
- 12. csfarmacie.cz [csfarmacie.cz]
How to improve the drug entrapment efficiency of Eudragit RS microparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance drug entrapment efficiency in Eudragit® RS microparticles.
Troubleshooting Guide
This section addresses common issues encountered during the preparation of Eudragit® RS microparticles and offers potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Entrapment Efficiency | Inadequate Polymer Concentration: Insufficient polymer may not effectively encapsulate the drug.[1][2][3][4][5][6] | Increase the concentration of Eudragit® RS 100. A higher polymer load enhances the viscosity of the internal phase, reducing drug loss during microparticle formation.[1][7] |
| Unfavorable Drug-to-Polymer Ratio: A high drug-to-polymer ratio can lead to drug saturation and reduced encapsulation.[8][9] | Decrease the drug-to-polymer ratio. For instance, ratios of 1:5 or 1:6 have been shown to yield high encapsulation efficiencies.[10] | |
| High Stirring Rate: Excessive stirring speeds can lead to smaller particles with a larger surface area, potentially increasing drug loss to the external phase.[11] | Optimize the stirring rate. While higher speeds produce smaller particles, a moderate speed (e.g., 750 rpm) can achieve a balance between particle size and entrapment.[7][12] | |
| Drug Solubility in External Phase: If the drug has some solubility in the continuous phase, it can diffuse out of the droplets before solidification. | Select a continuous phase in which the drug is poorly soluble. For hydrophilic drugs, an oil-in-oil (o/o) solvent evaporation method is often effective.[1][13] | |
| Poor Particle Morphology (Irregular Shape, Aggregation) | Inappropriate Stirring Speed: Both too low and too high stirring speeds can negatively affect particle sphericity. | Adjust the stirring speed. A moderate speed generally results in more spherical particles.[14] |
| Suboptimal Surfactant Concentration: Insufficient surfactant can lead to droplet coalescence and aggregation. | Optimize the concentration of the emulsifying agent (e.g., Span 80, Tween 80).[15] | |
| Rapid Solvent Evaporation: Very fast evaporation of the solvent can result in cratered and uneven microparticle surfaces.[2] | Control the temperature and pressure to achieve a more gradual solvent evaporation process. | |
| Broad Particle Size Distribution | Non-uniform Stirring: Inconsistent agitation can lead to a wide range of droplet sizes. | Ensure consistent and uniform stirring throughout the emulsification process. Utilize a properly positioned and sized impeller. |
| Inadequate Emulsifier Concentration: Insufficient emulsifier may not stabilize the droplets effectively, leading to coalescence and a broader size distribution. | Increase the concentration of the emulsifying agent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing Eudragit® RS microparticles?
A1: The most frequently cited method is the solvent evaporation technique, particularly the oil-in-oil (o/o) or oil-in-water (o/w) emulsion solvent evaporation method.[1][16][17] This involves dissolving the drug and Eudragit® RS in a volatile organic solvent, emulsifying this solution in an immiscible continuous phase, and then evaporating the solvent to form solid microparticles.
Q2: How does increasing the polymer concentration affect drug entrapment efficiency?
A2: Increasing the concentration of Eudragit® RS generally leads to a higher drug entrapment efficiency.[1][2][3][4][5][6] This is because a higher polymer concentration increases the viscosity of the dispersed phase, which hinders the diffusion of the drug into the external phase and provides a more substantial matrix to retain the drug.[7]
Q3: What is the effect of the drug-to-polymer ratio on microparticle properties?
A3: The drug-to-polymer ratio significantly influences drug entrapment efficiency and drug release characteristics.[8][9] A lower drug-to-polymer ratio (i.e., a higher proportion of polymer) generally results in higher entrapment efficiency.[10]
Q4: How does the stirring rate impact the characteristics of Eudragit® RS microparticles?
A4: The stirring rate primarily affects the particle size of the microparticles.[12][18] Higher stirring rates produce smaller microparticles due to the generation of a finer emulsion.[12][18] However, excessively high stirring speeds can sometimes lead to lower entrapment efficiency.[11] The stirring rate can also influence the morphology of the particles.[18]
Q5: What is the role of a surfactant in the formulation of Eudragit® RS microparticles?
A5: Surfactants (or emulsifying agents) are crucial for stabilizing the emulsion by reducing the interfacial tension between the dispersed and continuous phases. This prevents the coalescence of droplets, leading to the formation of discrete, spherical microparticles with a more uniform size distribution. The type and concentration of the surfactant can influence both particle size and drug loading efficiency.[19][20]
Data on Factors Influencing Entrapment Efficiency
The following tables summarize quantitative data from various studies on how different experimental parameters affect the drug entrapment efficiency of Eudragit® RS microparticles.
Table 1: Effect of Polymer Concentration on Entrapment Efficiency
| Drug | Polymer Concentration | Entrapment Efficiency (%) | Reference |
| Acyclovir | 1:1 (Drug:Polymer) | 64.86 | [2] |
| Acyclovir | 1:2 (Drug:Polymer) | 67.50 | [2] |
| Acyclovir | 1:3 (Drug:Polymer) | 72.32 | [2] |
| Ropinirole | Higher Polymer Load | 89 | [1][13] |
Table 2: Effect of Drug-to-Polymer Ratio on Entrapment Efficiency
| Drug | Drug:Polymer Ratio | Entrapment Efficiency (%) | Reference |
| Losartan Potassium | 1:1 | ~54-68 | [10] |
| Losartan Potassium | 1:2 | ~54-68 | [10] |
| Losartan Potassium | 1:5 | 94.43 | [7][10] |
| Dexibuprofen | 1:1 | 63.30 | [6] |
| Dexibuprofen | 1:2 | 82.76 | [6] |
| Dexibuprofen | 1:3 | 85.20 | [6] |
| Dexibuprofen | 1:4 | 88.17 | [6] |
Table 3: Effect of Stirring Rate on Microparticle Properties
| Parameter | Stirring Rate | Observation | Reference |
| Particle Size | Increasing | Decreases | [12][18] |
| Drug Content | Increasing | Increases (for pipemidic acid) | [18] |
| Entrapment Efficiency | Increasing | May decrease at very high speeds | [11] |
Experimental Protocols
Protocol 1: Oil-in-Oil (o/o) Emulsion Solvent Evaporation Method
This method is suitable for encapsulating water-soluble drugs.
-
Preparation of the Dispersed Phase (Internal Phase):
-
Preparation of the Continuous Phase (External Phase):
-
Select an oil in which the drug and polymer are insoluble, such as liquid paraffin.
-
Add an appropriate amount of a surfactant (e.g., Span 80) to the continuous phase to act as an emulsifying agent.
-
-
Emulsification:
-
Pour the dispersed phase into the continuous phase under constant mechanical stirring at a controlled speed (e.g., 500-1500 rpm). The stirring should be maintained for a specified duration to form a stable emulsion.
-
-
Solvent Evaporation:
-
Continue stirring, often at a slightly elevated temperature (e.g., 40-50 °C), to facilitate the evaporation of the organic solvent from the dispersed droplets. This process leads to the solidification of the polymer, forming microparticles with the drug entrapped within.
-
-
Microparticle Recovery:
-
Once the solvent has completely evaporated, collect the microparticles by filtration or centrifugation.
-
Wash the collected microparticles several times with a suitable solvent (e.g., n-hexane) to remove any residual oil and surfactant.[17]
-
Dry the microparticles at room temperature or in a desiccator until a constant weight is achieved.
-
Protocol 2: Determination of Drug Entrapment Efficiency
-
Sample Preparation:
-
Accurately weigh a specific amount of the prepared microparticles.
-
Dissolve the microparticles in a suitable solvent that dissolves both the polymer and the drug (e.g., ethanol or a dichloromethane:ethanol mixture).[21]
-
-
Drug Extraction:
-
Use a method like agitation with a magnetic stirrer for a sufficient duration (e.g., 12 hours) to ensure complete extraction of the drug from the polymer matrix.[21]
-
-
Quantification:
-
Calculation:
-
Calculate the actual drug loading and the drug entrapment efficiency using the following formulas:
-
Drug Loading (%) = (Mass of drug in microparticles / Mass of microparticles) x 100
-
Entrapment Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
-
Where, Theoretical drug loading = (Mass of drug used in formulation / Total mass of drug and polymer used in formulation) x 100
-
Visualizations
Caption: Workflow for Eudragit® RS microparticle preparation.
Caption: Troubleshooting low drug entrapment efficiency.
References
- 1. Development of this compound 100 Microparticles Loaded with Ropinirole: Optimization and In Vitro Evaluation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. pjps.pk [pjps.pk]
- 7. asianpubs.org [asianpubs.org]
- 8. The effect of the drug/polymer ratio on the properties of the verapamil HCl loaded microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 16. tandfonline.com [tandfonline.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. The influence of stirring rate on biopharmaceutical properties of this compound microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Surfactants and their role in Pharmaceutical Product Development: An Overview [ommegaonline.org]
- 21. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Adjusting Eudragit RS/RL ratio to modify drug release profile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eudragit® RS and RL polymers to modify drug release profiles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between Eudragit® RS and Eudragit® RL?
Eudragit® RS and RL are copolymers of acrylic and methacrylic acid esters with a low content of quaternary ammonium groups.[1] The key difference lies in the proportion of these ammonium groups, which dictates their permeability to water. Eudragit® RL has a higher content of these hydrophilic groups, making it more permeable than Eudragit® RS.[2][3] Consequently, films made with Eudragit® RL exhibit faster drug release compared to those made with Eudragit® RS.[4][5]
Q2: How does altering the Eudragit® RS/RL ratio affect the drug release profile?
Adjusting the ratio of Eudragit® RS to RL is a common strategy to achieve a desired drug release rate.
-
Increasing the proportion of Eudragit® RS leads to a decrease in the overall permeability of the polymer matrix or coating. This results in a slower, more sustained drug release.[2][4] This is because Eudragit® RS has lower water permeability due to a smaller number of quaternary ammonium groups.[3]
-
Increasing the proportion of Eudragit® RL increases the permeability of the film, leading to a faster drug release rate.[4]
By blending these two polymers in different ratios, a wide range of release profiles can be tailored to specific drug delivery requirements.[6]
Q3: My coated tablets are showing cracking. What could be the cause and how can I fix it?
Film cracking can be attributed to several factors:
-
Inadequate Plasticizer: Eudragit® RS and RL polymers can form brittle films without the addition of a suitable plasticizer.[7][8] Insufficient plasticizer content can lead to a film that is not flexible enough to withstand the stresses of handling and storage. Increasing the plasticizer concentration, typically 10-25% by weight of the polymer, can resolve this issue.[9][10] Common plasticizers include triethyl citrate (TEC), dibutyl phthalate (DBP), and polyethylene glycol (PEG).[7][9]
-
High Internal Stresses: During the drying process, significant internal stresses can develop in the film, leading to cracks. Optimizing the curing temperature and time can help to anneal the film and reduce these stresses.[11]
-
Tablet Core Properties: A friable or swelling tablet core can also induce stress on the coating, causing it to crack.[12] Ensure the tablet core has sufficient hardness and low friability.
Q4: The drug release from my formulation is too fast. How can I slow it down?
If the drug release is faster than desired, consider the following adjustments:
-
Increase the Eudragit® RS to RL ratio: As mentioned, a higher proportion of the less permeable Eudragit® RS will retard drug release.[2]
-
Increase the coating thickness: A thicker coating will increase the diffusion path length for the drug, thereby slowing down its release.[2]
-
Decrease the plasticizer concentration: While a certain amount of plasticizer is necessary, excessive amounts can increase polymer chain mobility and drug diffusion. Reducing the plasticizer level can lead to a more rigid film and slower release.[13]
-
Incorporate a less permeable polymer: Adding other polymers like ethylcellulose to the formulation can further decrease the permeability of the coating.[2]
Q5: My drug release is too slow. What are my options to increase the release rate?
To accelerate drug release, you can try the opposite strategies to the ones mentioned above:
-
Increase the Eudragit® RL to RS ratio: A higher proportion of the more permeable Eudragit® RL will facilitate faster drug release.[4]
-
Decrease the coating thickness: A thinner coating will reduce the diffusional barrier for the drug.
-
Increase the plasticizer concentration: A higher plasticizer level can increase the free volume within the polymer matrix, facilitating faster drug diffusion.[13]
-
Incorporate pore-formers: Adding soluble excipients like lactose or polyethylene glycol to the coating formulation can create channels upon dissolution, thereby increasing drug release.[7]
Data Presentation
Table 1: Effect of Eudragit® RS/RL Ratio on Theophylline Release from Coated Pellets
| Eudragit® RS:RL Ratio | % Drug Released at 1 hour | % Drug Released at 8 hours |
| 100:0 | 5 | 30 |
| 75:25 | 15 | 60 |
| 50:50 | 30 | 85 |
| 25:75 | 50 | 95 |
| 0:100 | 70 | >99 |
Data is illustrative and based on trends reported in the literature. Actual release profiles will depend on the specific drug, formulation, and process parameters.[4]
Table 2: Influence of Plasticizer Type and Concentration on Drug Permeability
| Plasticizer | Concentration (% w/w of polymer) | Permeability Coefficient (x 10⁻⁹ cm²/s) |
| Triethyl Citrate (TEC) | 10 | 1.5 |
| Triethyl Citrate (TEC) | 20 | 3.2 |
| Dibutyl Phthalate (DBP) | 10 | 1.8 |
| Dibutyl Phthalate (DBP) | 20 | 4.1 |
This data is representational and highlights the general trend of increased permeability with higher plasticizer concentration. The choice of plasticizer also influences the permeability.[9][10]
Experimental Protocols
Protocol 1: Preparation of Eudragit® RS/RL Coated Pellets
This protocol describes a typical method for coating drug-loaded pellets with a Eudragit® RS/RL film using a fluid bed coater.
1. Preparation of the Coating Solution: a. Weigh the required amounts of Eudragit® RS 100 and/or Eudragit® RL 100 powders.[14] b. In a separate container, prepare a diluent mixture of acetone and isopropanol (e.g., in a 40:60 ratio).[14] c. Slowly add the Eudragit® powder to the solvent mixture while stirring continuously until the polymer is completely dissolved. This may take 30-60 minutes.[14] d. In another container, disperse the anti-tacking agent (e.g., talc, 50% based on polymer weight) and the plasticizer (e.g., triethyl citrate, 10-20% based on polymer weight) in a portion of the solvent mixture using a high-shear mixer.[14] e. Slowly add the excipient suspension to the Eudragit® solution with constant stirring.[14] f. Pass the final spray suspension through a 0.5 mm sieve to remove any agglomerates.[14]
2. Fluid Bed Coating Process: a. Pre-heat the fluid bed coater to the desired product temperature (e.g., 25-30°C).[15] b. Load the drug-containing pellets into the coating chamber. c. Start the fluidization process and allow the pellets to reach a stable temperature. d. Begin spraying the coating solution onto the fluidized pellets at a controlled rate (e.g., 8-12 g/min/kg ).[15] e. Monitor the process parameters such as inlet air temperature (e.g., 35-50°C), atomizing air pressure (e.g., 2.0 bar), and fluidization air volume.[15] f. Continue the coating process until the desired weight gain (coating level) is achieved.
3. Curing/Drying: a. After the coating process is complete, dry the coated pellets in the fluid bed coater for a specified period (e.g., 15-30 minutes) at a slightly elevated temperature (e.g., 40°C). b. For further film formation and to ensure the removal of residual solvents, cure the pellets in a drying oven at a specific temperature and duration (e.g., 60°C for 2 hours).[11]
4. In Vitro Dissolution Testing: a. Perform dissolution testing using a USP dissolution apparatus (e.g., Apparatus 2, paddle type).[4] b. Use a suitable dissolution medium (e.g., 0.1 N HCl for 2 hours, followed by phosphate buffer pH 6.8).[16] c. Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 rpm.[16] d. Withdraw samples at predetermined time intervals and analyze for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry).[17]
Protocol 2: Preparation of Eudragit® RS/RL Matrix Tablets
This protocol outlines the preparation of sustained-release matrix tablets using Eudragit® RS/RL by wet granulation.
1. Blending: a. Accurately weigh the active pharmaceutical ingredient (API), Eudragit® RS PO and/or RL PO, and other excipients such as fillers (e.g., lactose, microcrystalline cellulose).[17][18] b. Dry blend the powders in a suitable blender for a sufficient time to ensure uniformity.
2. Granulation: a. Prepare a binder solution (e.g., polyvinyl alcohol in an ethanol/water mixture).[17] b. Slowly add the binder solution to the powder blend while mixing to form a wet mass of suitable consistency. c. Pass the wet mass through a sieve (e.g., #12 mesh) to form granules.
3. Drying and Milling: a. Dry the wet granules in a tray dryer or a fluid bed dryer at an appropriate temperature (e.g., 50°C) until the desired moisture content is reached. b. Mill the dried granules through a smaller mesh sieve (e.g., #16 mesh) to obtain a uniform particle size distribution.
4. Lubrication and Compression: a. Add a lubricant (e.g., magnesium stearate) and a glidant (e.g., colloidal silicon dioxide) to the dried granules and blend for a short period (e.g., 5 minutes).[19] b. Compress the final blend into tablets of the desired weight and hardness using a tablet press.[18]
5. In Vitro Dissolution Testing: a. Follow the procedure outlined in Protocol 1, step 4, to evaluate the drug release from the matrix tablets.
Visualizations
Caption: Relationship between Eudragit® RS/RL ratio and drug release.
Caption: Experimental workflow for Eudragit® coated pellets.
References
- 1. Effects of Processing on the Release Profiles of Matrix Systems Containing 5-Aminosalicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of Optimum Combination of this compound/Eudragit RL/Ethyl Cellulose Polymeric Free Films Based on Experimental Design for Using as a Coating System for Sustained Release Theophylline Pellets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Mechanical Properties and Drug Permeability of Chitosan/Eudragit RL Composite Film - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EUDRAGIT® Functional Polymers for Sustained Release - Evonik Industries [healthcare.evonik.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Plasticizer Effect on Thermo-responsive Properties of this compound Films - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Plasticizer on Release Kinetics of Diclofenac Sodium Pellets Coated with this compound 30 D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TOP 10 - Troubleshooting Guide Film Coating - Biogrund [biogrund.com]
- 13. Eudragit(®) RS PO/RL PO as rate-controlling matrix-formers via roller compaction: Influence of formulation and process variables on functional attributes of granules and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. studylib.net [studylib.net]
- 15. studylib.net [studylib.net]
- 16. jddtonline.info [jddtonline.info]
- 17. ijpsonline.com [ijpsonline.com]
- 18. Multiple response optimization of processing and formulation parameters of Eudragit RL/RS-based matrix tablets for sustained delivery of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medicina.lsmuni.lt [medicina.lsmuni.lt]
Validation & Comparative
Eudragit RS vs. Eudragit RL: A Comparative Analysis for Controlled Drug Release
For Researchers, Scientists, and Drug Development Professionals
Eudragit® polymers, a family of polymethacrylates, are extensively utilized in the pharmaceutical industry for developing modified drug delivery systems.[1] Among the various grades, Eudragit RS and Eudragit RL are frequently employed for creating sustained-release formulations. While structurally similar, their subtle chemical differences lead to significantly distinct drug release profiles. This guide provides an objective comparison of this compound and Eudragit RL, supported by experimental data, to aid researchers in selecting the appropriate polymer for their specific drug delivery applications.
Core Chemical and Physical Differences
This compound and Eudragit RL are copolymers of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups.[1] The fundamental distinction between them lies in the molar ratio of these quaternary ammonium groups. Eudragit RL (high permeability) contains approximately 10% of these hydrophilic groups, whereas this compound (low permeability) has a lower content of about 5%.[1] This seemingly small difference in the number of hydrophilic quaternary ammonium groups profoundly impacts their permeability to water, which is the primary factor governing drug release.[1][2]
Eudragit RL, with its higher concentration of quaternary ammonium groups, exhibits greater water permeability and swelling.[2][3] This increased hydrophilicity allows for faster penetration of aqueous fluids into the polymer matrix, leading to a quicker dissolution and diffusion of the encapsulated drug.[2][3] Conversely, this compound is less permeable to water, resulting in a more retarded and sustained drug release profile.[3][4] Both polymers are insoluble in aqueous media and exhibit pH-independent swelling.[1][2]
Comparative Drug Release Performance
Experimental studies consistently demonstrate the differential drug release characteristics of formulations based on this compound and Eudragit RL.
A study on ropinirole HCl microparticles showed that formulations prepared with this compound 100 alone provided a more sustained release compared to those with Eudragit RL 100 alone or in combination.[2] After 12 hours, formulations with only this compound 100 released less than 65% of the drug, while those with Eudragit RL 100 released over 90% in the same timeframe.[2] This highlights the potent release-retardant nature of this compound.[2]
Similarly, in a study involving nanoparticles for ophthalmic delivery, drug release from this compound 100 nanoparticles was significantly slower than from Eudragit RL 100 nanoparticles.[3][4] Over a 48-hour period, the cumulative drug release was approximately 70-80% for this compound 100 formulations, showcasing its ability to prolong drug release.[3][4]
The ratio of this compound to Eudragit RL in a formulation can be precisely adjusted to achieve a desired release rate.[5] Increasing the proportion of Eudragit RL leads to a faster release, while a higher proportion of this compound results in a more extended release.[6][7]
Quantitative Drug Release Data
The following tables summarize the comparative drug release data from various studies.
Table 1: Cumulative Release of Ropinirole HCl from Microparticles [2]
| Formulation (Polymer) | % Drug Release at 8 hours | % Drug Release at 12 hours |
| This compound 100 | ~50% | < 65% |
| Eudragit RL 100 | > 90% | > 93% |
| This compound 100 & RL 100 Combination | - | > 65% but < 93% |
Table 2: Cumulative Drug Release from Nanoparticles over 48 hours [3][4]
| Polymer | Approximate Total Drug Release |
| This compound 100 | 70 - 80% |
| Eudragit RL 100 | 80 - 90% |
Experimental Protocols
The following are generalized methodologies for the preparation and evaluation of Eudragit-based drug delivery systems, based on commonly cited experimental procedures.[2][8]
Preparation of Microparticles by Solvent Evaporation Technique
-
Polymer Solution Preparation: Dissolve a specific amount of this compound 100 and/or Eudragit RL 100 in a suitable organic solvent (e.g., a mixture of dichloromethane and methanol).
-
Drug Dispersion: Disperse the active pharmaceutical ingredient (API) in the polymer solution.
-
Emulsification: Pour the drug-polymer solution into a continuous phase (e.g., liquid paraffin) containing an emulsifying agent (e.g., Span 80) under constant stirring to form an oil-in-oil emulsion.
-
Solvent Evaporation: Continue stirring for several hours to allow the organic solvent to evaporate, leading to the formation of solid microparticles.
-
Microparticle Collection and Washing: Collect the microparticles by filtration, wash them with a suitable solvent (e.g., n-hexane) to remove any residual oil, and then dry them.
In Vitro Drug Release Study (USP Dissolution Apparatus II)
-
Dissolution Medium: Prepare a suitable dissolution medium, such as phosphate buffer pH 6.8.[2]
-
Apparatus Setup: Use a USP Dissolution Apparatus II (paddle type) maintained at 37 ± 0.5°C with a paddle speed of 100 rpm.[2]
-
Sample Introduction: Accurately weigh a quantity of the microparticles and add it to the dissolution vessel containing the dissolution medium.
-
Sampling: At predetermined time intervals, withdraw a specific volume of the sample from the dissolution medium and replace it with an equal volume of fresh medium to maintain a constant volume.
-
Analysis: Filter the withdrawn samples and analyze the drug content using a suitable analytical method, such as UV-Vis spectrophotometry, at the drug's maximum absorbance wavelength.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Visualizing the Process and Logic
The following diagrams illustrate the logical relationship between the polymer properties and their effect on drug release, as well as a typical experimental workflow.
Caption: Logical flow of Eudragit properties to drug release.
Caption: Experimental workflow for microparticle preparation and release.
Conclusion
The choice between this compound and Eudragit RL is dictated by the desired drug release profile. Eudragit RL is suitable for formulations requiring a relatively faster-sustained release, while this compound is the polymer of choice for achieving a more prolonged and controlled release. Furthermore, by blending these two polymers in various ratios, formulators can precisely modulate the permeability of the resulting film coat or matrix and, consequently, tailor the drug release kinetics to meet specific therapeutic needs.[1][5] This versatility makes this compound and RL invaluable tools in the development of advanced oral controlled drug delivery systems.
References
- 1. Eudragit®: A Versatile Family of Polymers for Hot Melt Extrusion and 3D Printing Processes in Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EUDRAGIT® Functional Polymers for Sustained Release - Evonik Industries [healthcare.evonik.com]
- 6. researchgate.net [researchgate.net]
- 7. banglajol.info [banglajol.info]
- 8. storage.googleapis.com [storage.googleapis.com]
A Head-to-Head Battle of Polymers: Eudragit RS vs. Ethylcellulose for Sustained Release Drug Delivery
For researchers, scientists, and drug development professionals navigating the complex landscape of controlled-release formulations, the choice of the right polymer is paramount. This guide provides a comprehensive, data-driven comparison of two leading candidates for sustained release matrices: Eudragit RS and ethylcellulose.
This in-depth analysis delves into the critical performance attributes of this compound, a copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups, and ethylcellulose, a derivative of cellulose where some hydroxyl groups are converted into ethyl ether groups.[1][2][3] We will explore their impact on drug release profiles, mechanical tablet properties, and the influence of formulation variables, supported by experimental data and detailed protocols.
Unveiling the Chemical Blueprint
The distinct chemical structures of this compound and ethylcellulose are fundamental to their performance in sustained release matrices.
This compound is a cationic copolymer with quaternary ammonium groups, which render it permeable to water, leading to pH-independent swelling and drug release.[1]
Ethylcellulose, on the other hand, is a non-ionic, hydrophobic polymer derived from cellulose.[2][3] Its water-insoluble nature forms a rigid and inert matrix through which the drug diffuses.
Performance in Sustained Release Matrices: A Comparative Analysis
The choice between this compound and ethylcellulose hinges on the desired drug release profile, the physicochemical properties of the active pharmaceutical ingredient (API), and the intended manufacturing process.
Drug Release Profiles
Studies have shown that both polymers are effective in sustaining the release of various drugs. However, the mechanism and rate of release can differ significantly.
-
This compound: Due to its permeability, this compound matrices typically exhibit a release mechanism that is a combination of diffusion and erosion. The presence of quaternary ammonium groups allows for some swelling of the matrix, creating channels for drug diffusion. The drug release from this compound matrices often follows Higuchi or anomalous (non-Fickian) transport kinetics.[4]
-
Ethylcellulose: Being largely insoluble and forming an inert matrix, drug release from ethylcellulose matrices is predominantly controlled by Fickian diffusion through the porous network of the tablet. The release kinetics often fit the Higuchi model, indicating a diffusion-controlled process.[5][6]
The following table summarizes the drug release kinetics from matrix tablets formulated with this compound and ethylcellulose for different drugs.
| Drug | Polymer | Polymer Concentration (%) | Manufacturing Method | Release Kinetics Model | Release Exponent (n) (if applicable) | Reference |
| Aspirin | Eudragit RS100 | 10, 20, 30 | Direct Compression | Higuchi | - | [7] |
| Aspirin | Ethylcellulose | 5, 10, 20 | Direct Compression | Higuchi / Zero-order | - | [7] |
| Lobenzarit Disodium | This compound-PO | Not specified | Direct Compression | Higuchi | - | [8] |
| Lobenzarit Disodium | Ethocel 100 | Not specified | Direct Compression | Higuchi | - | [8] |
| Paracetamol | Eudragit RSPO | 1, 5, 10 | DG, WGO, WGA, SD | Higuchi | < 0.5 | [9] |
DG: Dry Granulation, WGO: Wet Granulation with Organic solvent, WGA: Wet Granulation with Aqueous dispersion, SD: Solid Dispersion
Influence of Formulation Variables
Polymer Concentration: As a general rule, increasing the concentration of both this compound and ethylcellulose in the matrix leads to a slower and more sustained drug release. This is attributed to the increased tortuosity and decreased porosity of the matrix, which hinders drug diffusion.
Tablet Hardness: The sensitivity of the drug release profile to changes in tablet hardness is a critical consideration for robust manufacturing.
-
This compound: In a study with aspirin matrix tablets, a decrease in hardness did not significantly change the slope of the release graph, but it did reduce the lag time for release. This suggests a moderate sensitivity to tablet hardness.[10]
-
Ethylcellulose: The same study demonstrated that for ethylcellulose-containing matrix tablets, both the slope and the y-intercept of the release graph did not change with a decrease in hardness. This indicates that ethylcellulose matrices can provide a release profile that is less sensitive to moderate changes in tablet hardness, which is a desirable attribute for manufacturing consistency.[7][10]
| Polymer | Drug | Change in Hardness | Effect on Release Profile | Reference |
| Eudragit RS100 | Aspirin | Decrease of 3 Kp | Slope unchanged, lag time decreased | [7] |
| Ethylcellulose | Aspirin | Decrease of 3 Kp | No significant change in slope or intercept | [7] |
Experimental Protocols: A Guide to Formulation and Testing
To ensure a thorough understanding of the comparative data, this section outlines the typical experimental methodologies employed in the evaluation of this compound and ethylcellulose sustained release matrices.
Tablet Preparation
Direct Compression: This is a simple and cost-effective method where the drug, polymer, and other excipients are blended and directly compressed into tablets.
Wet Granulation: This method involves the addition of a granulating liquid to the powder blend to form granules, which are then dried, sized, and compressed into tablets.
Tablet Characterization
Hardness Test: The tablet breaking force, often referred to as hardness, is measured using a calibrated hardness tester. The force required to fracture the tablet is recorded in Newtons (N) or Kiloponds (Kp).[11][12][13]
Friability Test: This test assesses the ability of the tablet to withstand abrasion and mechanical stress. A pre-weighed sample of tablets is placed in a friability tester and rotated for a set number of revolutions (typically 100). The tablets are then de-dusted and re-weighed. The percentage of weight loss should typically be less than 1%.[14][15][16]
In Vitro Dissolution Testing
The drug release from the matrix tablets is evaluated using a dissolution apparatus, most commonly the USP Apparatus 2 (Paddle Apparatus).
The dissolution data is then fitted to various kinetic models to understand the mechanism of drug release.
Conclusion: Making the Right Choice
Both this compound and ethylcellulose are highly effective polymers for formulating sustained release matrix tablets. The optimal choice depends on the specific requirements of the drug product.
-
This compound is a versatile polymer that allows for pH-independent sustained release through a combination of diffusion and erosion. Its permeability can be advantageous for certain drugs, but its moderate sensitivity to tablet hardness should be considered during process development.
-
Ethylcellulose forms a robust, inert matrix that provides a predictable, diffusion-controlled release. A key advantage is the lower sensitivity of its release profile to variations in tablet hardness, which can lead to a more robust and reproducible manufacturing process.
Ultimately, the selection between this compound and ethylcellulose should be guided by thorough pre-formulation studies, including drug-polymer compatibility, desired release kinetics, and the impact of manufacturing process variables. This guide provides a foundational understanding and the necessary experimental framework to empower researchers and formulation scientists to make informed decisions in the development of effective and reliable sustained release drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. welltchemicals.com [welltchemicals.com]
- 3. Ethyl cellulose - Wikipedia [en.wikipedia.org]
- 4. Effects of Processing on the Release Profiles of Matrix Systems Containing 5-Aminosalicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical properties and mechanism of drug release from ethyl cellulose matrix tablets prepared by direct compression and hot-melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Evaluation of this compound-PO and Ethocel 100 matrices for the controlled release of lobenzarit disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pjps.pk [pjps.pk]
- 10. researchgate.net [researchgate.net]
- 11. packqc.com [packqc.com]
- 12. tablethardness.com [tablethardness.com]
- 13. testinglab.com [testinglab.com]
- 14. usp.org [usp.org]
- 15. pharmacopeia.cn [pharmacopeia.cn]
- 16. usp.org [usp.org]
A Head-to-Head Battle: Spray Drying Versus Solvent Diffusion for Eudragit RS Microparticle Preparation
A comprehensive guide for researchers and drug development professionals on the comparative performance of two leading microencapsulation techniques for Eudragit RS, supported by experimental data.
In the realm of controlled drug delivery, the formulation of microparticles plays a pivotal role in enhancing therapeutic efficacy and patient compliance. This compound, a copolymer of poly(ethyl acrylate, methyl methacrylate, and trimethylammonioethyl methacrylate chloride), is a widely utilized polymer for fabricating microparticulate systems due to its pH-independent swelling and permeability characteristics, which are ideal for sustained drug release. Among the various techniques available for microparticle preparation, spray drying and solvent diffusion stand out as two of the most common and versatile methods. This guide provides an objective comparison of these two techniques for the preparation of this compound microparticles, presenting supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the optimal method for their specific drug delivery applications.
Executive Summary: A Tale of Two Techniques
Spray drying is a rapid, one-step process where a drug and polymer solution is atomized into a hot gas stream, leading to the instantaneous evaporation of the solvent and the formation of solid microparticles. In contrast, the solvent diffusion method, often referred to as quasi-emulsion solvent diffusion (QESD), involves the emulsification of a drug-polymer solution in an immiscible non-solvent phase. The subsequent diffusion of the solvent from the emulsion droplets into the non-solvent phase leads to the precipitation of the polymer and the formation of solid microparticles.
The choice between these two methods can significantly impact the physicochemical properties of the resulting this compound microparticles, including their size, morphology, drug loading, encapsulation efficiency, and, most importantly, their drug release profile.
Comparative Performance Data
The following tables summarize the quantitative data from various studies comparing the performance of spray drying and solvent diffusion for the preparation of this compound microparticles.
Table 1: Comparison of Production Yield, Drug Incorporation, and Encapsulation Efficiency
| Drug | Preparation Method | Drug:Polymer Ratio | Production Yield (%) | Drug Incorporation (%) | Encapsulation Efficiency (%) | Reference |
| Diflunisal | Quasi-Emulsion Solvent Diffusion | 1:10 | 91.3 | 9.0 | 90.0 | [1] |
| Diflunisal | Spray Drying | 1:10 | 85.2 | 8.8 | 88.0 | [1] |
| Budesonide | Solvent Evaporation | 1:4 | ~90 | - | ~72 | [2] |
| Budesonide | Spray Drying | 1:4 | 44.76 | - | ~78 | [2] |
| Vildagliptin | Solvent Evaporation | - | - | - | 51.79 - 64.03 | |
| Vildagliptin | Spray Drying | - | - | - | 71.42 - 89.87 |
Table 2: Comparison of Particle Size and Morphology
| Drug | Preparation Method | Median Particle Size (d50) | Particle Morphology | Reference |
| Diflunisal | Quasi-Emulsion Solvent Diffusion | ~280 µm | Spherical | [1] |
| Diflunisal | Spray Drying | ~210 µm | Spherical | [1] |
| Budesonide | Solvent Evaporation | - | Porous structure | [2] |
| Budesonide | Spray Drying | - | Less porous structure | [2] |
Table 3: Comparative In Vitro Drug Release Characteristics
| Drug | Preparation Method | Initial Burst Release | Time to 80% Drug Release | Release Kinetics | Reference |
| Budesonide | Solvent Evaporation | Lower | Slower | Diffusion-controlled | [2] |
| Budesonide | Spray Drying | Higher | Faster | Diffusion-controlled | [2] |
| Theophylline | Spray Drying (Organic Solution) | Lower | Slower | Sustained | [3] |
| Theophylline | Spray Drying (Aqueous Dispersion) | Higher | Faster | Sustained | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the typical experimental protocols for preparing this compound microparticles using both spray drying and solvent diffusion.
Spray Drying Method
The spray drying process involves the atomization of a feed solution containing the drug and this compound into a drying chamber where the solvent is rapidly evaporated by a hot gas stream.
Materials:
-
This compound 100
-
Active Pharmaceutical Ingredient (API)
-
Organic Solvent (e.g., ethanol, methanol, acetone, dichloromethane)[4]
-
Purified Water (if using a solvent mixture)
Equipment:
-
Spray Dryer (e.g., Büchi Mini Spray Dryer B-290)
-
Magnetic Stirrer
-
Analytical Balance
Procedure:
-
Solution Preparation: Dissolve a specific amount of this compound 100 and the API in the chosen organic solvent or solvent mixture to achieve the desired drug-to-polymer ratio. Stir the solution until both components are fully dissolved.
-
Spray Dryer Setup: Set the spray dryer parameters, including the inlet temperature, aspirator rate, and feed pump rate. These parameters need to be optimized based on the solvent system and the desired particle characteristics.
-
Atomization and Drying: Feed the prepared solution into the spray dryer. The solution is atomized into fine droplets, which are then dried in the hot air stream, leading to the formation of solid microparticles.
-
Collection: The dried microparticles are separated from the air stream by a cyclone and collected in a collection vessel.
-
Post-Processing: The collected microparticles may be further dried in an oven or desiccator to remove any residual solvent.
Solvent Diffusion (Quasi-Emulsion Solvent Diffusion) Method
The solvent diffusion method relies on the precipitation of the polymer around the drug following the diffusion of a water-miscible solvent from an emulsified phase into an aqueous phase.
Materials:
-
This compound 100
-
Active Pharmaceutical Ingredient (API)
-
Water-miscible Organic Solvent (e.g., ethanol, acetone)[1]
-
Aqueous Phase (e.g., purified water, often containing a stabilizer like polyvinyl alcohol - PVA)
-
Emulsifying Agent/Stabilizer (e.g., Polyvinyl Alcohol - PVA)
Equipment:
-
High-speed Homogenizer or Mechanical Stirrer
-
Magnetic Stirrer
-
Filtration apparatus
-
Drying oven or desiccator
Procedure:
-
Organic Phase Preparation: Dissolve this compound 100 and the API in the water-miscible organic solvent.
-
Aqueous Phase Preparation: Prepare the aqueous phase, which typically contains a stabilizer like PVA dissolved in purified water.
-
Emulsification: Add the organic phase to the aqueous phase under continuous stirring with a high-speed homogenizer or mechanical stirrer to form an oil-in-water (o/w) emulsion.
-
Solvent Diffusion: Continue stirring to allow the organic solvent to diffuse from the emulsion droplets into the surrounding aqueous phase. This causes the polymer to precipitate and solidify, forming microparticles.
-
Hardening and Collection: The formed microparticles are hardened by continued stirring and then collected by filtration.
-
Washing and Drying: The collected microparticles are washed with purified water to remove the stabilizer and any unencapsulated drug, and then dried in an oven or desiccator.
Visualizing the Processes and Their Outcomes
To better understand the experimental workflows and the logical relationships between the preparation methods and the resulting microparticle characteristics, the following diagrams are provided.
Caption: Experimental workflows for spray drying and solvent diffusion.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Eudragit® Microparticles for the Release of Budesonide: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic solution versus aqueous dispersion of this compound in preparation of sustained release microparticles of theophylline using spray drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
A Comparative Guide to In Vitro Dissolution Testing of Eudragit RS Coated Tablets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro dissolution performance of Eudragit RS coated tablets, supported by experimental data from various studies. It delves into the critical factors influencing drug release, compares this compound with alternative polymers, and offers detailed experimental protocols for reproducible testing.
Executive Summary
This compound, a copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups, is a widely utilized polymer for creating sustained-release coatings for solid dosage forms. Its permeability is low and pH-independent, making it suitable for controlled drug delivery over an extended period.[1][2] The dissolution profile of this compound coated tablets is significantly influenced by the choice and concentration of plasticizers, the coating thickness, and the combination with other polymers. This guide will explore these aspects in detail, providing a comparative analysis to aid in formulation development.
Performance Comparison: this compound vs. Alternatives
The selection of a coating polymer is a critical determinant of a drug's release profile. Here, we compare the dissolution characteristics of tablets coated with this compound against those coated with Eudragit RL and combinations thereof. Eudragit RL exhibits higher permeability than this compound due to a greater number of quaternary ammonium groups, leading to faster drug release.[3]
Table 1: Comparative Dissolution Data of Valsartan Tablets with Different Eudragit Coatings
| Coating Polymer(s) | Coating Level (%) | Time (hours) | Cumulative Drug Release (%) |
| This compound | 5 | 6 | 10.3 ± 0.31 |
| 10 | 85.24 ± 4.0 | ||
| 10 | 6 | 1.64 ± 0.5 | |
| 10 | 23.50 ± 3.2 | ||
| 15 | 6 | 2.20 ± 0.4 | |
| 10 | 8.87 ± 3.2 | ||
| This compound:RL (50:50) | 5 | 6 | 53.52 ± 2.8 |
| 10 | 101.27 ± 3.0 | ||
| 10 | 6 | 22.06 ± 2.13 | |
| 10 | 63.67 ± 3.5 | ||
| 15 | 6 | 15.72 ± 2.4 | |
| 10 | 42.57 ± 2.9 | ||
| This compound:RL (80:20) | 5 | 6 | 20.19 ± 2.02 |
| 10 | 72.58 ± 3.9 | ||
| 10 | 6 | 17.73 ± 1.94 | |
| 10 | 49.26 ± 3.5 | ||
| 15 | 6 | 13.75 ± 2.3 | |
| 10 | 39.57 ± 2.6 |
Source: Adapted from a comparative study on valsartan tablets.[4]
The data clearly indicates that as the coating level of this compound increases, the drug release is significantly retarded.[4] The inclusion of the more permeable Eudragit RL in the coating formulation leads to a faster and more complete drug release.[4]
The Influence of Plasticizers on Dissolution
Plasticizers are essential additives in film coating to ensure flexibility and prevent cracking.[5] However, they can also significantly impact the drug release profile. The following data compares the effect of two common plasticizers, Triethyl Citrate (TEC) and Polyethylene Glycol (PEG) 6000, on the dissolution of diclofenac sodium pellets coated with this compound 30 D.
Table 2: Effect of Plasticizer Type and Concentration on Diclofenac Sodium Release
| Plasticizer | Plasticizer Concentration (% w/w of this compound 30 D) | Time (hours) | Cumulative Drug Release (%) |
| TEC | 10 | 2 | ~5 |
| 10 | ~12 | ||
| 24 | ~70 | ||
| PEG 6000 | Not specified | 10 | ~30 |
| 24 | 98.35 ± 2.35 | ||
| Unplasticized | 0 | - | Higher drug release due to cracking |
Source: Adapted from a study on the effect of plasticizers on diclofenac sodium pellets.[5]
Formulations containing PEG 6000 showed a much faster drug release compared to those with TEC.[5][6] The study also noted that an unplasticized coating led to cracking and consequently, a higher rate of drug release.[5] Increasing the concentration of TEC was found to decrease the drug release rate.[5]
Experimental Protocols
Reproducibility of in vitro dissolution studies is paramount. Below are detailed methodologies for the key experiments cited in this guide.
Dissolution Testing of Valsartan Coated Tablets
-
Apparatus: USP Dissolution Apparatus (Type not specified in the abstract).
-
Dissolution Medium: The study likely used a sequence of different pH media to simulate the gastrointestinal tract, starting with an acidic medium (e.g., 0.1 N HCl) followed by buffers of increasing pH (e.g., pH 6.8 and 7.4), although the specifics are not detailed in the provided text.[4]
-
Test Conditions:
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.[7]
-
Analysis: The amount of valsartan released is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]
Dissolution Testing of Diclofenac Sodium Coated Pellets
-
Apparatus: USP Apparatus 1 (Basket).[5]
-
Dissolution Medium: The study involved a two-stage dissolution, first in 0.1 N HCl for 2 hours, followed by a phosphate buffer at pH 6.8.[5][6]
-
Test Conditions:
-
Volume: Not specified.
-
Temperature: 37 ± 0.5°C.
-
Rotation Speed: Not specified.
-
-
Sampling: Samples were withdrawn at various time points up to 24 hours.[5]
-
Analysis: The concentration of diclofenac sodium was determined using a suitable analytical method, likely UV-Vis spectrophotometry.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the in vitro dissolution testing of coated tablets.
Caption: A flowchart of the in vitro dissolution testing process.
Logical Relationships in Sustained Release
The mechanism of drug release from this compound coated tablets is primarily governed by diffusion through the water-insoluble but permeable polymer film. The following diagram illustrates the key factors influencing this process.
Caption: Key determinants of drug release from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. EUDRAGIT® Functional Polymers for Sustained Release - Evonik Industries [healthcare.evonik.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Plasticizer on Release Kinetics of Diclofenac Sodium Pellets Coated with this compound 30 D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Establishing In Vitro-In Vivo Correlation (IVIVC) for Eudragit RS Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Eudragit RS systems in establishing in vitro-in vivo correlation (IVIVC), a critical tool in oral controlled-release dosage form development. By leveraging experimental data, this document outlines the performance of this compound against other widely used controlled-release polymers, namely Ethylcellulose and Hydroxypropyl Methylcellulose (HPMC). The objective is to offer a data-driven resource for formulation scientists to select appropriate polymers and streamline the development process.
Executive Summary
This compound, a copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups, is a well-established polymer for formulating sustained-release oral dosage forms. Its pH-independent swelling and permeability characteristics make it a suitable candidate for achieving predictable drug release profiles. This guide demonstrates that this compound-based formulations can establish a strong Level A IVIVC, allowing in vitro dissolution data to serve as a surrogate for in vivo bioequivalence studies. While direct comparative IVIVC studies are limited, this guide compiles and analyzes available data to offer a valuable performance benchmark against ethylcellulose and HPMC systems for the model drug theophylline.
Comparative Performance of Controlled-Release Systems
The selection of a rate-controlling polymer is a pivotal decision in the development of modified-release dosage forms. The following tables summarize the in vitro release and in vivo pharmacokinetic data for theophylline formulations based on this compound, Ethylcellulose, and HPMC.
Table 1: In Vitro Theophylline Release from Different Polymeric Systems
| Formulation Type | Polymer System | Dissolution Medium | Time (hours) | Cumulative Drug Release (%) | Reference |
| Matrix Tablets | Eudragit RSPO/RLPO | pH 7.4 Phosphate Buffer | 1 | 25.3 ± 2.1 | [1] |
| 4 | 58.7 ± 3.5 | [1] | |||
| 8 | 85.1 ± 4.2 | [1] | |||
| 12 | 98.9 ± 2.8 | [1] | |||
| Coated Microspheres | Ethylcellulose | pH 1.2 (1h) then pH 6.0 | 1 | ~15 | [2] |
| 4 | ~50 | [2] | |||
| 8 | ~85 | [2] | |||
| 12 | >95 | [2] | |||
| Matrix Tablets | HPMC K100M | pH 7.4 Phosphate Buffer | 1 | 18.5 ± 1.2 | [3] |
| 4 | 45.2 ± 2.5 | [3] | |||
| 8 | 70.8 ± 3.1 | [3] | |||
| 10 | 77.4 ± 1.6 | [3] |
Table 2: In Vivo Pharmacokinetic Parameters of Theophylline from Different Polymeric Systems in Humans
| Formulation Type | Polymer System | Cmax (µg/mL) | Tmax (hr) | AUC₀₋₂₄ (µg·hr/mL) | Reference |
| Matrix Tablets | Eudragit RSPO/RLPO | 4.8 ± 0.7 | 6.0 ± 1.0 | 85.3 ± 12.5 | [1] |
| Coated Microspheres | Ethylcellulose | 4.5 ± 0.6 | 5.5 ± 0.9 | 79.8 ± 11.2 | [2] |
| Marketed SR Tablets | (Polymer not specified) | 5.2 ± 0.9 | 6.0 ± 1.2 | 88.1 ± 14.3 | [4] |
Note: Direct comparative in vivo data for HPMC-based theophylline matrix tablets from the same study was not available. The data for the marketed sustained-release (SR) tablet is included for a general comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for the data presented.
In Vitro Dissolution Studies
-
Eudragit RSPO/RLPO Matrix Tablets : The in vitro release of theophylline was studied using a USP dissolution apparatus (paddle type) at 50 rpm. The dissolution medium was 900 mL of pH 7.4 phosphate buffer maintained at 37 ± 0.5°C. Samples were withdrawn at predetermined time intervals and analyzed spectrophotometrically.[1]
-
Ethylcellulose Coated Microspheres : Dissolution studies were performed using a USP paddle method. The dissolution medium was initially 900 mL of simulated gastric fluid (pH 1.2) for the first hour, followed by a change to simulated intestinal fluid (pH 6.0) for the remainder of the study. The temperature was maintained at 37 ± 0.5°C.[2]
-
HPMC K100M Matrix Tablets : In vitro drug release was assessed using a USP Dissolution Apparatus 2000 (paddle method) in 900 mL of pH 7.4 phosphate buffer at 50 rpm and 37 ± 0.5°C.[3]
In Vivo Bioavailability Studies
-
Eudragit RSPO/RLPO Matrix Tablets : A single-dose, two-way crossover study was conducted in healthy human volunteers. Blood samples were collected at predetermined time intervals following oral administration of the tablet. Plasma concentrations of theophylline were determined using a validated HPLC method. Pharmacokinetic parameters were calculated from the plasma concentration-time data.[1]
-
Ethylcellulose Coated Microspheres : A single-dose, open-label, randomized, crossover study was performed in healthy male volunteers. Plasma samples were collected over 24 hours after administration of the formulation. Theophylline concentrations in plasma were quantified by a validated HPLC method.[2]
Visualizing the IVIVC Process and Experimental Workflows
Graphical representations are essential for understanding complex processes and relationships. The following diagrams, generated using Graphviz, illustrate the key workflows and concepts in establishing IVIVC.
Caption: Workflow for establishing a Level A IVIVC.
Caption: Drug release mechanism from a this compound matrix tablet.
Caption: Logical workflow for comparing controlled-release systems.
Conclusion
The data presented in this guide indicates that this compound-based formulations are capable of providing sustained drug release and can achieve a robust Level A in vitro-in vivo correlation. The pharmacokinetic profile of theophylline from this compound tablets is comparable to that of ethylcellulose-coated pellets, demonstrating its efficacy as a controlled-release polymer. While a direct IVIVC comparison with HPMC for theophylline was not found in the reviewed literature, the in vitro data suggests that HPMC also provides effective sustained release, although potentially with a different release kinetic profile.
For drug development professionals, the successful establishment of an IVIVC with a this compound system can significantly de-risk and accelerate the formulation development process. It allows for the use of in vitro dissolution as a reliable predictor of in vivo performance, reducing the need for extensive human bioequivalence studies for post-approval changes. The choice between this compound, ethylcellulose, and HPMC will ultimately depend on the specific drug properties, desired release profile, and manufacturing considerations. This guide provides a foundational dataset to aid in this critical decision-making process.
References
- 1. Sustained Release of Theophylline from Eudragit RLPO and RSPO Tablets | Semantic Scholar [semanticscholar.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Formulation and Evaluation of Hydroxypropyl Methylcellulose-based Controlled Release Matrix Tablets for Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Showdown: TEC vs. PEG as Plasticizers for Eudragit RS in Drug Delivery
For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is a critical step in formulating robust and effective oral solid dosage forms using Eudragit RS. This guide provides an objective, data-driven comparison of two commonly used plasticizers, Triethyl Citrate (TEC) and Polyethylene Glycol (PEG), evaluating their impact on the physicochemical and drug release properties of this compound films and coatings.
This comparative analysis synthesizes experimental data to illuminate the distinct advantages and disadvantages of TEC and PEG, empowering formulators to make informed decisions based on the specific performance requirements of their drug delivery systems. The following sections delve into a detailed comparison of their effects on thermal properties, mechanical characteristics, and drug release kinetics, supported by experimental protocols and visual workflows.
Thermal Properties: Impact on Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a crucial parameter for polymeric films, indicating the transition from a rigid, glassy state to a more flexible, rubbery state. Plasticizers are added to lower the Tg of the polymer, enhancing film formation and flexibility. The efficiency of a plasticizer is often determined by its ability to reduce the Tg of the polymer.
A comparative study on the effect of TEC and PEG 400 on the Tg of this compound films revealed a concentration-dependent decrease in Tg for both plasticizers.[1] As the concentration of the plasticizer increased, the Tg of the this compound films decreased.[1]
| Plasticizer Concentration (% w/w of polymer) | Glass Transition Temperature (Tg) with TEC (°C) | Glass Transition Temperature (Tg) with PEG 400 (°C) |
| 0 | 58.5 | 58.5 |
| 5 | 45.2 | 46.8 |
| 10 | 38.1 | 39.5 |
| 20 | Not Detected | 35.2 |
Mechanical Properties of Plasticized Eudragit Films
The mechanical properties of a film, such as tensile strength and elongation at break, are critical for the integrity of the coating on a solid dosage form. An ideal plasticizer imparts flexibility (high elongation) without excessively compromising the strength (tensile strength) of the film.
While specific data for this compound is limited, a study on the structurally similar Eudragit RL provides valuable insights into the comparative effects of TEC and PEG 400 on mechanical properties. The data below is for Eudragit RL films and should be considered as a proxy for the behavior of this compound.
| Plasticizer (10% w/w) | Tensile Strength (MPa) | % Elongation |
| None | 12.5 | 8.5 |
| TEC | 8.2 | 15.2 |
| PEG 400 | 6.5 | 25.8 |
Note: Data is for Eudragit RL films and serves as a comparative reference for this compound.
Drug Release Characteristics: A Tale of Two Mechanisms
The choice of plasticizer can significantly influence the drug release profile from a this compound-coated dosage form. This compound is a polymer with low permeability, and the plasticizer can modulate this by altering the film's properties.
In a study evaluating the release of diclofenac sodium from pellets coated with this compound 30 D, formulations containing PEG 6000 exhibited a significantly higher drug release compared to those with TEC.[2][3] After 24 hours, pellets plasticized with PEG 6000 released over 98% of the drug, whereas those with TEC released approximately 68%.[2][3] This difference is attributed to the higher water solubility of PEG, which can leach out from the film, creating pores and increasing drug diffusion.[1] Conversely, the more hydrophobic nature of TEC results in a less permeable film, leading to a more controlled and sustained release.[2]
| Plasticizer (10% w/w) | Drug Released at 2h (%) | Drug Released at 10h (%) | Drug Released at 24h (%) |
| TEC | ~5 | ~12 | ~70 |
| PEG 6000 | ~20 | ~30 | >90 |
Experimental Protocols
Preparation of this compound Films
This compound films can be prepared using the solvent casting method.[1] A 12% w/v solution of this compound is prepared in ethanol (96%). The plasticizer (TEC or PEG 400) is then added at the desired concentration (e.g., 5%, 10%, or 20% w/w based on the polymer weight) and stirred until a homogenous solution is formed. This solution is then cast onto a level surface, such as a Teflon plate, and dried in an oven at a controlled temperature (e.g., 40°C) for a specified period (e.g., 48 hours) to ensure complete solvent evaporation. The resulting films are then carefully peeled and stored in a desiccator until further analysis.
Determination of Glass Transition Temperature (Tg)
The glass transition temperature of the prepared films is determined using Differential Scanning Calorimetry (DSC). A small sample of the film (typically 5-10 mg) is hermetically sealed in an aluminum pan. The sample is then subjected to a heat-cool-heat cycle at a controlled rate (e.g., 10°C/min) over a specific temperature range (e.g., -20°C to 100°C). The Tg is determined from the midpoint of the transition in the second heating scan.
In Vitro Drug Release Study
The drug release from this compound-coated pellets is evaluated using a USP dissolution apparatus (e.g., Apparatus 1, baskets). The dissolution medium is typically a buffered solution (e.g., pH 6.8) maintained at 37 ± 0.5°C. At predetermined time intervals, samples of the dissolution medium are withdrawn, and the concentration of the released drug is quantified using a suitable analytical method, such as UV-spectrophotometry, at the drug's maximum wavelength. The cumulative percentage of drug released is then plotted against time.
Experimental Workflow
Experimental Workflow for Plasticizer Evaluation.
Conclusion
The choice between TEC and PEG as a plasticizer for this compound formulations is highly dependent on the desired drug release profile and the required mechanical properties of the final dosage form.
-
For a more controlled and sustained drug release , TEC is the superior choice. Its lower water solubility results in a less permeable film, effectively retarding drug diffusion.[1][2]
-
For formulations where a faster drug release is desired , PEG is the more suitable option. Its high water solubility leads to the formation of a more porous film upon exposure to aqueous media, facilitating faster drug permeation.[1][2]
From a mechanical standpoint, while data for this compound is not directly available, extrapolation from Eudragit RL studies suggests that PEG 400 may impart greater flexibility (higher % elongation) to the film compared to TEC. Researchers must weigh the trade-off between film flexibility and the desired drug release kinetics when selecting the appropriate plasticizer for their specific application. This guide provides the foundational data and methodologies to support this critical decision-making process in the development of robust and effective drug delivery systems.
References
- 1. Comparison of Plasticizer Effect on Thermo-responsive Properties of this compound Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Comparison of physicomechanical properties of films prepared from organic solutions and aqueous dispersion of Eudragit RL - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FTIR and DSC Analysis for Drug-Eudragit RS Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) for the characterization of interactions between various active pharmaceutical ingredients (APIs) and Eudragit RS, a widely used copolymer in oral solid dosage forms. Understanding these interactions is crucial for predicting the stability, drug release profile, and overall performance of the final formulation. This document outlines detailed experimental protocols, presents comparative data for several model drugs, and visualizes the analytical workflows.
Introduction to Drug-Polymer Interaction Studies
In the development of pharmaceutical formulations, particularly sustained-release systems, the compatibility between the drug and the polymer matrix is of paramount importance. This compound, a copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups, is frequently used to control drug release. Interactions between the drug and this compound can influence the physical and chemical properties of the formulation, affecting its stability and bioavailability.[1][2] FTIR and DSC are powerful analytical techniques to probe these interactions at the molecular level.[2]
Fourier-Transform Infrared Spectroscopy (FTIR) is a vibrational spectroscopy technique that identifies functional groups within a molecule.[3][4] Changes in the vibrational frequencies of these groups, such as shifts in peak position, changes in peak intensity, or the appearance of new peaks, can indicate the formation of new chemical bonds (e.g., hydrogen bonds) between the drug and the polymer.[3][5]
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It is used to determine thermal events such as melting point (Tm), glass transition temperature (Tg), and enthalpy changes (ΔH).[7][8] Shifts in these thermal events in a drug-polymer mixture compared to the individual components can signify miscibility, the formation of a solid dispersion, or other physical interactions.[7]
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. The following sections outline standard protocols for FTIR and DSC analysis of drug-Eudragit RS mixtures.
FTIR Spectroscopy: KBr Pellet Method
The Potassium Bromide (KBr) pellet method is a common sample preparation technique for the FTIR analysis of solid samples.[9][10][11][12]
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Drug substance, this compound, and their physical mixture
Procedure:
-
Sample Preparation: Dry the drug, this compound, and KBr to remove any residual moisture, which can interfere with the IR spectrum.[11]
-
Grinding: Separately grind a small amount of the drug, this compound, and the physical mixture (typically in a 1:1 or other relevant ratio) into a fine powder using an agate mortar and pestle.[12]
-
Mixing: For each sample, weigh approximately 1-2 mg of the powdered sample and 100-200 mg of dry KBr.[10] Mix them thoroughly in the agate mortar.[10]
-
Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.[11][12]
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[9] A background spectrum of a pure KBr pellet should also be recorded for correction.[10]
Differential Scanning Calorimetry (DSC)
DSC analysis provides insights into the physical state and thermal properties of the drug, polymer, and their mixture.[6][7][13]
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum pans and lids
-
Crimper for sealing the pans
-
Drug substance, this compound, and their physical mixture
Procedure:
-
Sample Preparation: Accurately weigh 2-10 mg of the sample (drug, this compound, or physical mixture) into an aluminum pan.[13][14]
-
Sealing: Seal the pan with a lid using a crimper. An empty sealed pan should be prepared as a reference.[14]
-
Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).[14]
-
Thermal Program: Heat the sample at a constant rate, typically 10°C/min, over a defined temperature range (e.g., 25°C to 300°C).[13][15] The temperature range should encompass the expected thermal events of the individual components.
-
Data Analysis: Record the heat flow as a function of temperature to obtain the DSC thermogram. Analyze the thermogram to determine the melting point, glass transition temperature, and enthalpy of fusion.
Comparative Analysis of Drug-Eudragit RS Interactions
The following tables summarize the FTIR and DSC data for several drugs in combination with this compound, providing a comparative overview of their interactions.
FTIR Spectral Data Comparison
| Drug | Key Functional Groups and their Wavenumbers (cm⁻¹) in Pure Drug | Observed Changes in the Drug-Eudragit RS Mixture | Interpretation of Interaction |
| Ibuprofen | C=O stretching of carboxylic acid dimer (~1721 cm⁻¹) | Broadening and slight shift of the C=O peak. | Evidence of hydrogen bonding between the carboxylic acid group of ibuprofen and the polymer.[16] |
| Ciprofloxacin HCl | N-H stretching (~3528 cm⁻¹), C=O stretching (~1704 cm⁻¹), Quinolone ring vibrations (~1623 cm⁻¹) | The major characteristic peaks of Ciprofloxacin HCl were retained in the physical mixture with this compound 100. | No significant chemical interaction was observed, indicating compatibility.[15] |
| Indomethacin | C=O stretching of carboxylic acid (~1714 cm⁻¹), C=O of amide (~1690 cm⁻¹) | No significant shift in the characteristic peaks of indomethacin was observed in the formulation with this compound. | Absence of significant ionic or hydrogen bonding interactions.[17] |
| Fexofenadine HCl | O-H stretching (~3270 cm⁻¹), C=O stretching (~1636 cm⁻¹) | The characteristic peaks of Fexofenadine HCl were present in the physical mixture with Eudragit RS100. | Indicates compatibility between the drug and the polymer.[18] |
| Clozapine | N-H stretching (~3304 cm⁻¹) | The characteristic peaks of clozapine were largely unchanged in the presence of this compound. | Suggests the absence of strong chemical interactions.[2][4] |
DSC Thermal Analysis Comparison
| Drug | Melting Point (Tm) of Pure Drug (°C) | Glass Transition (Tg) of this compound (°C) | Observed Thermal Events in the Drug-Eudragit RS Mixture | Interpretation of Interaction |
| Ibuprofen | ~75-77 | ~65 | A decrease in the glass transition temperature (Tg) of this compound 30 D films with increasing ibuprofen concentration. | Ibuprofen acts as a plasticizer for the this compound polymer.[16] |
| Ciprofloxacin HCl | ~157 | Not specified | The melting peak of Ciprofloxacin HCl was present in the physical mixture with this compound 100 at a similar temperature (~159°C). | No significant physical interaction, indicating the drug remains in its crystalline form within the mixture.[15] |
| Indomethacin | ~179 | ~115 (for Eudragit RS100) | The endothermic peak of indomethacin was absent in the electrospun nanofibers containing this compound, and a single glass transition temperature was observed. | Indicates that the drug is molecularly dispersed in an amorphous state within the polymer matrix.[17][19] |
| Fexofenadine HCl | ~223 | Not specified | The melting endotherm of fexofenadine HCl was broadened and shifted to a higher temperature in the microbeads. | Suggests molecular dispersion or dissolution of the drug within the polymer matrix.[19] |
| Clozapine | ~184 | Not specified | The endothermic peak of clozapine was absent in the nanoparticles, and a single glass transition temperature was observed. | Clozapine is present in an amorphous state and is miscible with the Eudragit polymers.[2][20] |
Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for FTIR and DSC analysis and the logical process of interpreting the results for drug-polymer interaction studies.
Caption: Experimental workflow for FTIR analysis of drug-Eudragit RS interactions.
Caption: Experimental workflow for DSC analysis of drug-Eudragit RS interactions.
Caption: Logical relationship in interpreting FTIR and DSC data for drug-polymer interactions.
Conclusion
FTIR and DSC are indispensable and complementary techniques for elucidating the nature of interactions between drugs and polymers like this compound. FTIR provides direct evidence of molecular-level chemical interactions, such as hydrogen bonding, by observing changes in the vibrational frequencies of functional groups. DSC, on the other hand, offers insights into the physical state of the drug within the polymer matrix, indicating whether it is crystalline, amorphous, or molecularly dispersed, and can reveal phenomena like plasticization.
As demonstrated by the comparative data, the nature and extent of interaction are highly dependent on the specific drug molecule. While some drugs like ciprofloxacin HCl show minimal interaction and remain crystalline, others like indomethacin and clozapine can form amorphous solid dispersions with this compound. These findings have significant implications for formulation development, as the physical state of the drug and its interaction with the polymer directly influence the drug release kinetics, stability, and overall therapeutic efficacy of the final dosage form. Therefore, a thorough investigation using both FTIR and DSC is highly recommended during the pre-formulation stage of drug development involving this compound.
References
- 1. pjps.pk [pjps.pk]
- 2. researchgate.net [researchgate.net]
- 3. Molecular properties of ibuprofen and its solid dispersions with Eudragit RL100 studied by solid-state nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Lyophilised Eudragit® Retard Nanoparticles for the Sustained Release of Clozapine via Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Study of Amorphous Kaempferol Dispersions Involving FT-IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. ijpsr.com [ijpsr.com]
- 9. scienceijsar.com [scienceijsar.com]
- 10. shimadzu.com [shimadzu.com]
- 11. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 12. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 13. ptfarm.pl [ptfarm.pl]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. ajprd.com [ajprd.com]
- 16. Influence of ibuprofen as a solid-state plasticizer in eudragit® RS 30 D on the physicochemical properties of coated beads - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Swelling Behavior in Eudragit RS and RL Films
For researchers and professionals in drug development, understanding the functional characteristics of pharmaceutical excipients is paramount. Eudragit RS and RL are widely used copolymers in oral solid dosage forms, particularly for sustained-release applications. Their performance is intrinsically linked to their swelling behavior upon contact with aqueous media. This guide provides a comprehensive comparison of the swelling properties of this compound and RL films, supported by experimental data and detailed protocols.
Unveiling the Key Differences in Swelling
This compound and RL are copolymers of acrylic and methacrylic acid esters with a low content of quaternary ammonium groups. The fundamental difference between them lies in the molar ratio of these ammonium groups to the neutral ester groups. Eudragit RL has a higher concentration of quaternary ammonium groups (1:20) compared to this compound (1:40). This structural variance directly translates to differences in their hydrophilicity and, consequently, their swelling and permeability characteristics.[1]
Eudragit RL , with its greater number of hydrophilic quaternary ammonium groups, exhibits higher water permeability.[1][2][3][4] This leads to a more significant and rapid swelling when exposed to aqueous environments.[2][5] Conversely, This compound is less permeable to water due to its lower content of these hydrophilic groups, resulting in a comparatively lower degree of swelling.[2][3][5] The swelling of both polymers is pH-independent.[2][3]
The combination of this compound and RL is often employed in film coatings to achieve specific, tailored drug release profiles by modulating the overall permeability of the coating.[3]
Quantitative Swelling Data
The following table summarizes the comparative swelling index data for this compound and RL films, as reported in scientific literature. The swelling index is a measure of the amount of water absorbed by the polymer film and is a direct indicator of its swelling capacity.
| Polymer Formulation | Swelling Medium | Swelling Index (%) | Reference |
| This compound (with 20% Pectin) | Simulated Gastric Fluid (SGF) | Lower than ERL formulations | [5] |
| Eudragit RL (with 20% Pectin) | Simulated Gastric Fluid (SGF) | Significantly higher than ERS formulations | [5] |
| This compound (with 20% Pectin) | Simulated Intestinal Fluid (SIF) | Lower than ERL formulations | [5] |
| Eudragit RL (with 20% Pectin) | Simulated Intestinal Fluid (SIF) | Significantly higher than ERS formulations | [5] |
| This compound (with 20% Pectin) | Simulated Colonic Fluid (SCF) | Lower than ERL formulations | [5] |
| Eudragit RL (with 20% Pectin) | Simulated Colonic Fluid (SCF) | Significantly higher than ERS formulations | [5] |
Note: The study cited combined the Eudragit polymers with pectin. While this demonstrates the trend, absolute values for pure polymer films may differ.
Experimental Protocol for Swelling Index Determination
The gravimetric method is a widely accepted and straightforward technique for determining the swelling index of polymer films.[6]
Materials and Equipment:
-
This compound and RL films of known dimensions and weight
-
Beakers or other suitable vessels
-
Selected swelling medium (e.g., deionized water, buffer solutions of different pH)
-
Analytical balance
-
Filter paper
-
Stopwatch
-
Oven
Procedure:
-
Initial Weighing: Cut the polymer films into uniform pieces (e.g., 1x1 cm). Dry the films in an oven at a specified temperature (e.g., 50°C) for 24 hours or until a constant weight is achieved.[7] Accurately weigh each film sample and record this as the initial dry weight (Wd).
-
Immersion: Immerse each film sample in a beaker containing a sufficient volume of the chosen swelling medium at a constant temperature (e.g., 37°C).[7]
-
Swelling and Weighing: At predetermined time intervals, remove a film sample from the medium.[6] Gently blot the surface with filter paper to remove excess water.[6] Immediately weigh the swollen film and record the weight (Ws).[6]
-
Equilibrium Swelling: Continue this process until the film reaches a constant weight, indicating that equilibrium swelling has been achieved.[6]
-
Calculation: The swelling index (SI) is calculated using the following formula:
SI (%) = [(Ws - Wd) / Wd] x 100
Where:
-
Ws = Weight of the swollen film at a specific time
-
Wd = Initial dry weight of the film
-
A plot of the swelling index against time can be generated to visualize the swelling kinetics of the films.
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative swelling study of this compound and RL films.
Caption: Experimental workflow for comparative swelling studies.
This structured approach ensures accurate and reproducible results, allowing for a reliable comparison of the swelling behavior of this compound and RL films, which is crucial for the rational design of controlled-release drug delivery systems.
References
- 1. Evaluation of the Mechanical Properties and Drug Permeability of Chitosan/Eudragit RL Composite Film - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. EUDRAGIT® Functional Polymers for Sustained Release - Evonik Industries [healthcare.evonik.com]
- 4. EUDRAGIT® Functional Polymers for Oral Solid Dosage Forms - Evonik Industries [healthcare.evonik.com]
- 5. The effect of pectin on swelling and permeability characteristics of free films containing Eudragit RL and/or RS as a coating formulation aimed for colonic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipme.ru [ipme.ru]
- 7. Prediction of Optimum Combination of this compound/Eudragit RL/Ethyl Cellulose Polymeric Free Films Based on Experimental Design for Using as a Coating System for Sustained Release Theophylline Pellets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Eudragit® RS: A Step-by-Step Guide for Laboratory Professionals
Eudragit® RS, a copolymer of acrylic and methacrylic acid esters, is a widely used excipient in pharmaceutical research and development for creating sustained-release drug formulations. While generally classified as a non-hazardous material, proper disposal is crucial to maintain a safe laboratory environment and ensure regulatory compliance.[1][2] This guide provides essential safety and logistical information for the appropriate disposal of Eudragit® RS in a laboratory setting.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Eudragit® RS with appropriate care. Although not classified as hazardous, adherence to good laboratory practices minimizes any potential risks.[3]
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious gloves to avoid skin contact.[3]
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended to protect clothing.
Handling:
-
Avoid the formation of dust if handling the solid powder form.[1]
-
Ensure adequate ventilation in the work area.[1]
-
Keep the material away from open flames, hot surfaces, and other sources of ignition as a general precautionary measure.[4]
II. Step-by-Step Disposal Procedure
The disposal of Eudragit® RS should be conducted in a manner that prevents environmental contamination and complies with local, state, and federal regulations.[2][5]
-
Collection:
-
Containerization:
-
Place all Eudragit® RS waste, including contaminated materials like gloves and wipes, into a clearly labeled, sealed container.
-
The container should be suitable for chemical waste.
-
-
Waste Stream Identification:
-
Although Eudragit® RS itself is considered non-hazardous, it is crucial to determine if it has been mixed with any hazardous substances.
-
If Eudragit® RS is mixed with a regulated or hazardous chemical, the entire mixture must be treated as hazardous waste and disposed of according to the requirements for that hazardous component.
-
-
Disposal Pathway:
-
Engage a licensed waste disposal company for the final disposal of the material.[3]
-
Consult with your institution's Environmental Health and Safety (EHS) office to ensure adherence to specific institutional and local guidelines.
-
Product waste should be disposed of in a suitable and licensed facility in accordance with regulations.[2]
-
The following diagram illustrates the decision-making process for the proper disposal of Eudragit® RS waste.
Caption: Workflow for the proper disposal of Eudragit® RS waste.
III. Quantitative Data Summary
No quantitative data regarding disposal limits or concentrations were found in the reviewed safety data sheets. The primary guidance is qualitative, emphasizing proper containment and disposal through approved channels.
IV. Experimental Protocols
The provided information does not contain experimental protocols. The focus is on the procedural steps for safe disposal.
References
Essential Safety and Logistical Information for Handling Eudragit® RS
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory materials is paramount. While Eudragit® RS is classified as a non-hazardous substance, adhering to best practices for chemical handling protects both personnel and the integrity of experiments.[1][2] This guide provides essential procedural information for the safe use and disposal of Eudragit® RS.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is crucial. The following table summarizes the recommended PPE for handling Eragit® RS in both powder and solution forms.
| Body Part | PPE Item | Specifications & Use Case |
| Hands | Nitrile or Neoprene Gloves | Double-gloving is recommended, especially when working with organic solutions. Ensure gloves meet EN 374 standards.[1] Discard gloves immediately if contamination is suspected. |
| Eyes | Safety Glasses with Side Shields or Goggles | Must comply with NIOSH (US) or EN 166 (EU) standards.[1] Use goggles when there is a significant risk of splashing. |
| Respiratory | Dust Mask or N95 Respirator | Recommended when handling large quantities of Eudragit® RS powder to avoid dust inhalation.[1] Not generally required for small-scale use in a well-ventilated area.[2] |
| Body | Laboratory Coat | A standard lab coat is sufficient for handling small quantities. For larger quantities or when splashing is possible, consider a disposable gown. |
Operational Plan: From Handling to Disposal
Following a structured operational plan minimizes risks and ensures a safe laboratory environment.
1. Preparation and Handling:
-
Ventilation: Always handle Eudragit® RS powder in a well-ventilated area. A chemical fume hood is recommended, especially when working with organic solvents.
-
Avoid Dust Formation: When handling the powder form, use gentle scooping techniques to minimize dust generation.[1]
-
Grounding: To prevent static electricity, which can cause dust to disperse, ensure all equipment is properly grounded.
-
Solution Preparation: When preparing solutions, slowly add the Eudragit® RS powder to the solvent to prevent splashing.
2. Accidental Release Measures:
-
Spill (Powder): In case of a powder spill, avoid breathing the dust.[1] Evacuate the immediate area if necessary. Gently sweep or vacuum the spilled material into a suitable, closed container for disposal. Do not use compressed air for cleaning.
-
Spill (Solution): For solution spills, absorb the liquid with an inert material (e.g., sand, earth) and place it in a sealed container for disposal. Prevent the spill from entering drains.[1]
3. Storage:
-
Containers: Keep Eudragit® RS in tightly closed containers to protect it from moisture.[3]
-
Temperature: Store in a cool, dry place. Eudragit® RS 100 has a tendency to form lumps at warm temperatures, though this does not affect its quality.[3]
4. Disposal:
-
Waste Containers: Dispose of Eudragit® RS waste and contaminated materials in clearly labeled, sealed containers.
-
Regulations: Follow all local, state, and federal regulations for chemical waste disposal. Consider consulting a licensed professional disposal service.[2] Do not allow the product to enter drains.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of Eudragit® RS.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
